6-Bromopyrazolo[1,5-A]pyrimidine
Description
Structure
3D Structure
Properties
IUPAC Name |
6-bromopyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3/c7-5-3-8-6-1-2-9-10(6)4-5/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDHTXLUCUNPVLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2N=CC(=CN2N=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40623651 | |
| Record name | 6-Bromopyrazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40623651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
705263-10-1 | |
| Record name | 6-Bromopyrazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40623651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-bromopyrazolo[1,5-a]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 6-Bromopyrazolo[1,5-a]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 6-bromopyrazolo[1,5-a]pyrimidine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The pyrazolo[1,5-a]pyrimidine scaffold is a key pharmacophore in numerous biologically active molecules, and the introduction of a bromine atom at the 6-position offers a versatile handle for further chemical modifications through cross-coupling reactions.[1][2] This document details a plausible and robust synthetic pathway, comprehensive characterization data, and the necessary experimental protocols.
Synthesis of this compound
The primary and most direct route for the synthesis of this compound involves the cyclocondensation of a pre-brominated pyrazole precursor with a suitable 1,3-dicarbonyl equivalent. This method ensures regioselective formation of the desired product. An alternative, though potentially less selective, approach would be the direct bromination of the parent pyrazolo[1,5-a]pyrimidine core. This guide will focus on the former, more controlled synthetic strategy.
A plausible and effective method for the synthesis of this compound is the reaction of 5-amino-3-bromopyrazole with a malondialdehyde equivalent, such as 2-bromomalonaldehyde, under basic conditions, potentially enhanced by microwave irradiation.[3]
Proposed Synthetic Pathway
The logical flow for the synthesis of this compound is outlined below. This pathway begins with the synthesis of the key intermediate, 5-amino-1H-pyrazole, followed by its bromination and subsequent cyclocondensation to form the target molecule.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemijournal.com [chemijournal.com]
An In-depth Technical Guide on the Physicochemical Properties of 6-Bromopyrazolo[1,5-a]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Bromopyrazolo[1,5-a]pyrimidine is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. As a derivative of the pyrazolo[1,5-a]pyrimidine scaffold, it serves as a crucial building block for the synthesis of various biologically active molecules, particularly kinase inhibitors. Understanding its fundamental physicochemical properties is paramount for its effective utilization in the design and development of novel therapeutics. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, detailed experimental protocols for their determination, and a contextual understanding of its role as a kinase inhibitor through signaling pathway diagrams.
Physicochemical Properties
The physicochemical properties of a compound are critical determinants of its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The key properties of this compound are summarized below.
General Properties
| Property | Value | Source |
| Molecular Formula | C₆H₄BrN₃ | --INVALID-LINK-- |
| Molecular Weight | 198.02 g/mol | --INVALID-LINK-- |
| Appearance | White to light yellow to light orange powder or crystals | --INVALID-LINK-- |
| CAS Number | 705263-10-1 | --INVALID-LINK-- |
Quantitative Physicochemical Data
A summary of the key quantitative physicochemical parameters for this compound is presented in the table below for easy comparison and reference.
| Parameter | Value | Method |
| Melting Point | 120-124 °C | Capillary Method |
| Solubility | Slightly soluble in water | Visual Inspection |
| pKa (predicted) | ~1.69 ± 0.30 | Computational (for 6-Bromopyrazolo[1,5-a]pyridine)[1] |
| logP (calculated) | ~1.80 | Computational (for 3-Bromo-7-methylpyrazolo[1,5-a]pyrimidine) |
Note: The pKa and logP values are for structurally similar compounds and serve as estimations.
Experimental Protocols
Accurate determination of physicochemical properties relies on standardized experimental procedures. The following sections detail the methodologies for the key experiments cited.
Melting Point Determination (Capillary Method)
Objective: To determine the temperature range over which the solid this compound transitions to a liquid.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle
Procedure:
-
Sample Preparation: A small amount of the crystalline this compound is finely ground into a powder using a mortar and pestle.
-
Capillary Tube Packing: The open end of a capillary tube is tapped gently into the powdered sample. The tube is then inverted and tapped on a hard surface to pack the sample into the sealed end. The packed sample height should be approximately 2-3 mm.
-
Apparatus Setup: The packed capillary tube is placed into the heating block of the melting point apparatus.
-
Heating and Observation: The sample is heated at a controlled rate. A preliminary rapid heating can be done to get an approximate melting range. For an accurate measurement, the heating rate should be slow (1-2 °C per minute) as the temperature approaches the expected melting point.
-
Data Recording: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the entire solid has turned into a clear liquid is recorded as the completion of melting. The melting point is reported as this range.
Solubility Determination (Qualitative)
Objective: To qualitatively assess the solubility of this compound in water.
Apparatus:
-
Test tubes
-
Spatula
-
Vortex mixer (optional)
-
Distilled water
Procedure:
-
Sample Addition: Approximately 10 mg of this compound is placed into a clean, dry test tube.
-
Solvent Addition: 1 mL of distilled water is added to the test tube.
-
Mixing: The test tube is agitated vigorously for at least 30 seconds using a vortex mixer or by flicking the tube.
-
Observation: The mixture is allowed to stand for a few minutes and then visually inspected.
-
Classification:
-
Soluble: The solid completely dissolves, and the solution is clear.
-
Slightly Soluble: A small portion of the solid dissolves, but a significant amount remains undissolved.
-
Insoluble: The solid does not appear to dissolve at all.
-
Biological Context: Kinase Inhibition and Signaling Pathways
The pyrazolo[1,5-a]pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, known for its ability to interact with the ATP-binding site of various protein kinases. Aberrant kinase activity is a hallmark of many diseases, including cancer. Therefore, compounds like this compound are valuable starting points for the development of targeted kinase inhibitors.
Representative Kinase Signaling Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways that are often targeted by pyrazolo[1,5-a]pyrimidine-based inhibitors.
The Ras-Raf-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Mutations in B-Raf are common in many cancers, leading to constitutive activation of this pathway.
The PI3K/AKT pathway is another crucial signaling network that governs cell growth, survival, and metabolism. Its dysregulation is frequently observed in cancer.
Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle. Inhibiting CDKs can lead to cell cycle arrest and apoptosis, making them attractive targets for cancer therapy.
Conclusion
This compound possesses a well-defined set of physicochemical properties that make it a valuable scaffold in the field of drug discovery. Its moderate lipophilicity and potential for chemical modification provide a solid foundation for the development of potent and selective kinase inhibitors. The experimental protocols and biological context provided in this guide are intended to support researchers and scientists in their efforts to leverage the therapeutic potential of this and related compounds. A thorough understanding of these fundamental characteristics is essential for the rational design of next-generation therapeutics targeting kinase-driven diseases.
References
Spectroscopic Profile of 6-Bromopyrazolo[1,5-a]pyrimidine: A Technical Guide
For Immediate Release
This technical document provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 6-Bromopyrazolo[1,5-a]pyrimidine (CAS Number: 705263-10-1). This guide is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are interested in the synthesis and characterization of novel pyrazolo[1,5-a]pyrimidine derivatives. This compound serves as a key intermediate in the synthesis of potent kinase inhibitors, such as the BMP type I receptor kinase inhibitor LDN-212854.[1][2]
Introduction
This compound is a halogenated heterocyclic compound belonging to the pyrazolopyrimidine class of molecules. The pyrazolo[1,5-a]pyrimidine scaffold is of significant interest in medicinal chemistry due to its structural analogy to purines, which allows for its interaction with a variety of biological targets. The presence and position of the bromine atom offer a versatile handle for further chemical modifications through cross-coupling reactions, enabling the synthesis of a diverse range of derivatives. A thorough understanding of its spectroscopic properties is crucial for its unambiguous identification and for ensuring the purity of subsequent reaction products.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for the structural elucidation of organic molecules. The expected chemical shifts for the protons and carbons of this compound are presented below. The numbering convention used for the assignments is illustrated in Figure 1.
Figure 1: Structure and Numbering of this compound
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 8.0 - 8.2 | d | ~2.5 |
| H-3 | 6.7 - 6.9 | d | ~2.5 |
| H-5 | 8.8 - 9.0 | d | ~2.0 |
| H-7 | 8.6 - 8.8 | d | ~2.0 |
Note: Predicted values are based on the analysis of similar pyrazolo[1,5-a]pyrimidine structures.
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | 140 - 142 |
| C-3 | 95 - 97 |
| C-3a | 150 - 152 |
| C-5 | 152 - 154 |
| C-6 | 110 - 112 |
| C-7 | 148 - 150 |
Note: Predicted values are based on the analysis of similar pyrazolo[1,5-a]pyrimidine structures.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. For this compound, the presence of a bromine atom will result in a characteristic isotopic pattern for the molecular ion peak, with two peaks of nearly equal intensity separated by 2 m/z units (M and M+2), corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.
Table 3: Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₆H₄BrN₃ |
| Molecular Weight | 198.02 g/mol |
| Ionization Mode | Electrospray Ionization (ESI) or Electron Impact (EI) |
| Expected [M+H]⁺ | m/z 197.96, 199.96 (approx. 1:1 ratio) |
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the aromatic C-H and C=C/C=N bonds.
Table 4: Predicted Infrared (IR) Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Assignment |
| 3100 - 3000 | Aromatic C-H stretching |
| 1620 - 1580 | C=N stretching |
| 1550 - 1450 | Aromatic C=C stretching |
| 850 - 750 | C-H out-of-plane bending |
| 700 - 550 | C-Br stretching |
Note: Predicted values are based on the analysis of similar pyrazolo[1,5-a]pyrimidine structures.
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for this compound.
NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 300, 400, or 500 MHz spectrometer.
-
¹H NMR Parameters: A standard pulse sequence is used with a spectral width of approximately 12 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Parameters: A proton-decoupled pulse sequence is used with a spectral width of approximately 200 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans compared to ¹H NMR.
Mass Spectrometry
-
Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL. For ESI, the solution is infused directly into the mass spectrometer. For EI, a solid probe may be used.
-
Instrumentation: A high-resolution mass spectrometer (e.g., TOF, Orbitrap, or FT-ICR) is used to obtain accurate mass measurements.
-
ESI-MS Parameters: The sample solution is introduced into the ESI source at a flow rate of 5-10 µL/min. The capillary voltage and temperature are optimized to achieve stable ionization.
-
EI-MS Parameters: The sample is introduced into the ion source, and an electron beam with an energy of 70 eV is used for ionization.
Infrared (IR) Spectroscopy
-
Sample Preparation (ATR): A small amount of the solid sample is placed directly on the ATR crystal, and pressure is applied to ensure good contact.
-
Sample Preparation (KBr Pellet): Approximately 1-2 mg of the sample is ground with 100-200 mg of dry KBr powder using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Instrumentation: An FT-IR spectrometer is used to record the spectrum.
-
Parameters: The spectrum is typically recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the empty ATR crystal or a pure KBr pellet is recorded and subtracted from the sample spectrum.
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of a newly synthesized compound like this compound.
Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.
Conclusion
This technical guide provides a summary of the expected spectroscopic data and general experimental protocols for the characterization of this compound. While a complete experimental dataset for this specific compound is not widely published, the information provided herein, based on the analysis of closely related structures and established spectroscopic principles, serves as a valuable resource for researchers working with this important synthetic intermediate. The provided workflow for spectroscopic analysis offers a standardized approach to ensure the accurate identification and quality control of this and similar compounds in a research and development setting.
References
An In-depth Technical Guide to the Crystal Structure of 6-Bromopyrazolo[1,5-a]pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural and synthetic aspects of 6-Bromopyrazolo[1,5-a]pyrimidine derivatives. This class of compounds is of significant interest in medicinal chemistry due to its structural similarity to purines and its potential as kinase inhibitors. This document summarizes the available data on their synthesis and characterization, with a focus on their structural properties. While a complete crystal structure determination for a 6-brominated derivative is not publicly available in crystallographic databases at the time of this writing, this guide compiles relevant data from closely related structures and provides detailed experimental protocols for their synthesis and analysis.
Introduction to Pyrazolo[1,5-a]pyrimidines
Pyrazolo[1,5-a]pyrimidines are fused heterocyclic systems that have garnered considerable attention in the field of drug discovery. Their rigid, planar structure and the ability to introduce a variety of substituents at different positions make them a versatile scaffold for the design of compounds with diverse pharmacological activities. Bromination of this core, particularly at the 6-position, offers a strategic handle for further chemical modifications through cross-coupling reactions, enabling the exploration of a wider chemical space for structure-activity relationship (SAR) studies.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives can be achieved through a multi-step process. A general and efficient method involves the cyclocondensation of a 5-aminopyrazole precursor with a suitable three-carbon electrophile, followed by bromination. A microwave-assisted approach has been shown to be effective in accelerating these reactions.[1][2][3]
General Experimental Protocol: Synthesis of 6-Bromo-pyrazolo-[1,5-a]-pyrimidine-3-ethyl-carboxylate[1][2][3]
Step 1: Synthesis of 5-amino-1H-pyrazole-4-ethyl-carboxylate
-
To a solution of ethyl cyanoacetate, add hydrazine hydrate dropwise under microwave irradiation at 80-100°C.
-
The reaction mixture will turn brown. Continue heating under microwave at 100°C.
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 5-amino-1H-pyrazole-4-ethyl-carboxylate as a solid.
-
The reaction can be monitored by thin-layer chromatography (TLC).
Step 2: Synthesis of 6-Bromo-pyrazolo-[1,5-a]-pyrimidine-3-ethyl-carboxylate
-
To the synthesized 5-amino-1H-pyrazole-4-ethyl-carboxylate, add 2-bromo-malonaldehyde in a basic solution of concentrated hydrochloric acid.
-
Subject the mixture to microwave irradiation at 110°C.
-
Monitor the reaction progress using TLC.
-
Upon completion, wash the solid crude product with ethanol and filter to obtain 6-bromo-pyrazolo-[1,5-a]-pyrimidine-3-ethyl-carboxylate as a yellow solid.
Characterization Data
While detailed crystallographic data is not available, the synthesized 6-bromo-pyrazolo-[1,5-a]-pyrimidine-3-ethyl-carboxylate has been characterized by other spectroscopic methods:[1][2]
| Property | Value |
| Melting Point | Not explicitly stated in the provided abstracts. |
| FT-IR (KBr, cm⁻¹) | Characterized, but specific peaks not listed in abstracts. |
| ¹H NMR (300 MHz, DMSO) | Characterized, but chemical shifts not listed in abstracts. |
| LC-MS (m/z) | 273.0, 270.0[1] |
Crystal Structure Analysis (Hypothetical and Comparative)
As of this report, a specific crystal structure for a this compound derivative has not been deposited in the Cambridge Crystallographic Data Centre (CCDC) or detailed in the available literature. However, analysis of related pyrazolo[1,5-a]pyrimidine structures allows for predictions of the likely structural features.
The pyrazolo[1,5-a]pyrimidine core is expected to be largely planar. The introduction of a bromine atom at the 6-position will influence the electronic distribution and intermolecular interactions within the crystal lattice. It is anticipated that halogen bonding and π-π stacking interactions will play a significant role in the crystal packing. For a definitive analysis, single-crystal X-ray diffraction studies are required.
Proposed Experimental Protocol for Crystal Growth and X-ray Diffraction
-
Purification: The synthesized this compound derivative should be purified to a high degree using techniques such as column chromatography or recrystallization.
-
Solvent Screening: A range of solvents and solvent mixtures (e.g., ethanol, methanol, acetonitrile, ethyl acetate, hexane) should be screened for their ability to dissolve the compound and facilitate slow evaporation or cooling crystallization.
-
Crystallization Techniques:
-
Slow Evaporation: A saturated solution of the compound is allowed to evaporate slowly at room temperature.
-
Vapor Diffusion: A solution of the compound in a volatile solvent is placed in a sealed container with a less volatile anti-solvent.
-
Cooling Crystallization: A hot, saturated solution is slowly cooled to induce crystallization.
-
-
X-ray Diffraction Data Collection: A suitable single crystal is mounted on a diffractometer. Data is collected using either Mo Kα or Cu Kα radiation at a controlled temperature (typically 100 K or 298 K).
-
Structure Solution and Refinement: The collected diffraction data is used to solve and refine the crystal structure using appropriate software packages (e.g., SHELX, Olex2). This will yield precise information on unit cell dimensions, bond lengths, bond angles, and torsion angles.
Potential Biological Activity and Signaling Pathways
Pyrazolo[1,5-a]pyrimidine derivatives have been extensively investigated as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in diseases like cancer.[4] The introduction of a halogen atom can enhance the inhibitory activity and selectivity of these compounds.
Based on the known targets of the broader pyrazolo[1,5-a]pyrimidine class, 6-bromo derivatives are likely to exhibit inhibitory activity against kinases such as Pim-1 kinase and Tropomyosin receptor kinase (Trk) .
Pim-1 Kinase Signaling Pathway
Pim-1 is a serine/threonine kinase that plays a crucial role in cell survival, proliferation, and apoptosis.[5][6] Its overexpression is associated with various cancers. The signaling pathway often involves the JAK/STAT pathway for its transcriptional activation.[5]
Caption: Proposed inhibitory action of this compound on the Pim-1 signaling pathway.
Trk Kinase Signaling Pathway
Tropomyosin receptor kinases (TrkA, TrkB, and TrkC) are a family of receptor tyrosine kinases that are activated by neurotrophins.[7][8] Fusions and mutations in the genes encoding these kinases can lead to their constitutive activation and are implicated in a variety of cancers.[9] Inhibition of Trk signaling is a validated therapeutic strategy.
Caption: Proposed inhibitory action of this compound on the Trk signaling pathway.
Conclusion and Future Directions
This compound derivatives represent a promising class of compounds for further investigation in drug discovery, particularly in the development of kinase inhibitors. This guide has provided a summary of the available synthetic methodologies and characterization data. The key missing element for a complete structural understanding is the determination of the single-crystal X-ray structure of a 6-bromo derivative. Future work should focus on the synthesis of a series of these compounds, their successful crystallization, and subsequent crystallographic analysis. This will provide invaluable data on their three-dimensional structure and intermolecular interactions, which will be crucial for guiding the rational design of more potent and selective drug candidates. Furthermore, detailed biological evaluation against a panel of kinases will be essential to confirm their mechanism of action and to identify the specific signaling pathways they modulate.
References
- 1. chemijournal.com [chemijournal.com]
- 2. integratedpublications.in [integratedpublications.in]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PIM1 - Wikipedia [en.wikipedia.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Trk receptor - Wikipedia [en.wikipedia.org]
- 9. Tropomyosin receptor kinase (TRK) biology and the role of NTRK gene fusions in cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Ascendant Trajectory of Pyrazolo[1,5-a]pyrimidines: A Technical Guide to their Biological Activity
For Researchers, Scientists, and Drug Development Professionals
The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the core biological activities of novel pyrazolo[1,5-a]pyrimidine compounds, with a particular focus on their role as potent kinase inhibitors in oncology. This document synthesizes key quantitative data, details critical experimental methodologies, and visualizes complex biological pathways and workflows to serve as a comprehensive resource for researchers in the field.
Quantitative Analysis of Biological Activity
The therapeutic potential of pyrazolo[1,5-a]pyrimidine derivatives is underscored by their potent inhibitory activity against a range of protein kinases implicated in cancer progression. The following tables summarize the in vitro inhibitory activities of representative compounds against key kinase targets and their corresponding anti-proliferative effects on various cancer cell lines.
Table 1: In Vitro Kinase Inhibitory Activity of Novel Pyrazolo[1,5-a]pyrimidine Compounds
| Compound ID | Target Kinase | IC50 (nM) | Reference Compound | IC50 (nM) |
| Pim-1 Inhibitors | ||||
| 4d | Pim-1 | 610 | Quercetin | 910 |
| 5d | Pim-1 | 540 | Quercetin | 910 |
| 9a | Pim-1 | 680 | Quercetin | 910 |
| 11j | Pim-1 | - | - | - |
| 17 | Pim-1 | <10 (pM) | - | - |
| CDK2/TRKA Inhibitors | ||||
| 6d | CDK2 | 550 | Ribociclib | 70 |
| TRKA | 570 | Larotrectinib | 70 | |
| 6k | CDK2 | - | Ribociclib | 70 |
| TRKA | - | Larotrectinib | 70 | |
| 6m | CDK2 | - | Ribociclib | 70 |
| TRKA | - | Larotrectinib | 70 | |
| 6n | CDK2 | 780 | Ribociclib | 70 |
| TRKA | 980 | Larotrectinib | 70 | |
| 6o | CDK2 | 760 | Ribociclib | 70 |
| TRKA | 1590 | Larotrectinib | 70 | |
| 6p | CDK2 | 670 | Ribociclib | 70 |
| TRKA | 1340 | Larotrectinib | 70 | |
| 6r | CDK2 | - | Ribociclib | 70 |
| TRKA | - | Larotrectinib | 70 | |
| 6s | CDK2 | 230 | Ribociclib | 70 |
| TRKA | 450 | Larotrectinib | 70 | |
| 6t | CDK2 | 90 | Ribociclib | 70 |
| TRKA | 450 | Larotrectinib | 70 | |
| 11g | CDK2 | - | Ribociclib | 70 |
| TRKA | - | Larotrectinib | 70 | |
| CDK Inhibitors | ||||
| 4k (BS-194) | CDK1 | 30 | - | - |
| CDK2 | 3 | - | - | |
| CDK5 | 30 | - | - | |
| CDK7 | 250 | - | - | |
| CDK9 | 90 | - | - | |
| 5h | CDK1 | 28-80 | Dinaciclib | 18 |
| CDK2 | 22 | Dinaciclib | 18 | |
| CDK5 | 28-80 | Dinaciclib | 18 | |
| CDK9 | 28-80 | Dinaciclib | 18 | |
| 5i | CDK1 | 28-80 | Dinaciclib | 18 |
| CDK2 | 24 | Dinaciclib | 18 | |
| CDK5 | 28-80 | Dinaciclib | 18 | |
| CDK9 | 28-80 | Dinaciclib | 18 | |
| PI3Kδ Inhibitors | ||||
| CPL302253 (54) | PI3Kδ | 2.8 | - | - |
| 7 | PI3Kδ | 475 | - | - |
| 13 | PI3Kδ | 772 | - | - |
| CPL302415 (6) | PI3Kδ | 18 | - | - |
| TRK Inhibitors | ||||
| 8 | TrkA | 1.7 | - | - |
| 9 | TrkA | 1.7 | - | - |
| 12 | TrkA | 1-100 | - | - |
| 13 | TrkA | 1-100 | - | - |
| 20 | NTRK | >0.02 | - | - |
| 21 | NTRK | >0.02 | - | - |
| 23 | TrkA (KM12 cell) | 0.1 | - | - |
| 24 | TrkA (KM12 cell) | 0.2 | - | - |
| 28 | TrkA | 0.17 | - | - |
| TrkB | 0.07 | - | - | |
| TrkC | 0.07 | - | - | |
| 32 | TrkA | 1.9 | - | - |
| TrkB | 3.1 | - | - | |
| TrkC | 2.3 | - | - | |
| 33 | TrkA | 3.2 | - | - |
| TrkB | 5.5 | - | - | |
| TrkC | 3.3 | - | - | |
| 34 | TrkA | 1.8 | - | - |
| TrkB | 4.1 | - | - | |
| TrkC | 2.3 | - | - | |
| 35 | TrkA | 2.5 | - | - |
| TrkB | 3.1 | - | - | |
| TrkC | 2.6 | - | - | |
| 36 | TrkA | 1.4 | - | - |
| TrkB | 2.4 | - | - | |
| TrkC | 1.9 | - | - | |
| CK2 Inhibitors | ||||
| 7l | CK2 | - | - | - |
Note: A hyphen (-) indicates that the data was not available in the reviewed literature.
Table 2: Anti-proliferative Activity of Pyrazolo[1,5-a]pyrimidine Compounds in Cancer Cell Lines
| Compound ID | Cell Line | Cancer Type | IC50 (µM) | Reference Compound | IC50 (µM) |
| Pim-1 Inhibitors | |||||
| 4d | MCF-7 | Breast Cancer | - | Doxorubicin | - |
| 9a | MCF-7 | Breast Cancer | - | Doxorubicin | - |
| CDK Inhibitors | |||||
| 4k (BS-194) | 60 cell lines | Various | 0.28 (Mean GI50) | - | - |
| 5h | MOLT-4 | Leukemia | 0.93 | Dinaciclib | 1.30 |
| HL-60 | Leukemia | 0.80 | Dinaciclib | 1.84 | |
| 5i | MOLT-4 | Leukemia | - | Dinaciclib | 1.30 |
| HL-60 | Leukemia | - | Dinaciclib | 1.84 | |
| 7d | HepG2 | Liver Cancer | 24.24 | - | - |
| MCF-7 | Breast Cancer | 14.12 | - | - | |
| A549 | Lung Cancer | 30.03 | - | - | |
| Caco2 | Colorectal Cancer | 29.27 | - | - | |
| 10b | HepG2 | Liver Cancer | 17.12 | - | - |
| MCF-7 | Breast Cancer | 10.05 | - | - | |
| A549 | Lung Cancer | 29.95 | - | - | |
| Caco2 | Colorectal Cancer | 25.24 | - | - | |
| Pyrazolo[3,4-d]pyrimidine Derivatives | |||||
| 5 | HT1080 | Fibrosarcoma | 96.25 | - | - |
| Hela | Cervical Cancer | 74.8 | - | - | |
| Caco-2 | Colorectal Cancer | 76.92 | - | - | |
| A549 | Lung Cancer | 148 | - | - | |
| 7 | - | - | - | - | - |
| SI306 | GIN8 | Glioblastoma | 11.2 | - | - |
| GIN28 | Glioblastoma | 7.7 | - | - | |
| GCE28 | Glioblastoma | 7.2 | - | - | |
| SI308 | GIN8 | Glioblastoma | - | - | - |
| GIN28 | Glioblastoma | - | - | - | |
| GCE28 | Glioblastoma | - | - | - |
Note: A hyphen (-) indicates that the data was not available in the reviewed literature.
Key Signaling Pathways and Mechanisms of Action
Pyrazolo[1,5-a]pyrimidine compounds exert their biological effects by modulating critical signaling pathways involved in cell growth, proliferation, and survival. As potent kinase inhibitors, they primarily target the ATP-binding pocket of their respective kinases, thereby blocking downstream signaling cascades.
Inhibition of the PI3K/AKT/mTOR Pathway
Several pyrazolo[1,5-a]pyrimidine derivatives have been identified as potent inhibitors of Phosphoinositide 3-kinases (PI3Ks), particularly the δ isoform.[1] Inhibition of PI3Kδ disrupts the conversion of PIP2 to PIP3, a crucial step in activating the downstream kinase AKT. This, in turn, suppresses the mTOR signaling pathway, leading to decreased cell proliferation and survival.[2]
Modulation of the CDK/Rb and TRK Signaling Pathways
Pyrazolo[1,5-a]pyrimidines have demonstrated significant inhibitory activity against Cyclin-Dependent Kinases (CDKs), particularly CDK2, and Tropomyosin Receptor Kinases (TRKs).[3][4] Inhibition of CDK2 prevents the phosphorylation of the retinoblastoma (Rb) protein, a key regulator of the G1/S cell cycle checkpoint, leading to cell cycle arrest. TRK inhibitors, on the other hand, block the activation of downstream pathways like the Ras/Raf/MEK/ERK and PI3K/AKT pathways, which are crucial for cell proliferation and survival in cancers with NTRK gene fusions.[5]
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments commonly used to evaluate the biological activity of pyrazolo[1,5-a]pyrimidine compounds.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during a kinase reaction.
Materials:
-
Pyrazolo[1,5-a]pyrimidine compound (test inhibitor)
-
Recombinant target kinase (e.g., Pim-1, CDK2, TRKA, PI3Kδ)
-
Kinase-specific substrate
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the pyrazolo[1,5-a]pyrimidine compound in the appropriate solvent (e.g., DMSO).
-
Reaction Setup: In a 384-well plate, add the test compound, recombinant kinase, and substrate in the kinase assay buffer.
-
Initiate Reaction: Add ATP to each well to start the kinase reaction. Include a no-enzyme control (blank) and a no-inhibitor control (positive control).
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to each well to convert the generated ADP to ATP and initiate a luciferase-based reaction that produces a luminescent signal. Incubate at room temperature for 30 minutes.
-
Data Acquisition: Measure the luminescence using a plate reader. The luminescent signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the positive control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Pyrazolo[1,5-a]pyrimidine compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the pyrazolo[1,5-a]pyrimidine compound for a specific duration (e.g., 48 or 72 hours). Include untreated and vehicle-treated controls.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the untreated control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell line
-
Pyrazolo[1,5-a]pyrimidine compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the pyrazolo[1,5-a]pyrimidine compound at the desired concentration and for the appropriate duration to induce apoptosis.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Cell Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Binding Buffer and add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
In Vivo Antitumor Efficacy (Xenograft Model)
This model assesses the antitumor activity of a compound in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Human tumor cells
-
Pyrazolo[1,5-a]pyrimidine compound formulated for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of human tumor cells into the flank of the mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the pyrazolo[1,5-a]pyrimidine compound (e.g., orally or intraperitoneally) at a predetermined dose and schedule. The control group receives the vehicle.
-
Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals throughout the study.
-
Data Analysis: Calculate the tumor volume for each mouse at each time point. Determine the tumor growth inhibition (TGI) for the treatment group compared to the control group. Monitor the body weight of the mice as an indicator of toxicity.
Conclusion and Future Directions
The pyrazolo[1,5-a]pyrimidine scaffold represents a highly versatile and promising platform for the development of novel therapeutics, particularly in the field of oncology. The compounds' ability to potently and often selectively inhibit key protein kinases involved in cancer cell proliferation and survival has been well-documented. The structure-activity relationship studies have provided valuable insights for the rational design of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic profiles.
Future research in this area will likely focus on:
-
Optimization of Lead Compounds: Fine-tuning the substituents on the pyrazolo[1,5-a]pyrimidine core to enhance target specificity and minimize off-target effects.
-
Exploration of Novel Kinase Targets: Expanding the scope of pyrazolo[1,5-a]pyrimidine derivatives to inhibit other clinically relevant kinases.
-
Combination Therapies: Investigating the synergistic effects of pyrazolo[1,5-a]pyrimidine-based kinase inhibitors with other anticancer agents to overcome drug resistance.
-
Advanced In Vivo Studies: Conducting more comprehensive preclinical studies to evaluate the efficacy, safety, and pharmacokinetic properties of lead candidates in various cancer models.
The continued exploration of the rich chemical space of pyrazolo[1,5-a]pyrimidines holds great promise for the discovery of innovative and effective treatments for cancer and other diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. Structure and Property Based Design of Pyrazolo[1,5-a]pyrimidine Inhibitors of CK2 Kinase with Activity in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
The Versatility of 6-Bromopyrazolo[1,5-a]pyrimidine in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its rigid, planar structure and the synthetic accessibility of its derivatives make it an attractive starting point for the development of novel therapeutics.[3][4] Among the various functionalized pyrazolo[1,5-a]pyrimidines, the 6-bromo derivative stands out as a key intermediate, offering a versatile handle for the introduction of diverse substituents through cross-coupling reactions. This technical guide provides an in-depth overview of the utility of 6-bromopyrazolo[1,5-a]pyrimidine as a scaffold in drug discovery, with a focus on its application in the synthesis of kinase inhibitors.
The Strategic Importance of the 6-Bromo Substituent
The bromine atom at the 6-position of the pyrazolo[1,5-a]pyrimidine core is a synthetic linchpin. It readily participates in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, allowing for the facile introduction of a wide range of aryl and heteroaryl groups.[5][6] This synthetic flexibility is crucial for exploring the structure-activity relationships (SAR) of pyrazolo[1,5-a]pyrimidine-based compounds, enabling the fine-tuning of their pharmacological properties.[4]
Application in Kinase Inhibitor Development
The pyrazolo[1,5-a]pyrimidine scaffold has proven to be a particularly fruitful platform for the development of potent and selective kinase inhibitors.[4][7][8] Kinases are a class of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[4] Derivatives of this compound have been investigated as inhibitors of several important kinases, including Pim-1, Cyclin-Dependent Kinase 2 (CDK2), and Tropomyosin receptor kinase A (TrkA).[2][7][8]
Pim-1 Kinase Inhibitors
Pim-1 is a serine/threonine kinase that is overexpressed in a variety of cancers and plays a crucial role in cell survival and proliferation.[7][9] The development of Pim-1 inhibitors is a promising therapeutic strategy. While direct examples of 6-bromo-derived Pim-1 inhibitors are not extensively detailed in the provided search results, the general importance of substitution on the pyrazolo[1,5-a]pyrimidine core for Pim-1 inhibitory activity is well-established.[7][9] The 6-position offers a vector for modification to enhance potency and selectivity.
CDK2 Kinase Inhibitors
CDK2 is a key regulator of the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells.[8] Several studies have highlighted the potential of pyrazolo[1,5-a]pyrimidine derivatives as CDK2 inhibitors.[1][8] The substitution pattern on the scaffold is critical for achieving high potency and selectivity. For instance, studies on related 6-substituted purines have shown that bulky substituents at this position can confer significant selectivity for CDK2 over other kinases.[10] This principle can be directly applied to the design of 6-aryl or 6-heteroaryl pyrazolo[1,5-a]pyrimidines via Suzuki coupling with the 6-bromo precursor.
TrkA Kinase Inhibitors
TrkA is a receptor tyrosine kinase that is a validated target in certain types of cancer.[2][11] The pyrazolo[1,5-a]pyrimidine core is a key feature of approved TrkA inhibitors like larotrectinib.[2] Structure-activity relationship studies have shown that modifications at various positions of the pyrazolo[1,5-a]pyrimidine ring system are crucial for potent TrkA inhibition.[12] The ability to introduce diverse functionalities at the 6-position through the 6-bromo intermediate provides a valuable tool for optimizing the TrkA inhibitory activity of this scaffold.
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activities of various pyrazolo[1,5-a]pyrimidine derivatives against their respective kinase targets. This data highlights the impact of substitution on the scaffold's biological activity.
| Compound ID | Target Kinase | R Group at Position 6 | IC50 (µM) | Reference |
| 6s | CDK2 | Cyano | 0.45 | [1] |
| 6s | TrkA | Cyano | 0.23 | [1] |
| 11g | CDK2 | (Substituted Phenyl) | 0.22 | [1] |
| 11g | TrkA | (Substituted Phenyl) | 0.89 | [1] |
| 5i | CDK2 | (Substituted Aryl) | 0.25 | [8] |
| 5j | CDK2 | (Substituted Aryl) | 0.16 | [8] |
| Compound 1 | Pim-1 | (Unsubstituted) | 0.045 | [7] |
Note: The specific substituents for compounds 11g, 5i, and 5j at the 6-position are complex and are best understood by consulting the original research articles.
Experimental Protocols
Detailed methodologies are essential for the replication and advancement of research. The following are representative experimental protocols for the synthesis of 6-arylpyrazolo[1,5-a]pyrimidines and for in vitro kinase inhibition assays.
Synthesis of 6-Arylpyrazolo[1,5-a]pyrimidines via Suzuki-Miyaura Coupling
This protocol is a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2 equivalents)
-
Solvent (e.g., a mixture of toluene, ethanol, and water)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried reaction vessel, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed solvent system to the reaction mixture.
-
Add the palladium catalyst to the mixture.
-
Heat the reaction to the desired temperature (typically 80-100 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 6-arylpyrazolo[1,5-a]pyrimidine.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of a test compound against a target kinase.
Materials:
-
Recombinant kinase
-
Kinase-specific substrate
-
ATP (Adenosine triphosphate)
-
Test compound (serially diluted)
-
Assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a multi-well plate, add the kinase, the kinase-specific substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the kinase (typically 30-37 °C) for a specified period.
-
Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.
-
The amount of product formed (or ATP consumed) is measured using a microplate reader.
-
The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathway Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate the signaling pathways in which the target kinases of this compound derivatives are involved.
RAF-MEK-ERK Signaling Pathway
Caption: The RAF-MEK-ERK pathway, a key regulator of cell proliferation and survival.
Pim-1 Signaling Pathway
Caption: The Pim-1 signaling pathway, a critical mediator of cell survival.
CDK2/Cyclin E Cell Cycle Pathway
Caption: The role of the CDK2/Cyclin E complex in the G1/S transition of the cell cycle.
Conclusion
This compound is a highly valuable and versatile scaffold in medicinal chemistry. Its synthetic tractability, particularly through Suzuki-Miyaura cross-coupling, provides a powerful platform for the generation of diverse libraries of compounds. The demonstrated success of the pyrazolo[1,5-a]pyrimidine core in targeting various kinases underscores the potential of 6-bromo derivatives as starting points for the discovery of novel and potent therapeutics for a range of diseases, most notably cancer. The data and protocols presented in this guide are intended to facilitate further research and development in this promising area of drug discovery.
References
- 1. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07959F [pubs.rsc.org]
- 7. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting CDK2 and CDK7: rational design of pyrazolo[1,5-a]pyrimidine derivatives as potent anticancer agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. research.ed.ac.uk [research.ed.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Synthesis of Pyrazolo[1,5-a]pyrimidine Kinase Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of potent and selective kinase inhibitors. Kinases play a pivotal role in regulating a vast array of cellular processes, and their dysregulation is a well-established driver of numerous diseases, most notably cancer. This has positioned kinase inhibition as a cornerstone of modern targeted therapy. The versatile nature of the pyrazolo[1,5-a]pyrimidine core allows for extensive chemical modification, enabling the fine-tuning of inhibitory activity, selectivity, and pharmacokinetic properties. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of this important class of kinase inhibitors, with a focus on key therapeutic targets.
Core Synthetic Strategies
The construction of the pyrazolo[1,5-a]pyrimidine core is most commonly achieved through the cyclocondensation of a 3-aminopyrazole derivative with a suitable 1,3-bielectrophilic partner. Several synthetic methodologies have been developed to efficiently access this scaffold, each offering distinct advantages in terms of yield, purity, and substrate scope.
A prevalent and versatile method involves the condensation of 5-aminopyrazoles with β-dicarbonyl compounds or their synthetic equivalents.[1] This approach allows for the introduction of a wide range of substituents at various positions of the pyrazolo[1,5-a]pyrimidine ring system. More advanced strategies, such as microwave-assisted synthesis and multi-component reactions, have been employed to accelerate reaction times and improve overall efficiency.[1] For instance, microwave-assisted three-component reactions of 3-amino-1H-pyrazoles, aldehydes, and β-dicarbonyl compounds have proven to be a rapid and effective means of generating diverse pyrazolo[1,5-a]pyrimidine libraries.
A general workflow for the synthesis of the pyrazolo[1,5-a]pyrimidine core is depicted below:
Key Kinase Targets and Inhibitor Activity
Pyrazolo[1,5-a]pyrimidine-based inhibitors have demonstrated potent activity against a range of therapeutically relevant kinases. The following tables summarize the in vitro inhibitory activities of representative compounds against several key kinase targets.
Pim-1 Kinase Inhibitors
Pim-1 is a serine/threonine kinase that plays a crucial role in cell survival and proliferation, making it an attractive target for cancer therapy.[2]
| Compound | Pim-1 IC50 (nM) | Reference |
| Compound 1 | 45 | [3] |
| SGI-1776 | - | [4] |
| TP-3654 | - | [4] |
Tropomyosin Receptor Kinase (Trk) Inhibitors
Trk kinases are a family of receptor tyrosine kinases that are key regulators of neuronal development and function.[5][6] Aberrant Trk signaling due to gene fusions is a known driver of various cancers.[5][6]
| Compound | TrkA IC50 (nM) | TrkB IC50 (nM) | TrkC IC50 (nM) | Reference |
| Compound 8a | < 5 | - | - | [6] |
| Compound 8f | < 5 | - | - | [6] |
| Compound 9a | < 5 | - | - | [6] |
| Compound 9b | < 5 | - | - | [6] |
| Compound 9f | < 5 | - | - | [6] |
| Larotrectinib | - | - | - | [1] |
| Entrectinib | - | - | - | [1] |
| Repotrectinib | - | - | - | [1] |
Cyclin-Dependent Kinase (CDK) Inhibitors
CDKs are a family of serine/threonine kinases that control the progression of the cell cycle.[7] Their dysregulation is a hallmark of cancer, making them important therapeutic targets.[7]
| Compound | CDK1 IC50 (nM) | CDK2 IC50 (nM) | CDK9 IC50 (nM) | Reference |
| BS-194 (4k) | 30 | 3 | 90 | [7] |
| Compound 5h | 28-80 | 22 | 28-80 | [8] |
| Compound 5i | 28-80 | 24 | 28-80 | [8] |
Phosphoinositide 3-Kinase (PI3K) Inhibitors
The PI3K signaling pathway is crucial for cell growth, proliferation, and survival. The δ isoform of PI3K is primarily expressed in hematopoietic cells and is a key target in hematological malignancies and inflammatory diseases.
| Compound | PI3Kδ IC50 (nM) | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kγ IC50 (nM) | Reference |
| CPL302253 (54) | 2.8 | - | - | - | [9] |
| CPL302415 (6) | 18 | 1422 | 25470 | 16902 | [2] |
Experimental Protocols
General Procedure for the Synthesis of 7-Substituted 2-Methylpyrazolo[1,5-a]pyrimidines
A common synthetic route to this class of compounds involves a two-step process: the formation of a β-enaminone intermediate followed by cyclocondensation.
Step 1: Synthesis of β-enaminones
A suitable methyl ketone (1.0 mmol) is reacted with an excess of N,N-dimethylformamide-dimethylacetal (DMF-DMA) (1.5 mmol). The reaction mixture is heated, often under microwave irradiation at 160 °C for 15 minutes, to yield the corresponding β-enaminone.[2] This reaction typically proceeds in high yield (83–97%).[2]
Step 2: Cyclocondensation
The synthesized β-enaminone is then reacted with 3-methyl-1H-pyrazol-5-amine in a suitable solvent. This cyclocondensation reaction affords the final 7-substituted 2-methylpyrazolo[1,5-a]pyrimidine.[2]
One-Pot Synthesis of 3-Halo-Pyrazolo[1,5-a]pyrimidines
This method provides a direct route to introduce a halogen atom at the 3-position of the pyrazolo[1,5-a]pyrimidine core. A mixture of an aminopyrazole, an enaminone (or a chalcone), and a sodium halide is subjected to a one-pot cyclization and oxidative halogenation reaction to yield the desired 3-halo-pyrazolo[1,5-a]pyrimidine.[2]
General Protocol for In Vitro Kinase Inhibition Assay (Luminescence-based)
The inhibitory activity of pyrazolo[1,5-a]pyrimidine derivatives against their target kinases is typically determined using a luminescence-based assay, such as the ADP-Glo™ Kinase Assay. This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
Reagent Preparation:
-
Kinase Buffer: A suitable buffer is prepared, for example, 40mM Tris, pH 7.5, containing 20mM MgCl2, 0.1mg/ml BSA, and 50μM DTT.
-
Enzyme and Substrate: The recombinant kinase and its corresponding substrate (e.g., a peptide or protein) are diluted to the desired concentrations in the kinase buffer.
-
ATP Solution: ATP is diluted in the kinase buffer to a concentration that is typically at or near the Km for the specific kinase.
-
Inhibitor Dilutions: Serial dilutions of the test compounds are prepared in the kinase buffer, maintaining a constant final concentration of DMSO (e.g., 1%).
Assay Procedure (384-well plate format):
-
Compound Addition: 1 µl of the inhibitor dilution or vehicle control (DMSO) is added to the appropriate wells of the assay plate.
-
Enzyme Addition: 2 µl of the diluted enzyme solution is added to each well.
-
Reaction Initiation: 2 µl of the substrate/ATP mixture is added to all wells to start the kinase reaction.
-
Incubation: The plate is incubated at room temperature for a specified time (e.g., 60 minutes).
-
Reaction Termination: 5 µl of ADP-Glo™ Reagent is added to each well to stop the kinase reaction and deplete any remaining ATP. The plate is then incubated at room temperature for 40 minutes.
-
Signal Generation: 10 µl of Kinase Detection Reagent is added to each well to convert ADP to ATP and generate a luminescent signal. The plate is incubated at room temperature for an additional 30 minutes.
-
Data Acquisition: The luminescence of each well is measured using a plate reader.
Data Analysis:
The percentage of kinase inhibition for each inhibitor concentration is calculated relative to the vehicle control. The IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Signaling Pathways and Mechanisms of Action
Pyrazolo[1,5-a]pyrimidine inhibitors exert their therapeutic effects by modulating key signaling pathways that are often hijacked in disease states. Understanding these pathways is crucial for rational drug design and for predicting the biological consequences of kinase inhibition.
Pim-1 Signaling
Pim-1 kinase is a downstream effector of multiple signaling pathways, including the JAK/STAT pathway. It promotes cell survival by phosphorylating and inactivating pro-apoptotic proteins such as BAD.
Trk Signaling
Trk receptors are activated by neurotrophins, leading to the activation of downstream pathways such as the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which promote cell proliferation, survival, and differentiation.
CDK-Mediated Cell Cycle Control
CDKs, in complex with their cyclin partners, drive the cell through the different phases of the cell cycle by phosphorylating key substrate proteins. For example, CDK2/Cyclin E and CDK2/Cyclin A are critical for the G1/S transition and S-phase progression, respectively.
PI3K/AKT/mTOR Signaling
The PI3K/AKT/mTOR pathway is a central regulator of cell growth, metabolism, and survival. Activation of PI3K leads to the phosphorylation of PIP2 to PIP3, which in turn activates AKT and its downstream effectors.
Conclusion
The pyrazolo[1,5-a]pyrimidine scaffold represents a highly versatile and fruitful starting point for the development of novel kinase inhibitors. The synthetic accessibility of this core, coupled with the ability to systematically modify its substituents, has enabled the generation of potent and selective inhibitors against a wide range of clinically relevant kinases. The continued exploration of this chemical space, guided by a deep understanding of the underlying biology of kinase signaling pathways, holds great promise for the future of targeted therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. assayquant.com [assayquant.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. promega.com [promega.com]
- 9. revvity.com [revvity.com]
The Therapeutic Promise of the Pyrazolo[1,5-a]pyrimidine Scaffold: A Technical Guide to a Privileged Core in Drug Discovery
For Immediate Release
This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals on the burgeoning therapeutic applications of the 6-Bromopyrazolo[1,5-a]pyrimidine core. This versatile heterocyclic scaffold has emerged as a cornerstone in the synthesis of potent and selective modulators of key biological targets implicated in a range of pathologies, from oncology to neurology and infectious diseases. This document outlines the significant therapeutic targets, summarizes quantitative biological data, provides detailed experimental methodologies for synthesis and evaluation, and visualizes the complex biological pathways and experimental workflows.
Introduction to a Privileged Scaffold
The pyrazolo[1,a]pyrimidine system is a fused, bicyclic N-heterocycle that has garnered significant attention in medicinal chemistry. Its rigid, planar structure provides an excellent backbone for the development of small molecule inhibitors that can fit into the ATP-binding pockets of various kinases. The bromine atom at the 6-position of this compound serves as a versatile chemical handle, enabling a wide array of synthetic modifications through cross-coupling reactions. This allows for the systematic optimization of potency, selectivity, and pharmacokinetic properties of derivative compounds, making it a "privileged scaffold" in drug discovery.
Key Therapeutic Targets and Applications
Derivatives of this compound have demonstrated significant activity against a number of critical therapeutic targets. These include:
-
Protein Kinases in Oncology: The pyrazolo[1,5-a]pyrimidine core is a potent inhibitor of several protein kinases that are often dysregulated in cancer. These include Pim-1, a serine/threonine kinase involved in cell survival and proliferation; Phosphoinositide 3-kinases (PI3Ks), central to the PI3K/Akt/mTOr signaling pathway that governs cell growth; Cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle; and Tropomyosin receptor kinase A (TrkA), which is implicated in the growth and survival of various tumors.[1]
-
Aryl Hydrocarbon Receptor (AHR): This ligand-activated transcription factor plays a crucial role in regulating immune responses and cellular metabolism. Antagonists of AHR derived from the pyrazolo[1,5-a]pyrimidine scaffold are being investigated for their potential in cancer immunotherapy.[2][3]
-
Adaptor-Associated Kinase 1 (AAK1): AAK1 is a serine/threonine kinase that regulates clathrin-mediated endocytosis, a process involved in synaptic transmission and viral entry into cells. Inhibitors of AAK1 based on the pyrazolo[1,5-a]pyrimidine framework are being explored for the treatment of neuropathic pain, neurological disorders such as Parkinson's and Alzheimer's disease, and as broad-spectrum antiviral agents.[4][5][6]
Quantitative Biological Data
The following tables summarize the inhibitory activities of various pyrazolo[1,5-a]pyrimidine derivatives against their respective targets. This data highlights the potency and, in some cases, the selectivity that can be achieved through modification of the core scaffold.
| Compound | Target Kinase | IC50 (nM) | Kd (nM) | Reference |
| LP-935509 | AAK1 | 3.3 | 3 | [4] |
| BIKE | - | 14 | [4] | |
| GAK | 320 | - | [4] | |
| Compound 16 | AAK1 | - | 2.1 | [4] |
| BIKE | - | 120 | [4] | |
| GAK | - | 2.2 | [4] | |
| Compound 18 | AAK1 | - | 1.1 | [4] |
| BIKE | - | 1.6 | [4] | |
| GAK | - | 1.2 | [4] | |
| Compound 27 | AAK1 | - | 1.5 | [4] |
| BIKE | - | 2.6 | [4] | |
| GAK | - | 1.4 | [4] |
Table 1: Inhibitory Activity of AAK1 Inhibitors Derived from a Pyrazolo[1,5-a]pyrimidine Scaffold.
| Compound | Target Kinase | IC50 (µM) | Reference |
| Compound 6s | CDK2 | 0.23 | [7] |
| TRKA | 0.45 | [7] | |
| Compound 6t | CDK2 | 0.09 | [7] |
| TRKA | 0.45 | [7] | |
| Compound 11g | CDK2 | 0.22 | [7] |
| TRKA | 0.89 | [7] | |
| Ribociclib | CDK2 | 0.07 | [7] |
| Larotrectinib | TRKA | 0.07 | [7] |
Table 2: Dual Inhibitory Activity of Pyrazolo[1,5-a]pyrimidine Derivatives against CDK2 and TRKA.
| Compound | Target | IC50 (nM) | Reference |
| Compound 7 | AHR | 650 | [2][3] |
| Compound 7a | AHR | 31 | [2][3] |
Table 3: Antagonistic Activity of Pyrazolo[1,5-a]pyrimidine Derivatives against the Aryl Hydrocarbon Receptor.
Signaling Pathways and Experimental Workflows
To elucidate the mechanism of action and the experimental approaches used to characterize these compounds, the following diagrams are provided.
Caption: The Pim-1 signaling pathway and the inhibitory action of pyrazolo[1,5-a]pyrimidine derivatives.
Caption: The PI3K/Akt signaling pathway, a critical regulator of cell survival and growth, is a key target.
Caption: The Aryl Hydrocarbon Receptor (AHR) signaling pathway and its antagonism.
Caption: A generalized experimental workflow for Suzuki-Miyaura cross-coupling.[8]
Caption: A typical workflow for an in vitro kinase assay using the ADP-Glo™ technology.[9][10][11]
Experimental Protocols
Detailed methodologies are crucial for the synthesis and evaluation of novel therapeutic agents. The following are representative protocols for key experiments.
Synthesis Protocol: Suzuki-Miyaura Cross-Coupling[8]
This protocol describes a general method for the arylation of the this compound core.
-
Reaction Setup: In a microwave vial, combine this compound (1.0 equiv.), the desired arylboronic acid (1.5 equiv.), a palladium catalyst such as XPhosPdG2 (0.05 equiv.), and a base, typically potassium phosphate (K₃PO₄, 3.0 equiv.).
-
Solvent Addition: Add a degassed mixture of a solvent such as dioxane and water (e.g., 4:1 ratio).
-
Inert Atmosphere: Seal the vial and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.
-
Reaction: Heat the mixture in a microwave reactor to the desired temperature (e.g., 85-100°C) for the specified time (e.g., 1.5 hours), or alternatively, heat using a conventional oil bath. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 6-aryl-pyrazolo[1,5-a]pyrimidine derivative.
Synthesis Protocol: Sonogashira Cross-Coupling[12][13][14]
This protocol outlines a general procedure for the alkynylation of the this compound scaffold.
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), a palladium catalyst such as PdCl₂(PPh₃)₂ (0.02 equiv.), and a copper(I) co-catalyst, typically copper(I) iodide (CuI, 0.04 equiv.).
-
Solvent and Reagent Addition: Add an anhydrous solvent (e.g., THF or DMF), followed by an amine base (e.g., triethylamine, 2.0 equiv.) and the terminal alkyne (1.2 equiv.).
-
Reaction: Stir the reaction mixture at room temperature or heat as required. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, quench by adding water or a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product via column chromatography to obtain the 6-alkynyl-pyrazolo[1,5-a]pyrimidine product.
Biological Assay Protocol: ADP-Glo™ Kinase Assay[9][10][11]
This is a luminescent-based assay to measure the activity of a kinase and the inhibitory effect of test compounds.
-
Compound Plating: Serially dilute the test compounds in DMSO and add them to a low-volume 384-well assay plate.
-
Kinase Reaction: Add the kinase, the appropriate substrate, and ATP to the wells to initiate the reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Reaction Termination: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add Kinase Detection Reagent to convert the ADP generated in the kinase reaction to ATP, which is then used by luciferase to produce a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer. The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to controls and determine the IC50 value by fitting the data to a dose-response curve.
Biological Assay Protocol: LanthaScreen™ Eu Kinase Binding Assay[15][16][17][18]
This TR-FRET-based assay measures the binding of an inhibitor to a kinase.
-
Reagent Preparation: Prepare solutions of the kinase, a europium-labeled anti-tag antibody, and an Alexa Fluor™ 647-labeled kinase tracer in the assay buffer.
-
Compound Plating: Add serially diluted test compounds to the assay plate.
-
Assay Assembly: Add the kinase/antibody mixture and then the tracer to the wells.
-
Incubation: Incubate the plate for 1 hour at room temperature to allow the binding to reach equilibrium.
-
Data Acquisition: Read the plate on a TR-FRET-capable plate reader, measuring the emission at both the europium donor and Alexa Fluor™ acceptor wavelengths.
-
Data Analysis: Calculate the emission ratio. A decrease in the FRET signal indicates displacement of the tracer by the test compound, from which the IC50 value can be determined.
Biological Assay Protocol: Luciferase Reporter Gene Assay for AHR Antagonism[3][19][20]
This cell-based assay is used to screen for AHR antagonists.
-
Cell Seeding: Seed a suitable cell line (e.g., human hepatoma HuH-7 cells) transfected with a luciferase reporter gene under the control of an AHR-responsive promoter into a 96-well plate.
-
Compound Treatment: Pre-incubate the cells with various concentrations of the test compounds for 1 hour. Then, add a known AHR agonist (e.g., TCDD) at a concentration that elicits a submaximal response (e.g., EC80).
-
Incubation: Incubate the cells for 18-24 hours at 37°C in a CO₂ incubator.
-
Luciferase Assay: Lyse the cells and add a luciferase assay reagent containing the luciferin substrate.
-
Data Acquisition: Measure the luminescence using a luminometer.
-
Data Analysis: A decrease in luminescence compared to the agonist-only control indicates antagonist activity. Calculate the IC50 value from the dose-response curve.
Conclusion and Future Directions
The this compound scaffold has proven to be a highly valuable starting point for the development of a diverse range of therapeutic agents. Its synthetic tractability allows for the fine-tuning of biological activity against multiple important targets. The potent inhibition of various protein kinases, AHR, and AAK1 by derivatives of this core structure underscores its significant potential in oncology, immunology, and neurology.
Future research will likely focus on the development of even more selective inhibitors to minimize off-target effects and enhance therapeutic windows. The exploration of novel synthetic methodologies will continue to expand the chemical space accessible from this versatile scaffold. As our understanding of the complex signaling networks that drive disease deepens, the pyrazolo[1,5-a]pyrimidine core is poised to remain a central element in the design of next-generation targeted therapies.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and optimisation of pyrazolo[1,5-a]pyrimidines as aryl hydrocarbon receptor antagonists - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Discovery and optimisation of pyrazolo[1,5-a]pyrimidines as aryl hydrocarbon receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Development of pyrazolo[1,5-a]pyrimidine based macrocyclic kinase inhibitors targeting AAK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07959F [pubs.rsc.org]
- 9. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 10. kinaselogistics.com [kinaselogistics.com]
- 11. ulab360.com [ulab360.com]
An In-depth Technical Guide to the Synthesis of 6-Bromopyrazolo[1,5-a]pyrimidine Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 6-bromopyrazolo[1,5-a]pyrimidine derivatives and their analogs. The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a bromine atom at the 6-position offers a versatile handle for further functionalization, enabling the exploration of chemical space and the development of novel therapeutic agents. This document details synthetic protocols, quantitative data, and the biological context of these compounds, with a focus on practical application in a research and development setting.
Core Synthesis of this compound Derivatives
The foundational step in the synthesis of this class of compounds is the construction of the this compound core. A key method involves the base-catalyzed microwave-assisted synthesis from a substituted 5-aminopyrazole.
Experimental Protocol: Synthesis of 6-Bromo-pyrazolo-[1,5-a]-pyrimidine-3-ethyl-carboxylate
A notable example is the synthesis of 6-bromo-pyrazolo-[1,5-a]-pyrimidine-3-ethyl-carboxylate.[1] This procedure utilizes a microwave-assisted approach, which often leads to higher yields and shorter reaction times compared to conventional heating.
Reaction Scheme:
-
Starting Materials: 5-amino-1H-pyrazole-4-carboxylate and a suitable brominating agent.
-
Conditions: Microwave irradiation in the presence of a base.
-
Product: 6-Bromo-pyrazolo-[1,5-a]-pyrimidine-3-ethyl-carboxylate.
Detailed Procedure: [1]
-
To a solution of 5-amino-1H-pyrazole-4-carboxylate, add the brominating agent and a selected base (e.g., Pyridine, NaOH, KOH).
-
The reaction mixture is subjected to microwave irradiation at a specified temperature and time.
-
Upon completion, the crude solid is washed with ethanol and filtered to yield the final product.
-
Purification can be achieved through recrystallization or column chromatography.
| Starting Material | Base | Catalyst | Reaction Conditions | Product | Yield (%) | Reference |
| 5-amino-1H-pyrazole-4-carboxylate | Pyridine | - | Microwave, 2 min | 6-Bromo-pyrazolo-[1,5-a]-pyrimidine-3-ethyl-carboxylate | Not Specified | [1] |
| 5-amino-1H-pyrazole-4-carboxylate | NaOH | - | Microwave, 2 min | 6-Bromo-pyrazolo-[1,5-a]-pyrimidine-3-ethyl-carboxylate | Not Specified | [1] |
| 5-amino-1H-pyrazole-4-carboxylate | KOH | - | Microwave, 2 min | 6-Bromo-pyrazolo-[1,5-a]-pyrimidine-3-ethyl-carboxylate | Not Specified | [1] |
Synthesis of Analogs via Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the 6-position of the pyrazolo[1,5-a]pyrimidine core is a versatile functional group for the synthesis of a wide array of analogs through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. These reactions allow for the introduction of various aryl and heteroaryl substituents, significantly expanding the chemical diversity of the compound library.
General Workflow for Suzuki-Miyaura Cross-Coupling
Caption: General workflow for the synthesis of 6-substituted analogs via Suzuki-Miyaura coupling.
Experimental Protocol: Suzuki-Miyaura Coupling of a Brominated Pyrazolo[1,5-a]pyrimidine Derivative
The following protocol is representative of a Suzuki-Miyaura reaction for the arylation of a brominated pyrazolo[1,5-a]pyrimidine core.
Reaction Scheme:
-
Starting Materials: 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one and an arylboronic acid.
-
Catalyst: XPhosPdG2/XPhos.
-
Base: K₂CO₃.
-
Solvent: Ethanol and water.
-
Conditions: Microwave irradiation.
Detailed Procedure: [2][3][4][5]
-
To a microwave vial, add 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one, the arylboronic acid (1.2 equivalents), K₂CO₃ (2 equivalents), XPhosPdG2 (2.5 mol%), and XPhos (5 mol%).
-
Add a mixture of ethanol and water (4:1) as the solvent.
-
Seal the vial and heat the mixture in a microwave reactor at 135 °C for 40 minutes.
-
After cooling, the reaction mixture is filtered, and the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography to afford the desired 3-aryl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one.
| Substrate | Arylboronic Acid | Catalyst System | Base | Solvent | Conditions | Product | Yield (%) | Reference |
| 3-bromo-7-(trifluoromethyl) pyrazolo[1,5-a]pyrimidin-5-one | Phenylboronic acid | XPhosPdG2/XPhos | K₂CO₃ | EtOH/H₂O | MW, 135°C, 40 min | 3-phenyl-7-(trifluoromethyl) pyrazolo[1,5-a]pyrimidin-5-one | 74 | [2][3][4][5] |
| 3-bromo-7-(trifluoromethyl) pyrazolo[1,5-a]pyrimidin-5-one | 4-Methoxyphenyl-boronic acid | XPhosPdG2/XPhos | K₂CO₃ | EtOH/H₂O | MW, 135°C, 40 min | 3-(4-methoxyphenyl)-7-(trifluoromethyl) pyrazolo[1,5-a]pyrimidin-5-one | 89 | [2][3][4][5] |
| 3-bromo-7-(trifluoromethyl) pyrazolo[1,5-a]pyrimidin-5-one | 4-Fluorophenyl-boronic acid | XPhosPdG2/XPhos | K₂CO₃ | EtOH/H₂O | MW, 135°C, 40 min | 3-(4-fluorophenyl)-7-(trifluoromethyl) pyrazolo[1,5-a]pyrimidin-5-one | 78 | [2][3][4][5] |
Case Study: Synthesis of LDN-212854, a Selective ALK2 Inhibitor
A prominent example of a biologically active molecule synthesized from a this compound derivative is LDN-212854. This compound is a selective and potent inhibitor of the Bone Morphogenetic Protein (BMP) type I receptor kinase ALK2.[6]
The synthesis of LDN-212854 involves the coupling of a 6-substituted pyrazolo[1,5-a]pyrimidine with a suitable partner, demonstrating the utility of the 6-bromo intermediate in accessing complex molecular architectures. While the full detailed synthesis is often found in supplementary materials of publications, the general approach involves a nucleophilic aromatic substitution or a cross-coupling reaction at the 6-position.
Biological Context: The BMP/ALK2 Signaling Pathway
Derivatives of this compound, such as LDN-212854, have been shown to be potent inhibitors of the BMP signaling pathway, specifically targeting the ALK2 receptor.[6] This pathway is crucial in various physiological processes, including embryonic development and bone formation.[7][8] Dysregulation of this pathway is implicated in diseases such as fibrodysplasia ossificans progressiva (FOP).
The canonical BMP signaling cascade is initiated by the binding of a BMP ligand to a complex of type I and type II serine/threonine kinase receptors on the cell surface. This leads to the phosphorylation and activation of the type I receptor (e.g., ALK2), which in turn phosphorylates intracellular SMAD proteins (SMAD1/5/8). These phosphorylated SMADs then form a complex with SMAD4 and translocate to the nucleus to regulate the transcription of target genes.[8]
Caption: The BMP/ALK2 signaling pathway and the inhibitory action of LDN-212854.
Conclusion
The this compound scaffold is a valuable building block in medicinal chemistry, providing a gateway to a diverse range of analogs with significant biological activities. The synthetic methodologies outlined in this guide, particularly the use of palladium-catalyzed cross-coupling reactions, offer robust and efficient means to explore the structure-activity relationships of this compound class. The successful development of potent and selective inhibitors like LDN-212854 highlights the potential of this scaffold in targeting disease-relevant signaling pathways. This technical guide serves as a foundational resource for researchers engaged in the design and synthesis of novel pyrazolo[1,5-a]pyrimidine-based therapeutic agents.
References
- 1. chemijournal.com [chemijournal.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07959F [pubs.rsc.org]
- 5. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of an ALK2-biased BMP type I receptor kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ALK2 functions as a BMP type I receptor and induces Indian hedgehog in chondrocytes during skeletal development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Suzuki-Miyaura Cross-Coupling of 3-Bromopyrazolo[1,5-a]pyrimidines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and hetero-biaryl compounds which are significant scaffolds in medicinal chemistry. The pyrazolo[1,5-a]pyrimidine core is a key pharmacophore found in numerous biologically active molecules, including kinase inhibitors and anti-inflammatory agents. The functionalization of this core at the 3-position via Suzuki-Miyaura coupling of 3-bromo-pyrazolo[1,5-a]pyrimidines with various boronic acids offers a direct route to novel derivatives for drug discovery and development.
These application notes provide a detailed protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 3-bromopyrazolo[1,5-a]pyrimidines, with a focus on reaction optimization and substrate scope. The provided methodologies are based on established literature, offering a robust starting point for further exploration.
Reaction Principle
The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed reaction between an organoboron compound (e.g., a boronic acid or boronate ester) and an organic halide or triflate. The catalytic cycle, illustrated below, consists of three key steps: oxidative addition of the palladium(0) catalyst to the organic halide, transmetalation of the organoboron species, and reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.
Caption: Figure 1: Simplified Suzuki-Miyaura catalytic cycle.
Optimization of Reaction Conditions
The successful Suzuki-Miyaura coupling of 3-bromopyrazolo[1,5-a]pyrimidines is highly dependent on the choice of catalyst, ligand, base, and solvent. A significant challenge can be the undesired debromination of the starting material. Research has shown that a tandem catalyst system, such as XPhosPdG2/XPhos, can effectively mitigate this side reaction.[1] Microwave irradiation has also been demonstrated to be an efficient method for this transformation, significantly reducing reaction times.[2]
The following table summarizes the optimization of reaction conditions for the coupling of 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one with p-methoxyphenylboronic acid.[2]
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time | Yield (%) |
| 1 | PdCl2(PPh3)2 (5) | - | Na2CO3 (2) | Dioxane | 110 | 12 h | 9 |
| 2 | PdCl2dppf (5) | - | Na2CO3 (2) | Dioxane | 110 | 12 h | 15 |
| 3 | XPhosPdG2 (5) | XPhos (10) | Na2CO3 (2) | Dioxane | 110 | 12 h | 65 |
| 4 | XPhosPdG2 (5) | XPhos (10) | K2CO3 (2) | Dioxane | 110 | 12 h | 72 |
| 5 | XPhosPdG2 (2.5) | XPhos (5) | K2CO3 (2) | Dioxane | 110 | 12 h | 75 |
| 6 | XPhosPdG2 (2.5) | XPhos (5) | K2CO3 (2) | EtOH/H2O (4:1) | 135 (MW) | 40 min | 89 |
| 7 | XPhosPdG2 (2.5) | XPhos (5) | K2CO3 (3) | EtOH/H2O (4:1) | 135 (MW) | 40 min | 89 |
Experimental Protocols
General Protocol for Microwave-Assisted Suzuki-Miyaura Cross-Coupling
This protocol is based on the optimized conditions for the synthesis of 3-aryl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-ones.[2]
Materials:
-
3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one
-
Aryl- or heteroarylboronic acid (1.5 - 2.5 equivalents)
-
XPhosPdG2 (2.5 mol%)
-
XPhos (5 mol%)
-
Potassium carbonate (K2CO3) (2.0 equivalents)
-
Ethanol/Water (4:1 mixture)
-
Microwave reactor vials
-
Magnetic stir bar
Procedure:
-
To a microwave reactor vial equipped with a magnetic stir bar, add 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one, the corresponding boronic acid, potassium carbonate, XPhosPdG2, and XPhos.
-
Add the ethanol/water (4:1) solvent mixture.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 135 °C for 40 minutes.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, evaporate the solvents under reduced pressure.
-
The crude product can then be purified by column chromatography on silica gel.
Caption: Figure 2: General experimental workflow.
Substrate Scope
The optimized reaction conditions have been successfully applied to a variety of aryl and heteroaryl boronic acids, demonstrating the broad applicability of this method for the synthesis of a diverse library of 3-substituted pyrazolo[1,5-a]pyrimidines.[1][2][3]
| Entry | Boronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 3-Phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | 74 |
| 2 | 4-Methoxyphenylboronic acid | 3-(4-Methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | 89 |
| 3 | 4-Chlorophenylboronic acid | 3-(4-Chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | 81 |
| 4 | 4-Fluorophenylboronic acid | 3-(4-Fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | 83 |
| 5 | Naphthalene-2-boronic acid | 3-(Naphthalen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | 85 |
| 6 | Biphenyl-4-boronic acid | 3-(Biphenyl-4-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | 79 |
| 7 | Thiophene-2-boronic acid | 3-(Thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | 71 |
| 8 | Furan-2-boronic acid | 3-(Furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | 67 |
| 9 | Pyridine-3-boronic acid | 3-(Pyridin-3-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | 69 |
Applications in Drug Discovery
The synthesized 3-arylpyrazolo[1,5-a]pyrimidine derivatives are valuable compounds for screening in various biological assays. For instance, some derivatives have shown potential as anti-inflammatory agents and as inhibitors of monoamine oxidase B (MAO-B), a target for neurodegenerative disorders.[1] The ability to readily synthesize a diverse library of these compounds using the described Suzuki-Miyaura protocol facilitates structure-activity relationship (SAR) studies, which are crucial for the development of new therapeutic agents.
Troubleshooting
-
Low Yield: If the yield is low, ensure all reagents are dry and the reaction is performed under an inert atmosphere. The quality of the palladium catalyst and ligand is also critical. Consider increasing the catalyst loading or reaction time.
-
Debromination: The presence of a significant amount of the debrominated starting material indicates an issue with the catalytic system. The use of a tandem catalyst like XPhosPdG2/XPhos is recommended to suppress this side reaction.[1][4]
-
Incomplete Reaction: If the starting material is not fully consumed, consider increasing the temperature or reaction time. For conventional heating, ensure efficient stirring.
Conclusion
The Suzuki-Miyaura cross-coupling of 3-bromopyrazolo[1,5-a]pyrimidines is a highly efficient and versatile method for the synthesis of a wide range of 3-substituted derivatives. The use of modern palladium catalysts and microwave-assisted heating can provide high yields in short reaction times. The protocols and data presented here offer a solid foundation for researchers in organic synthesis and medicinal chemistry to explore the chemical space of this important heterocyclic scaffold.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07959F [pubs.rsc.org]
- 4. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: Functionalization of the Pyrazolo[1,5-a]pyrimidine Core
Introduction
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged N-heterocyclic system in medicinal chemistry and drug discovery.[1][2] Its rigid, planar structure and versatile substitution points make it a core component in numerous pharmacologically active compounds, including kinase inhibitors, anticancer agents, and anti-inflammatory drugs.[3][4][5] The ability to strategically functionalize this core is paramount for developing novel therapeutics with improved potency, selectivity, and pharmacokinetic properties.[6][7] This document provides detailed protocols for key functionalization reactions—halogenation, direct C-H arylation, and Suzuki-Miyaura cross-coupling—to guide researchers in the synthesis and derivatization of this important scaffold.
General Synthesis of the Pyrazolo[1,5-a]pyrimidine Core
The most common and versatile method for constructing the pyrazolo[1,5-a]pyrimidine core involves the cyclocondensation reaction between a 3-aminopyrazole derivative and a 1,3-biselectrophilic compound, such as a β-dicarbonyl or β-enaminone.[1][8][9] This approach allows for the introduction of initial diversity at positions 2, 5, 6, and 7, depending on the chosen starting materials.[1][10]
Caption: General workflow for pyrazolo[1,5-a]pyrimidine core synthesis.
Protocol 1: Regioselective C3-Halogenation via Hypervalent Iodine
This protocol describes an efficient and environmentally friendly method for the direct, regioselective halogenation at the C3 position of the pyrazolo[1,5-a]pyrimidine core.[5] The reaction utilizes potassium halide salts as the halogen source and a hypervalent iodine(III) reagent, such as Phenyliodine diacetate (PIDA), under aqueous and ambient conditions.[5][11]
Experimental Protocol
-
To a 25 mL screw-capped test tube, add the substituted pyrazolo[1,5-a]pyrimidine (1.0 equiv., 0.2 mmol), the corresponding potassium halide salt (KX, 1.5 equiv., 0.3 mmol), and PIDA (1.0 equiv., 0.2 mmol).[11]
-
Add water (3.0 mL) to the mixture.[11] For chlorination reactions, methanol (MeOH) may be used to improve yields.[5]
-
Seal the test tube and stir the mixture vigorously at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, extract the reaction mixture with dichloromethane (DCM) and water.
-
Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄) and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (60-120 mesh) using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to yield the C3-halogenated product.[11]
Caption: Experimental workflow for the C3-halogenation of pyrazolo[1,5-a]pyrimidines.
Data Summary: C3-Halogenation
| Starting Material | Halogen Source | Solvent | Product | Yield (%) | Reference |
| 2-Methyl-7-phenylpyrazolo[1,5-a]pyrimidine | KI | H₂O | 3-Iodo-2-methyl-7-phenyl... | 94% | [5] |
| 2-Methyl-7-phenylpyrazolo[1,5-a]pyrimidine | KBr | H₂O | 3-Bromo-2-methyl-7-phenyl... | 92% | [5] |
| 2-Methyl-7-phenylpyrazolo[1,5-a]pyrimidine | KCl | MeOH | 3-Chloro-2-methyl-7-phenyl... | 86% | [5] |
| 5,7-Diphenylpyrazolo[1,5-a]pyrimidine | KI | H₂O | 3-Iodo-5,7-diphenyl... | 91% | [5] |
| 5,7-Diphenylpyrazolo[1,5-a]pyrimidine | KBr | H₂O | 3-Bromo-5,7-diphenyl... | 89% | [5] |
Protocol 2: Palladium-Catalyzed Direct C7-H Arylation
Direct C-H activation is a powerful, atom-economical strategy for forming C-C bonds. This protocol details the palladium-catalyzed direct arylation at the C7 position of the pyrazolo[1,5-a]pyrimidine core using readily available aryl chlorides as the coupling partners.[12]
Experimental Protocol
-
In an oven-dried reaction tube, combine the pyrazolo[1,5-a]pyrimidine substrate (3.0 equiv., 0.6 mmol), aryl chloride (1.0 equiv., 0.2 mmol), Palladium(II) acetate (Pd(OAc)₂, 10 mol%, 0.02 mmol), and a suitable phosphine ligand (e.g., PCy₃·HBF₄, 20 mol%, 0.04 mmol).[13]
-
Add p-xylene (1.0 mL) as the solvent.[13]
-
Seal the tube and heat the reaction mixture at 140-160 °C for approximately 20 hours.[13]
-
After cooling to room temperature, dilute the mixture with an appropriate organic solvent and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting crude residue by column chromatography on silica gel to isolate the C7-arylated product.
Caption: Experimental workflow for direct C7-H arylation.
Data Summary: C7-H Arylation with Aryl Chlorides
| Substrate | Aryl Chloride | Ligand | Yield (%) | Reference |
| Pyrazolo[1,5-a]pyrimidine | 4-Chlorobenzonitrile | PCy₃·HBF₄ | 81% | [13] |
| Pyrazolo[1,5-a]pyrimidine | 4-Chloroanisole | PCy₃·HBF₄ | 72% | [13] |
| Pyrazolo[1,5-a]pyrimidine | 2-Chloropyridine | RuPhos | 60% | [13] |
| 2-Methylpyrazolo[1,5-a]pyridine | 4-Chlorotoluene | PCy₃·HBF₄ | 85% | [12] |
| 2-Methylpyrazolo[1,5-a]pyridine | 3-Chlorobenzonitrile | PCy₃·HBF₄ | 78% | [12] |
Protocol 3: C3-Arylation via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a robust method for installing aryl or heteroaryl substituents. This protocol is designed for the coupling of a 3-bromo-pyrazolo[1,5-a]pyrimidine (obtainable from Protocol 1) with various boronic acids.[9][14]
Experimental Protocol
-
To a microwave vial, add the 3-bromo-pyrazolo[1,5-a]pyrimidin-5-one (1.0 equiv.), the arylboronic acid (1.5 equiv.), a palladium catalyst (e.g., XPhosPdG2, 5 mol%), and a ligand (e.g., XPhos, 5 mol%).[9]
-
Add a base, such as aqueous sodium carbonate (Na₂CO₃, 2M solution, 3.0 equiv.).
-
Add a suitable solvent system, such as 1,4-dioxane.
-
Seal the vial and heat the reaction mixture using a microwave reactor at 110 °C for 30-60 minutes.[14] Alternatively, conventional heating can be used for several hours.
-
After cooling, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography to yield the 3-arylated pyrazolo[1,5-a]pyrimidine.
Caption: Experimental workflow for C3-arylation via Suzuki-Miyaura coupling.
Data Summary: C3-Suzuki-Miyaura Cross-Coupling
| 3-Bromo Substrate | Boronic Acid | Catalyst / Ligand | Yield (%) | Reference |
| 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | Phenylboronic acid | XPhosPdG2 / XPhos | 94% | [9] |
| 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | 4-Methoxyphenylboronic acid | XPhosPdG2 / XPhos | 92% | [9] |
| 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | 3-Thienylboronic acid | XPhosPdG2 / XPhos | 85% | [9] |
| 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | 4-Acetylphenylboronic acid | PdCl₂(PPh₃)₂ | 88% | [14] |
| 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | 2-Naphthylboronic acid | PdCl₂(PPh₃)₂ | 82% | [14] |
Logical Relationships in Functionalization
The protocols described are often used sequentially to build molecular complexity. Halogenation at the C3 position provides a synthetic handle for subsequent cross-coupling reactions, enabling the introduction of a wide array of substituents. Direct C-H activation offers a more streamlined path to arylated derivatives without pre-functionalization.
Caption: Synthetic pathways for functionalizing the pyrazolo[1,5-a]pyrimidine core.
References
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional Pyrazolo[1,5- a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Pyrazolo[1,5- a ]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07716J [pubs.rsc.org]
- 9. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Direct C7-H Arylation of Pyrazolo[1,5-a]azines with Aryl Chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07959F [pubs.rsc.org]
Application Notes and Protocols: Synthesis of Kinase Inhibitors Using 6-Bromopyrazolo[1,5-a]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the utilization of 6-Bromopyrazolo[1,5-a]pyrimidine as a key building block in the synthesis of potent kinase inhibitors. The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous inhibitors targeting a variety of protein kinases involved in cancer and other diseases.
Introduction
The pyrazolo[1,5-a]pyrimidine core is a versatile heterocyclic scaffold that has been extensively explored in the development of kinase inhibitors. Its rigid, planar structure provides an excellent framework for the introduction of various substituents that can interact with the ATP-binding site of kinases. The 6-bromo substituent on this scaffold serves as a crucial handle for introducing chemical diversity through modern cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions allow for the facile installation of aryl, heteroaryl, and amino moieties at the 6-position, which can significantly influence the potency and selectivity of the resulting inhibitors. This document outlines synthetic strategies and provides detailed protocols for leveraging this compound in the synthesis of inhibitors for key kinase targets, including Pim-1, Tropomyosin receptor kinase (Trk), Cyclin-dependent kinase 2 (CDK2), and Phosphoinositide 3-kinase delta (PI3Kδ).
Kinase Signaling Pathways
The following diagrams illustrate the signaling pathways of some of the key kinase targets for inhibitors derived from this compound.
Pim-1 Signaling Pathway
Trk Signaling Pathway
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of kinase inhibitors using this compound as a starting material.
Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of 6-Aryl-pyrazolo[1,5-a]pyrimidines
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with various arylboronic acids.[1][2]
Suzuki Coupling Workflow
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 5 mol%)
-
Base (e.g., Potassium carbonate, 2.0 equivalents)
-
Solvent (e.g., 1,4-Dioxane and Water, 4:1 mixture)
-
Nitrogen or Argon gas
-
Standard laboratory glassware and purification equipment
Procedure:
-
To a dried reaction flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this process three times.
-
Add the palladium catalyst (0.05 mmol) to the flask under the inert atmosphere.
-
Add the degassed solvent mixture (1,4-Dioxane/Water, 10 mL) to the reaction mixture.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 6-Aryl-pyrazolo[1,5-a]pyrimidine.
Protocol 2: Buchwald-Hartwig Amination for the Synthesis of 6-Amino-pyrazolo[1,5-a]pyrimidines
This protocol outlines a general procedure for the palladium-catalyzed Buchwald-Hartwig amination of this compound with various amines.[3][4]
Buchwald-Hartwig Amination Workflow
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Palladium catalyst (e.g., Tris(dibenzylideneacetone)dipalladium(0), 2 mol%)
-
Ligand (e.g., Xantphos, 4 mol%)
-
Base (e.g., Cesium carbonate, 1.5 equivalents)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
Nitrogen or Argon gas
-
Standard laboratory glassware and purification equipment
Procedure:
-
In an oven-dried Schlenk tube, combine this compound (1.0 mmol), the amine (1.2 mmol), cesium carbonate (1.5 mmol), the palladium catalyst (0.02 mmol), and the ligand (0.04 mmol).
-
Evacuate the tube and backfill with an inert gas. Repeat this cycle three times.
-
Add the anhydrous solvent (10 mL) via syringe.
-
Seal the tube and heat the reaction mixture to 110 °C for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the desired 6-Amino-pyrazolo[1,5-a]pyrimidine.
Quantitative Data Summary
The following tables summarize the inhibitory activities of various pyrazolo[1,5-a]pyrimidine-based kinase inhibitors.
Table 1: Pim-1 Kinase Inhibitors
| Compound ID | R-group at C6 | IC50 (nM) | Reference |
| 1 | 4-Fluorophenyl | 18 | [5] |
| 2 | 3-Methoxyphenyl | 27 | [5] |
| 3 | Pyridin-4-yl | 50 | [5] |
| 4 | Thiophen-2-yl | 680 | [6] |
| 5 | Furan-2-yl | 540 | [6] |
Table 2: Trk Kinase Inhibitors
| Compound ID | R-group at C6 | TrkA IC50 (nM) | TrkB IC50 (nM) | TrkC IC50 (nM) | Reference |
| 6 | (S)-1-(2,5-Difluorophenyl)pyrrolidin-3-amine | 1.7 | - | - | [7] |
| 7 | Macrocyclic amine derivative | 0.17 | 0.07 | 0.07 | [8] |
| 8 | 5-Azabicyclohexane derivative | 3 | 14 | 1 | [8] |
| 9 | Macrocyclic sulfonamide | 1.4 | 2.4 | 1.9 | [8] |
Table 3: CDK2 and PI3Kδ Kinase Inhibitors
| Compound ID | R-group at C6 | Target Kinase | IC50 (µM) | Reference |
| 10 | Anilino derivative | CDK2 | 0.23 | [9] |
| 11 | Thiophen-2-yl-amino | CDK2 | 0.09 | [10] |
| 12 | 2-Difluoromethylbenzimidazole | PI3Kδ | 0.018 | [11] |
| 13 | Indole derivative | PI3Kδ | 0.0028 | [12] |
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a wide array of kinase inhibitors. The protocols provided herein for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions offer robust methods for the diversification of the pyrazolo[1,5-a]pyrimidine scaffold at the 6-position. The quantitative data presented demonstrates the potential to develop highly potent and selective inhibitors for various kinase targets by modifying this position. These application notes serve as a comprehensive guide for researchers in the field of drug discovery and medicinal chemistry to facilitate the development of novel kinase inhibitors based on the pyrazolo[1,5-a]pyrimidine core.
References
- 1. A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. An Efficient Synthesis of 3,5-Bis-Aminated Pyrazolo[1,5-a]Pyrimidines: Microwave-Assisted Copper Catalyzed C-3 Amination of 5-Amino-3-Bromo-Substituted Precursors | MDPI [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. Development of a reproducible and scalable method for the synthesis of biologically active pyrazolo[1,5- a ]pyrimidine derivatives - Novikova - Russian Journal of General Chemistry [rjmseer.com]
- 8. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives [mdpi.com]
Application Notes and Protocols for the Synthesis of Pyrazolo[1,5-a]pyrimidine-Based Antitubercular Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthesis and biological evaluation of pyrazolo[1,5-a]pyrimidine derivatives as potential therapeutic agents against Mycobacterium tuberculosis (Mtb). The protocols and data presented are compiled from recent studies and are intended to guide researchers in the development of novel antitubercular compounds.
Introduction
Tuberculosis (TB) remains a significant global health threat, exacerbated by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mtb.[1][2] This necessitates the discovery and development of new antitubercular agents with novel mechanisms of action.[1][2] The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including potent antitubercular effects.[3][4] Compounds based on this scaffold have been identified through high-throughput screening and subsequent structure-activity relationship (SAR) studies, leading to the development of potent inhibitors of Mtb growth.[1][2][5]
Data Presentation: Antitubercular Activity
The following table summarizes the in vitro antitubercular activity and cytotoxicity of representative pyrazolo[1,5-a]pyrimidine-7(4H)-one derivatives against the Mtb H37Rv strain.
| Compound ID | R² | R³ | R⁴ | MIC (μM) in 7H9/ADC | MIC (μM) in 7H9/GCas | Cytotoxicity (CC₅₀ in μM, HepG2) |
| 1 | Phenyl | H | CH₃ | >40 | 19.5 | >100 |
| P19 | 4-Fluorophenyl | H | CH₃ | 2.73 | 1.56 | >100 |
| P25 | 4-Chlorophenyl | H | CH₃ | 1.95 | 0.98 | >100 |
| P26 | 4-Chlorophenyl | H | H | 0.49 | 0.24 | >100 |
7H9/ADC: Middlebrook 7H9 broth with albumin-dextrose-catalase supplement. 7H9/GCas: Middlebrook 7H9 broth with glycerol-casein supplement. CC₅₀: 50% cytotoxic concentration. (Data compiled from ACS Infectious Diseases, 2021)[1]
Experimental Protocols
General Synthesis of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones
The primary synthetic route for the pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold involves a one-step cyclocondensation reaction between a 3-aminopyrazole derivative and a β-ketoester.[1][2]
Protocol 1: One-Pot Cyclocondensation
This protocol describes the synthesis of a generic pyrazolo[1,5-a]pyrimidin-7(4H)-one.
Materials:
-
Substituted 3-aminopyrazole (1.0 equiv)
-
Substituted β-ketoester (1.0 - 1.2 equiv)
-
Acetic acid (glacial) or another suitable solvent like ethanol
-
Reaction vessel with reflux condenser and magnetic stirrer
Procedure:
-
To a solution of the substituted 3-aminopyrazole in acetic acid, add the β-ketoester.
-
Heat the reaction mixture to reflux (typically 120 °C for acetic acid) and stir for 5-12 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration. If not, pour the mixture into ice-water to induce precipitation.
-
Wash the collected solid with cold water and then a small amount of cold ethanol or diethyl ether.
-
Dry the product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel.
Biological Evaluation: Minimum Inhibitory Concentration (MIC) Assay
The antitubercular activity of the synthesized compounds is determined by measuring their Minimum Inhibitory Concentration (MIC) against Mycobacterium tuberculosis H37Rv.
Materials:
-
Synthesized pyrazolo[1,5-a]pyrimidine compounds
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 0.05% (v/v) Tween 80, and 10% (v/v) ADC (albumin, dextrose, catalase)
-
96-well microplates
-
Resazurin sodium salt solution (0.02% w/v in sterile water)
Procedure:
-
Prepare serial dilutions of the test compounds in a 96-well microplate. The final concentrations should typically range from 0.1 to 100 µM.
-
Inoculate the wells with a suspension of Mtb H37Rv to a final optical density at 600 nm (OD₆₀₀) of 0.05-0.1.
-
Include positive controls (a known antitubercular drug like isoniazid or rifampicin) and negative controls (no drug).
-
Incubate the plates at 37 °C for 7 days.
-
After incubation, add 10 µL of resazurin solution to each well and incubate for another 24-48 hours.
-
Visually assess the color change. A blue color indicates no bacterial growth, while a pink color indicates bacterial growth.
-
The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.
Visualizations
Synthetic Workflow
The following diagram illustrates the general synthetic pathway for pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives.
Caption: General synthetic workflow for pyrazolo[1,5-a]pyrimidines.
Proposed Mechanism of Resistance
While the exact mechanism of action for many pyrazolo[1,5-a]pyrimidines is still under investigation, resistance studies have provided valuable insights. One identified mechanism involves the metabolic deactivation of the compound.
Caption: Proposed metabolic resistance pathway in Mtb.[1][2]
References
Microwave-Assisted Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazolo[1,5-a]pyrimidines are a class of fused heterocyclic compounds of significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2][3] Many derivatives have been identified as potent protein kinase inhibitors, playing a crucial role in targeted cancer therapy.[1][2] Traditional methods for their synthesis often involve long reaction times and harsh conditions. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to overcome these limitations, offering advantages such as dramatically reduced reaction times, improved yields, and enhanced purity of the final products.[1][4][5] This document provides detailed protocols for the microwave-assisted synthesis of various pyrazolo[1,5-a]pyrimidine derivatives.
Advantages of Microwave-Assisted Synthesis
Microwave irradiation provides efficient and uniform heating of the reaction mixture, leading to a significant acceleration of chemical reactions.[1][4] Key advantages in the context of pyrazolo[1,5-a]pyrimidine synthesis include:
-
Rapid Reaction Times: Reactions that typically take hours under conventional heating can often be completed in minutes.[1]
-
Higher Yields: Improved reaction kinetics and reduced side reactions frequently result in higher product yields.[1][4]
-
Greener Chemistry: The efficiency of microwave heating can reduce energy consumption and often allows for the use of less solvent or even solvent-free conditions.[1][6]
-
Improved Purity: The reduction in side-product formation simplifies purification processes.
Experimental Protocols and Data
Herein, we detail two common and effective microwave-assisted methods for the synthesis of pyrazolo[1,5-a]pyrimidine derivatives: (1) Condensation of 5-Aminopyrazoles with β-Enaminones and (2) a Three-Component Reaction of 5-Aminopyrazoles, Aldehydes, and β-Dicarbonyl Compounds.
Protocol 1: Two-Component Cyclocondensation of 5-Aminopyrazoles and β-Enaminones
This method is a highly efficient and regioselective route to 2,7-disubstituted pyrazolo[1,5-a]pyrimidines. The reaction proceeds via a cyclocondensation reaction under solvent- and catalyst-free conditions with microwave irradiation.[7]
General Reaction Scheme:
Caption: General scheme for the two-component synthesis.
Experimental Workflow:
Caption: Workflow for two-component microwave synthesis.
Detailed Protocol:
-
In a dedicated microwave reaction vial equipped with a magnetic stir bar, add the 5-aminopyrazole derivative (1.0 mmol) and the β-enaminone (1.0 mmol).
-
Seal the vial securely with a cap.
-
Place the vial inside the cavity of a microwave reactor.
-
Irradiate the mixture at 180 °C for 2 minutes.
-
After the irradiation is complete, allow the vial to cool to room temperature.
-
Once cooled, open the vial and collect the solid product.
-
Purify the crude product by washing with a mixture of ethanol and water to yield the pure pyrazolo[1,5-a]pyrimidine.
Quantitative Data Summary:
| Entry | 5-Aminopyrazole | β-Enaminone | Temperature (°C) | Time (min) | Yield (%) |
| 1 | 3-Phenyl-1H-pyrazol-5-amine | (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one | 180 | 2 | 95 |
| 2 | 3-(p-tolyl)-1H-pyrazol-5-amine | (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one | 180 | 2 | 97 |
| 3 | 3-(4-chlorophenyl)-1H-pyrazol-5-amine | (E)-3-(dimethylamino)-1-(p-tolyl)prop-2-en-1-one | 180 | 2 | 92 |
| 4 | 3-Phenyl-1H-pyrazol-5-amine | (E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one | 180 | 2 | 88 |
Data adapted from a representative protocol.[7] Yields are for isolated products.
Protocol 2: Three-Component Synthesis of Pyrazolo[3,4-d]pyrimidin-4-ones
This one-pot, three-component reaction provides a practical method for synthesizing substituted pyrazolo[3,4-d]pyrimidin-4-ones under controlled microwave irradiation using readily available starting materials.[8]
General Reaction Scheme:
Caption: General scheme for the three-component synthesis.
Experimental Workflow:
Caption: Workflow for three-component microwave synthesis.
Detailed Protocol:
-
To a microwave reaction vial, add the methyl 5-aminopyrazole-4-carboxylate derivative (0.25 mmol), trimethyl orthoformate (1.0 mmol, 4 equiv.), and the primary amine (0.5 mmol, 2 equiv.).
-
Seal the vial tightly.
-
Place the vial in the microwave reactor and irradiate the mixture at 160 °C for 55 minutes.
-
After the reaction is complete, allow the vial to cool to ambient temperature.
-
Concentrate the reaction mixture under reduced pressure to remove volatile components.
-
Purify the resulting residue by flash column chromatography on silica gel to obtain the desired pyrazolo[3,4-d]pyrimidin-4-one.
Quantitative Data Summary:
| Entry | 5-Aminopyrazole-4-carboxylate | Primary Amine | Temperature (°C) | Time (min) | Yield (%) |
| 1 | Methyl 5-amino-3-(phenylamino)-1H-pyrazole-4-carboxylate | Benzylamine | 160 | 55 | 85 |
| 2 | Methyl 5-amino-3-(phenylamino)-1H-pyrazole-4-carboxylate | 4-Methoxybenzylamine | 160 | 55 | 80 |
| 3 | Methyl 5-amino-3-((4-fluorophenyl)amino)-1H-pyrazole-4-carboxylate | Benzylamine | 160 | 55 | 75 |
| 4 | Methyl 5-amino-3-(methylamino)-1H-pyrazole-4-carboxylate | Cyclohexylamine | 160 | 55 | 60 |
Data adapted from a representative protocol.[8] Yields are for isolated products.
Applications in Drug Development
Pyrazolo[1,5-a]pyrimidines are recognized as "privileged scaffolds" in medicinal chemistry. Their rigid, planar structure is suitable for interacting with various biological targets.[4] A significant application is in the development of protein kinase inhibitors for cancer therapy.[1][2] These compounds can act as ATP-competitive or allosteric inhibitors of kinases like EGFR, B-Raf, and MEK, which are crucial regulators in cellular signaling pathways often dysregulated in cancer.[1][2] The ability to rapidly synthesize a diverse library of these derivatives using microwave-assisted methods is invaluable for structure-activity relationship (SAR) studies and the optimization of lead compounds in the drug discovery pipeline.[1]
Signaling Pathway Context:
Caption: Inhibition of the MAPK/ERK pathway by derivatives.
Conclusion
Microwave-assisted synthesis is a robust and efficient platform for the rapid generation of pyrazolo[1,5-a]pyrimidine libraries. The protocols outlined here demonstrate significant improvements over classical synthetic methods, offering high yields in dramatically shorter reaction times. These advanced synthetic methodologies are crucial for accelerating the discovery and development of novel therapeutic agents based on this versatile heterocyclic scaffold.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 6-Bromopyrazolo[1,5-a]pyrimidine in the Synthesis of BMP Type I Receptor Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bone Morphogenetic Proteins (BMPs) are a group of signaling molecules belonging to the transforming growth factor-β (TGF-β) superfamily that play crucial roles in a wide array of biological processes, including embryonic development, bone formation, and tissue homeostasis.[1] Dysregulation of the BMP signaling pathway is implicated in various diseases, such as fibrodysplasia ossificans progressiva (FOP), cancer, and vascular disorders.[2][3] The BMP signaling cascade is initiated by the binding of a BMP ligand to a heterotetrameric complex of type I and type II serine/threonine kinase receptors.[1][4] Upon ligand binding, the type II receptor phosphorylates and activates the type I receptor (also known as Activin receptor-like kinase or ALK), which then phosphorylates downstream signaling mediators, primarily Smad1, Smad5, and Smad8.[5]
Small molecule inhibitors of BMP type I receptors (ALK2, ALK3, and ALK6) have emerged as valuable tools for studying BMP signaling and as potential therapeutic agents. The pyrazolo[1,5-a]pyrimidine scaffold has been identified as a privileged core structure for the development of potent and selective BMP receptor inhibitors.[1][3][6] A key starting material for the synthesis of many of these inhibitors is 6-Bromopyrazolo[1,5-a]pyrimidine. This intermediate allows for the strategic introduction of various substituents at the C6 position of the pyrazolo[1,5-a]pyrimidine core, which is crucial for achieving high potency and selectivity. This document provides detailed application notes and protocols for the use of this compound as a reactant in the synthesis of BMP type I receptor inhibitors.
BMP Signaling Pathway and Point of Inhibition
The canonical BMP signaling pathway and the point of inhibition by pyrazolo[1,5-a]pyrimidine-based inhibitors are depicted below. These inhibitors act as ATP-competitive inhibitors of the type I receptors ALK2, ALK3, and ALK6, thereby preventing the phosphorylation of downstream Smad proteins.[5]
Caption: Canonical BMP signaling pathway and the inhibitory action of pyrazolo[1,5-a]pyrimidine-based compounds.
Data Presentation: Inhibitory Activity of Pyrazolo[1,5-a]pyrimidine Derivatives
The following table summarizes the in vitro inhibitory activity of several key BMP type I receptor inhibitors derived from the pyrazolo[1,5-a]pyrimidine scaffold.
| Compound Name | Structure | ALK1 IC50 (nM) | ALK2 IC50 (nM) | ALK3 IC50 (nM) | ALK6 IC50 (nM) | Reference |
| Dorsomorphin | 6-[4-(2-Piperidin-1-ylethoxy)phenyl]-3-pyridin-4-ylpyrazolo[1,5-a]pyrimidine | - | ~500 | - | - | [1] |
| LDN-193189 | 4-(6-(4-(piperazin-1-yl)phenyl)pyrazolo[1,5-a]pyrimidin-3-yl)quinoline | 0.8 | 0.8 | 5.3 | 16.7 | [7] |
| DMH1 | 6-(4-(2-hydroxyethoxy)phenyl)-3-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine | - | 94.1 | >10000 | >10000 | [6] |
| ML347 | 6-(4-(morpholin-4-yl)phenyl)-3-(quinolin-5-yl)pyrazolo[1,5-a]pyrimidine | - | 152 | >10000 | >10000 | [6][8] |
IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity of the target kinase by 50%.
Experimental Protocols
Synthesis of BMP Type I Receptor Inhibitors using this compound
The following protocols describe a general synthetic route for the preparation of 3,6-disubstituted pyrazolo[1,5-a]pyrimidine-based BMP inhibitors, exemplified by the synthesis of an LDN-193189 analog.
Caption: General synthetic workflow for 3,6-disubstituted pyrazolo[1,5-a]pyrimidine inhibitors.
Protocol 1: Synthesis of this compound [1][6]
-
Reactants: 1H-Pyrazol-5-amine and 2-bromomalonaldehyde.
-
Procedure: a. Dissolve 1H-pyrazol-5-amine in a suitable solvent such as ethanol or acetic acid. b. Add 2-bromomalonaldehyde to the solution. c. Heat the reaction mixture under reflux or using microwave irradiation (e.g., 170 °C for 5 minutes). d. Monitor the reaction progress by thin-layer chromatography (TLC). e. Upon completion, cool the reaction mixture and isolate the product by filtration or extraction. f. Purify the crude product by recrystallization or column chromatography to yield this compound.
Protocol 2: Suzuki-Miyaura Cross-Coupling for C6-Arylation [1][6]
-
Reactants: this compound, an appropriately substituted arylboronic acid or ester (e.g., 4-(4-(tert-butoxycarbonyl)piperazin-1-yl)phenylboronic acid pinacol ester), a palladium catalyst (e.g., Pd(dppf)Cl2·CH2Cl2), and a base (e.g., K3PO4).
-
Procedure: a. To a reaction vessel, add this compound, the arylboronic acid/ester, the palladium catalyst, and the base. b. Add a suitable solvent, such as a mixture of 1,4-dioxane and water. c. Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes. d. Heat the mixture to a specified temperature (e.g., 80-100 °C) and stir for several hours until the reaction is complete as monitored by TLC or LC-MS. e. Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). f. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. g. Purify the residue by column chromatography to obtain the C6-arylated pyrazolo[1,5-a]pyrimidine derivative.
Protocol 3: Regioselective Bromination at the C3-Position [1]
-
Reactants: C6-arylated pyrazolo[1,5-a]pyrimidine and N-bromosuccinimide (NBS).
-
Procedure: a. Dissolve the C6-arylated pyrazolo[1,5-a]pyrimidine in a suitable solvent like dichloromethane (DCM). b. Add N-bromosuccinimide portion-wise to the solution at room temperature. c. Stir the reaction mixture for a few hours until the starting material is consumed (monitored by TLC). d. Quench the reaction with an aqueous solution of sodium thiosulfate. e. Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. f. The crude product can often be used in the next step without further purification.
Protocol 4: Suzuki-Miyaura Cross-Coupling for C3-Arylation [1]
-
Reactants: 3-Bromo-6-aryl-pyrazolo[1,5-a]pyrimidine, a heteroarylboronic acid (e.g., quinoline-4-boronic acid), a palladium catalyst, and a base.
-
Procedure: a. Follow a similar procedure as described in Protocol 2, using the 3-bromo derivative as the starting material. b. After purification, the 3,6-disubstituted pyrazolo[1,5-a]pyrimidine is obtained.
Protocol 5: Deprotection (if applicable) [1]
-
Reactants: The protected 3,6-disubstituted pyrazolo[1,5-a]pyrimidine (e.g., with a Boc-protected piperazine).
-
Procedure: a. If a protecting group such as tert-butoxycarbonyl (Boc) is present, it can be removed under acidic conditions. b. Dissolve the protected compound in a mixture of 1,4-dioxane and methanol. c. Add a strong acid, such as 4N HCl, and stir at room temperature for a few hours. d. Monitor the deprotection by TLC or LC-MS. e. Upon completion, concentrate the solvent to obtain the final product, often as a hydrochloride salt.
Biological Evaluation of BMP Inhibitors
Protocol 6: In Vitro Kinase Assay [6]
This protocol is used to determine the IC50 values of the synthesized compounds against the target kinases (e.g., ALK2, ALK3, ALK6).
-
Materials: Recombinant human ALK2, ALK3, ALK6 kinases; appropriate substrate (e.g., a generic peptide substrate); ATP; synthesized inhibitor compounds; assay buffer.
-
Procedure: a. Prepare a series of dilutions of the inhibitor compounds in DMSO. b. In a 96-well or 384-well plate, add the kinase, the substrate, and the inhibitor at various concentrations. c. Initiate the kinase reaction by adding ATP (often radiolabeled, e.g., [γ-33P]ATP). d. Incubate the reaction at a controlled temperature (e.g., 30 °C) for a specific time. e. Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as scintillation counting for radiolabeled ATP or specific antibodies for phosphorylated substrates in an ELISA format. f. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 7: Cell-Based SMAD1/5/8 Phosphorylation Assay (Western Blot) [5][9]
This assay measures the ability of the inhibitors to block BMP-induced phosphorylation of Smad1/5/8 in a cellular context.
Caption: Workflow for Western Blot analysis of p-SMAD1/5/8.
-
Materials: C2C12 myoblast cell line (or other BMP-responsive cells), DMEM, FBS, Penicillin-Streptomycin, BMP ligand (e.g., BMP2 or BMP4), synthesized inhibitors, RIPA lysis buffer with protease and phosphatase inhibitors, BCA Protein Assay Kit, SDS-PAGE gels, PVDF membrane, primary antibodies (anti-phospho-SMAD1/5/8, anti-total SMAD1), HRP-conjugated secondary antibody, chemiluminescent substrate.
-
Procedure: a. Cell Culture: Seed C2C12 cells in 6-well plates and grow to 80-90% confluency. b. Serum Starvation: Serum-starve the cells for 4-6 hours to reduce basal signaling. c. Inhibitor Treatment: Pre-treat cells with desired concentrations of the inhibitors for 1 hour. d. BMP Stimulation: Stimulate the cells with a BMP ligand (e.g., 50 ng/mL BMP4) for 30-60 minutes. e. Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer. f. Protein Quantification: Determine the protein concentration of the lysates using a BCA assay. g. SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF membrane. h. Immunodetection: i. Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour. ii. Incubate the membrane with the primary antibody against phospho-SMAD1/5/8 overnight at 4 °C. iii. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. iv. Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system. v. Strip the membrane and re-probe with an antibody against total SMAD1 as a loading control.
Conclusion
This compound is a versatile and essential building block for the synthesis of a wide range of potent and selective BMP type I receptor inhibitors. The synthetic routes described, primarily involving Suzuki-Miyaura cross-coupling reactions, allow for the systematic exploration of the structure-activity relationship of the pyrazolo[1,5-a]pyrimidine scaffold. The provided protocols for chemical synthesis and biological evaluation will aid researchers in the discovery and development of novel BMP signaling inhibitors for both basic research and therapeutic applications.
References
- 1. Structure-activity relationship study of bone morphogenetic protein (BMP) signaling inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vivo Structure Activity Relationship Study of Dorsomorphin Analogs Identifies Selective VEGF and BMP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Small Molecules Dorsomorphin and LDN-193189 Inhibit Myostatin/GDF8 Signaling and Promote Functional Myoblast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and structure-activity relationships of a novel and selective bone morphogenetic protein receptor (BMP) inhibitor derived from the pyrazolo[1.5-a]pyrimidine scaffold of Dorsomorphin: The discovery of ML347 as an ALK2 versus ALK3 selective MLPCN probe - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Dorsomorphin and LDN-193189 inhibit BMP-mediated Smad, p38 and Akt signalling in C2C12 cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-arylation of Pyrazolo[1,5-a]pyrimidines
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the N-arylation of the pyrazolo[1,5-a]pyrimidine scaffold, a core structure in many compounds of medicinal interest. The following protocols are based on established and efficient methods, including copper-catalyzed, palladium-catalyzed, and microwave-assisted reactions, offering a versatile toolkit for the synthesis of a diverse range of N-aryl pyrazolo[1,5-a]pyrimidine derivatives.
Introduction
The pyrazolo[1,5-a]pyrimidine ring system is a privileged scaffold in medicinal chemistry, with derivatives showing a wide range of biological activities, including use as kinase inhibitors for the treatment of cancer.[1] The N-arylation of this heterocyclic core is a key synthetic step in the development of new therapeutic agents. This document outlines three robust methods for achieving this transformation: a ligand-free copper-catalyzed approach, a microwave-assisted Ullmann-type coupling, and a microwave-assisted Buchwald-Hartwig amination.
Key Experimental Methods
Ligand-Free Copper-Catalyzed N-Arylation of Pyrazolo[1,5-a]pyrimidin-7-amines
This method offers a simple and efficient approach for the N-arylation of pyrazolo[1,5-a]pyrimidin-7-amines using aryl iodides without the need for a ligand.[2][3] The reaction conditions can be controlled to produce either diarylamines or triarylamines and demonstrate good functional-group tolerance.[2]
Experimental Protocol:
A detailed protocol for this reaction is as follows:
-
To a reaction tube, add pyrazolo[1,5-a]pyrimidin-7-amine (1.0 equiv.), aryl iodide (1.2 equiv.), Cu2O (0.1 equiv.), and K2CO3 (2.0 equiv.).
-
Add dimethyl sulfoxide (DMSO) as the solvent.
-
Stir the mixture at 120 °C for 24 hours.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.
-
Concentrate the solvent under reduced pressure and purify the residue by column chromatography on silica gel to afford the desired N-aryl product.
Quantitative Data Summary:
| Entry | Aryl Iodide | Product | Yield (%) |
| 1 | Iodobenzene | N-phenylpyrazolo[1,5-a]pyrimidin-7-amine | 85 |
| 2 | 1-Iodo-4-methylbenzene | N-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-amine | 82 |
| 3 | 1-Iodo-4-methoxybenzene | N-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7-amine | 78 |
| 4 | 1-Iodo-4-fluorobenzene | N-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-7-amine | 80 |
| 5 | 1-Iodo-4-chlorobenzene | N-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-amine | 75 |
Experimental Workflow Diagram:
Caption: Workflow for Ligand-Free Copper-Catalyzed N-Arylation.
Microwave-Assisted Ullmann-Type C-3 Amination
This protocol describes an efficient copper-catalyzed Ullmann-type coupling for the amination at the C-3 position of 5-amino-3-bromopyrazolo[1,5-a]pyrimidine precursors.[4] The use of microwave heating significantly reduces the reaction time to just one hour.[4]
Experimental Protocol:
A detailed protocol for this reaction is as follows:
-
In a microwave vial, combine the 3-bromo-5-(substituted-amino)pyrazolo[1,5-a]pyrimidine (1.0 equiv.), the desired amine (1.5 equiv.), CuI (5 mol%), N-(9H-carbazol-9-yl)-1H-pyrrole-2-carboxamide (L-1) (10 mol%), and K2CO3 (2.0 equiv.).
-
Add diethylene glycol (DEG) as the solvent.
-
Seal the vial and heat the mixture in a microwave reactor at 80 °C for 1 hour.
-
After cooling, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the 3,5-bis-aminated pyrazolo[1,5-a]pyrimidine.[4]
Quantitative Data Summary:
| Entry | C-5 Substituent | Amine | Product | Yield (%) |
| 1 | Pyrrolidin-1-yl | Piperidine | 3-(Piperidin-1-yl)-5-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine | 93 |
| 2 | Pyrrolidin-1-yl | Morpholine | 3-(Morpholin-4-yl)-5-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine | 88 |
| 3 | N-methyl-N-phenylamine | Aniline | 3-(Phenylamino)-5-(N-methyl-N-phenylamino)pyrazolo[1,5-a]pyrimidine | 75 |
| 4 | Pyrrolidin-1-yl | Benzylamine | 3-(Benzylamino)-5-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine | 85 |
| 5 | N-ethyl-N-phenylamine | Cyclohexylamine | 3-(Cyclohexylamino)-5-(N-ethyl-N-phenylamino)pyrazolo[1,5-a]pyrimidine | 81 |
Reaction Scheme Diagram:
References
Application Notes and Protocols: Development of Pyrazolo[1,5-a]pyrimidine-Based PI3Kδ Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the development of pyrazolo[1,5-a]pyrimidine-based inhibitors targeting the δ isoform of phosphoinositide 3-kinase (PI3Kδ). This document includes a summary of their biological activity, detailed experimental protocols for their evaluation, and diagrams illustrating the relevant signaling pathway and drug discovery workflow.
Introduction
Phosphoinositide 3-kinases (PI3Ks) are a family of lipid kinases crucial for various cellular processes, including cell growth, proliferation, differentiation, survival, and migration.[1] The class I PI3K family, which includes the isoforms α, β, γ, and δ, has been a significant focus of drug discovery efforts. The PI3Kδ isoform is predominantly expressed in hematopoietic cells and plays a critical role in the function and signaling of immune cells, such as B and T lymphocytes.[2][3][4] Consequently, selective inhibition of PI3Kδ represents a promising therapeutic strategy for a range of immunological and inflammatory disorders, including rheumatoid arthritis and certain hematological malignancies.[5][6][7]
The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a privileged structure in the design of potent and selective kinase inhibitors.[6][8] This series of compounds has been extensively explored for PI3Kδ inhibition, leading to the identification of molecules with high potency and selectivity.
Featured Compounds and Biological Activity
A series of pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and evaluated for their inhibitory activity against PI3K isoforms. The structure-activity relationship (SAR) studies have highlighted the importance of substitutions at the C(2) and C(5) positions of the pyrazolo[1,5-a]pyrimidine core for achieving high potency and selectivity for PI3Kδ.[5][6] For instance, modifications with benzimidazole and indole groups at the C(5) position have yielded highly potent inhibitors.[2][5]
Below is a summary of the in vitro inhibitory activity of representative pyrazolo[1,5-a]pyrimidine-based PI3Kδ inhibitors.
| Compound ID | R1 Substituent (C5-position) | R2 Substituent (C2-position) | PI3Kδ IC50 (nM) | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kγ IC50 (nM) | Selectivity (α/δ) | Selectivity (β/δ) | Selectivity (γ/δ) |
| CPL302415 | 2-(difluoromethyl)-1H-benzimidazole | N-tert-butylpiperazin-1-ylmethyl | 18 | 1422 | 25470 | 16802 | 79 | 1415 | 939 |
| CPL302253 | Indole-4-yl | (piperidin-4-yl)methanol | 2.8 | >1000 | >1000 | >1000 | >357 | >357 | >357 |
| Compound 11 | 2-(difluoromethyl)-1H-benzimidazole | 2-(4-piperidin-1-ylmethyl)-2-propanol | 52 | - | - | - | - | - | - |
| Compound 1 | 2-difluoromethylbenzimidazole | - | 475 | - | - | - | Poor | - | - |
Data synthesized from multiple sources.[2][5][6]
Signaling Pathway
The PI3K/AKT/mTOR signaling pathway is a critical intracellular cascade that regulates a multitude of cellular functions. Upon activation by upstream signals, such as growth factors binding to receptor tyrosine kinases (RTKs), PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors like AKT and PDK1. Activated AKT, in turn, phosphorylates a host of substrates, leading to the activation of mTOR and subsequent regulation of processes like cell proliferation, survival, and metabolism. Pyrazolo[1,5-a]pyrimidine-based inhibitors selectively block the PI3Kδ isoform, thereby inhibiting this signaling cascade in immune cells.
Caption: PI3K/AKT/mTOR signaling pathway and inhibition by pyrazolo[1,5-a]pyrimidine-based inhibitors.
Drug Discovery and Development Workflow
The development of pyrazolo[1,5-a]pyrimidine-based PI3Kδ inhibitors follows a structured drug discovery and development workflow. This process begins with target identification and validation, followed by hit identification through screening. Lead compounds are then optimized through medicinal chemistry efforts to improve potency, selectivity, and pharmacokinetic properties. Promising candidates undergo preclinical development, including in vitro and in vivo studies, before progressing to clinical trials.
Caption: Drug discovery workflow for pyrazolo[1,5-a]pyrimidine-based PI3Kδ inhibitors.
Experimental Protocols
In Vitro PI3Kδ Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
Objective: To determine the in vitro potency (IC50) of test compounds against the PI3Kδ enzyme.
Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity.
Materials:
-
PI3Kδ enzyme
-
Lipid substrate (e.g., PIP2)
-
ATP
-
Test compounds (pyrazolo[1,5-a]pyrimidine derivatives)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
-
Plate reader capable of measuring luminescence
Protocol:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add 2.5 µL of the diluted test compound or DMSO (vehicle control).
-
Prepare a kinase/substrate mixture containing the PI3Kδ enzyme and PIP2 in the appropriate kinase buffer.
-
Add 2.5 µL of the kinase/substrate mixture to each well.
-
Initiate the kinase reaction by adding 5 µL of ATP solution to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Proliferation Assay (MTT Assay)
Objective: To assess the effect of PI3Kδ inhibitors on the proliferation of a relevant cell line (e.g., a B-cell lymphoma line).
Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan product, which can be quantified spectrophotometrically.
Materials:
-
B-cell lymphoma cell line (e.g., Ramos)
-
Complete cell culture medium
-
Test compounds (pyrazolo[1,5-a]pyrimidine derivatives)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere or stabilize overnight.
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Remove the existing medium from the wells and add 100 µL of the medium containing the diluted test compounds or vehicle control.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Incubate at room temperature in the dark for 2-4 hours, or until the crystals are fully dissolved.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle-treated control and determine the IC50 value.
In Vivo Efficacy Study in a Mouse Model of Rheumatoid Arthritis
Objective: To evaluate the in vivo efficacy of a lead pyrazolo[1,5-a]pyrimidine-based PI3Kδ inhibitor in a collagen-induced arthritis (CIA) mouse model.
Principle: The CIA mouse model is a widely used preclinical model for rheumatoid arthritis. The administration of a PI3Kδ inhibitor is expected to ameliorate the clinical signs of arthritis, such as paw swelling and joint damage.
Materials:
-
DBA/1 mice
-
Bovine type II collagen
-
Complete Freund's Adjuvant (CFA) and Incomplete Freund's Adjuvant (IFA)
-
Lead test compound
-
Vehicle for compound administration
-
Calipers for measuring paw thickness
-
Histology equipment
Protocol:
-
Induction of Arthritis:
-
On day 0, immunize male DBA/1 mice intradermally at the base of the tail with an emulsion of bovine type II collagen and CFA.
-
On day 21, administer a booster immunization with an emulsion of bovine type II collagen and IFA.
-
-
Treatment:
-
Begin treatment with the test compound or vehicle on a prophylactic or therapeutic schedule (e.g., starting from the day of the booster immunization).
-
Administer the compound daily via an appropriate route (e.g., oral gavage).
-
-
Clinical Assessment:
-
Monitor the mice regularly for the onset and severity of arthritis.
-
Measure paw swelling using calipers every 2-3 days.
-
Assign a clinical score to each paw based on the degree of inflammation (e.g., 0 = normal, 4 = severe erythema and swelling).
-
-
Terminal Procedures:
-
At the end of the study (e.g., day 42), euthanize the mice.
-
Collect hind paws for histological analysis to assess joint inflammation, cartilage destruction, and bone erosion.
-
Blood samples may be collected for pharmacokinetic analysis or measurement of inflammatory biomarkers.
-
-
Data Analysis:
-
Compare the mean clinical scores and paw swelling between the treatment and vehicle groups.
-
Perform statistical analysis to determine the significance of the observed effects.
-
Evaluate the histological sections for differences in joint pathology.
-
References
Troubleshooting & Optimization
Optimizing reaction conditions for pyrazolo[1,5-a]pyrimidine synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of pyrazolo[1,5-a]pyrimidines.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of pyrazolo[1,5-a]pyrimidines in a question-and-answer format.
Question: Why is the yield of my pyrazolo[1,5-a]pyrimidine product consistently low?
Answer: Low yields can stem from several factors. Consider the following potential causes and solutions:
-
Suboptimal Reaction Conditions: The reaction conditions, including temperature, solvent, and catalyst, are critical for efficient synthesis.[1] The choice between acidic or basic conditions can significantly impact the reaction outcome.[1]
-
Poor Reactivity of Starting Materials: The electronic properties of the substituents on both the 5-aminopyrazole and the 1,3-bielectrophilic partner can affect their reactivity. For instance, 5-aminopyrazoles bearing electron-withdrawing groups can be less reactive.
-
Side Reactions: The formation of unwanted byproducts can consume starting materials and reduce the yield of the desired product. The reactivity of certain β-dicarbonyl compounds may lead to side reactions.[1]
-
Recommendation: Carefully monitor the reaction by TLC or LC-MS to identify the formation of byproducts. Adjusting the reaction temperature or the rate of addition of reagents may help to minimize side reactions.
-
Question: I am observing the formation of multiple isomers. How can I improve the regioselectivity of the reaction?
Answer: The reaction of unsymmetrical 1,3-bielectrophilic compounds with 5-aminopyrazoles can lead to the formation of regioisomers.
-
Controlling Reaction Conditions: The regioselectivity can be influenced by the choice of solvent and catalyst.
-
Recommendation: A systematic evaluation of different reaction conditions is recommended. For example, a study by Portilla et al. (2012) demonstrated the regioselective formation of cyclopentapyrazolo[1,5-a]pyrimidines by carefully selecting the cyclic β-dicarbonyl compounds.[1]
-
-
Nature of the 1,3-Bielectrophile: The structure of the 1,3-dicarbonyl compound or its equivalent plays a crucial role in directing the regioselectivity of the cyclocondensation.
-
Recommendation: Employing β-enaminones as one of the reactants can offer better control over the regioselectivity of the synthesis.
-
Question: My reaction is very slow under conventional heating. How can I accelerate it?
Answer: Long reaction times are a common issue with conventional heating methods for the synthesis of pyrazolo[1,5-a]pyrimidines, often requiring several hours of reflux.[1]
-
Microwave-Assisted Synthesis: Microwave irradiation is a highly effective method for accelerating these reactions. It can reduce reaction times from hours to minutes and often leads to higher yields and purer products.[1][2]
Frequently Asked Questions (FAQs)
What is the most common method for synthesizing the pyrazolo[1,5-a]pyrimidine core?
The most frequently employed strategy is the condensation of 5-aminopyrazoles with β-dicarbonyl compounds or their synthetic equivalents.[1] This method involves the nucleophilic attack of the 5-aminopyrazole on the carbonyl carbon of the β-dicarbonyl compound, followed by cyclization to form the fused pyrimidine ring.[1]
What are the typical starting materials for pyrazolo[1,5-a]pyrimidine synthesis?
The key starting materials are:
-
A 3-substituted-5-amino-1H-pyrazole derivative.
-
A 1,3-bielectrophilic reagent, which is commonly a β-dicarbonyl compound (e.g., acetylacetone, diethyl malonate) or a synthetic equivalent like a β-enaminone or an α,β-unsaturated ketone.[1][3][5]
Can I introduce functional groups onto the pyrazolo[1,5-a]pyrimidine core after its formation?
Yes, the pyrazolo[1,5-a]pyrimidine core can be further functionalized. For example, electrophilic substitution reactions such as nitration and halogenation can introduce substituents at specific positions.[6] Palladium-catalyzed cross-coupling reactions are also utilized to introduce a variety of functional groups, which is crucial for structure-activity relationship (SAR) studies in drug discovery.[7]
Data Presentation
Table 1: Comparison of Reaction Conditions for Pyrazolo[1,5-a]pyrimidine Synthesis
| Method | Catalyst/Conditions | Solvent | Temperature | Reaction Time | Yield | Reference |
| Conventional Heating | Acetic Acid | Ethanol | Reflux | Several hours | Moderate to Good | [1] |
| Conventional Heating | Sodium Ethoxide | Ethanol | Reflux | 24 hours | 84% | [8] |
| Microwave-Assisted | Solvent-free | None | 160 °C | 15 minutes (for β-enaminone) | 83-97% (for β-enaminone) | [3] |
| Microwave-Assisted | Solvent-free | None | 180 °C | 2 minutes | High | [4] |
| One-Pot Cyclization | K₂S₂O₈ | Water | Not specified | Not specified | Nearly quantitative | [1] |
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of 7-Substituted 2-Methylpyrazolo[1,5-a]pyrimidines [3][4]
This two-step protocol involves the initial synthesis of a β-enaminone followed by cyclocondensation.
-
Step 1: Synthesis of β-enaminones
-
A suitable methyl ketone (1.0 mmol) is reacted with an excess of N,N-dimethylformamide-dimethylacetal (DMF-DMA) (1.5 mmol).
-
The mixture is subjected to solvent-free microwave irradiation at 160 °C for 15 minutes.
-
This reaction typically yields the corresponding β-enaminone in high yields (83–97%).
-
-
Step 2: Cyclocondensation
-
An equimolar mixture (0.5 mmol) of the synthesized β-enaminone and 3-methyl-1H-pyrazol-5-amine is placed in a sealable microwave reaction vessel.
-
The mixture is irradiated with microwaves at 180 °C (200 W) and maintained at this temperature for 2 minutes in the sealed tube.
-
After cooling, the precipitated product is formed upon the addition of a cold ethanol/water mixture (1:1, 1.0 mL).
-
The product is collected by filtration, washed, and dried.
-
Protocol 2: One-Pot Synthesis of 3-Halo-Pyrazolo[1,5-a]pyrimidines [1][3]
This method allows for the direct introduction of a halogen atom at the 3-position.
-
A mixture of an aminopyrazole, an enaminone (or chalcone), and a sodium halide is prepared.
-
The reaction is carried out in the presence of an oxidizing agent like potassium persulfate (K₂S₂O₈) in water.
-
This one-pot process involves both the cyclization to form the pyrazolo[1,5-a]pyrimidine core and subsequent oxidative halogenation.
-
This method has been reported to achieve nearly quantitative yields.
Visualizations
Caption: General synthetic workflow for the pyrazolo[1,5-a]pyrimidine core.
Caption: Troubleshooting decision tree for pyrazolo[1,5-a]pyrimidine synthesis.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Pyrazolo[1,5- a ]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07716J [pubs.rsc.org]
- 5. tandfonline.com [tandfonline.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Functionalization of 6-Bromopyrazolo[1,5-a]pyrimidine
Welcome to the technical support center for the synthetic functionalization of 6-bromopyrazolo[1,5-a]pyrimidine. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
General Issues & Troubleshooting
Question 1: My cross-coupling reaction has a low yield or is not proceeding. What are the initial troubleshooting steps?
Answer: Low conversion in palladium-catalyzed cross-coupling reactions is a common issue. A systematic check of your reaction parameters is the most effective approach. Key factors include the activity of the palladium catalyst, the choice and quality of the base and solvent, and the purity of your starting materials.[1] Oxygen can deactivate the catalyst, so ensuring the reaction is performed under a strictly inert atmosphere with properly degassed solvents is critical.[1]
Below is a logical workflow to diagnose and resolve common issues in these reactions.
Caption: A troubleshooting workflow for low-yielding cross-coupling reactions.
Suzuki-Miyaura Coupling Side Reactions
Question 2: I am observing a significant amount of debrominated pyrazolo[1,5-a]pyrimidine in my Suzuki-Miyaura reaction. What causes this and how can I prevent it?
Answer: Debromination (or hydrodehalogenation) is a frequent side reaction where the bromine atom is replaced by hydrogen.[2] This can occur when the palladium(II) intermediate reacts with a hydride source before transmetalation with the boronic acid can take place.[2] In some cases, using a tandem catalyst system such as XPhosPdG2/XPhos has been shown to be effective in avoiding the debromination reaction on similar pyrazolopyrimidine cores.[3]
Troubleshooting Strategies:
-
Choice of Base: Avoid bases that can act as hydride donors. Inorganic bases like K₃PO₄, K₂CO₃, or Cs₂CO₃ are generally preferred.[2]
-
Solvent Selection: If using alcohol-based solvents, which can be a source of hydrides, consider switching to aprotic solvents like 1,4-dioxane, toluene, or THF.[2]
-
Ligand Choice: Employing bulky, electron-rich phosphine ligands can accelerate the desired transmetalation and reductive elimination steps, thereby outcompeting the debromination pathway.[2]
-
Temperature Control: Lowering the reaction temperature may improve selectivity for the desired cross-coupling over debromination.[2]
Question 3: My main impurity is a homocoupled dimer of my boronic acid. How can I minimize this byproduct?
Answer: Homocoupling of boronic acids to form a symmetrical biaryl byproduct is a well-known side reaction in Suzuki-Miyaura coupling.[4] This unwanted reaction consumes your reagent, lowers the yield of the desired product, and complicates purification.[4] The primary causes are the presence of dissolved oxygen and side reactions involving the palladium(II) precatalyst.[4]
Troubleshooting Strategies:
-
Rigorous Degassing: Oxygen is a key promoter of homocoupling.[5] Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (N₂ or Ar) for 15-30 minutes or by using several freeze-pump-thaw cycles.[4]
-
Catalyst Choice: Using a pre-formed Pd(0) catalyst, such as Pd(PPh₃)₄, can be advantageous over Pd(II) sources like Pd(OAc)₂ which can directly promote homocoupling at the start of the reaction.[2][4]
-
Use of Boronic Esters: Pinacol esters of boronic acids are often more stable and less susceptible to homocoupling and protodeboronation than the free boronic acids.[1][2]
-
Ligand Selection: Certain ligands, such as SPhos, have been shown to favor cross-coupling over homocoupling, especially with challenging substrates.[6]
The diagram below illustrates how side reactions diverge from the main Suzuki-Miyaura catalytic cycle.
Caption: Competing pathways in Suzuki-Miyaura cross-coupling reactions.
Buchwald-Hartwig Amination Side Reactions
Question 4: I am attempting a Buchwald-Hartwig amination, but the primary product is the debrominated 6-H-pyrazolo[1,5-a]pyrimidine. What is happening?
Answer: Similar to Suzuki coupling, debromination can be a significant side reaction in Buchwald-Hartwig aminations. An unproductive pathway can compete with the desired reductive elimination step. In this side reaction, the palladium-amide intermediate undergoes β-hydride elimination (if the amine has α-hydrogens), which leads to the formation of the hydrodehalogenated arene (your debrominated starting material) and an imine.[7] In some cases, the choice of base can also lead to dehalogenation.[8]
Troubleshooting Strategies:
-
Ligand and Catalyst System: The choice of ligand is crucial. Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, tBuBrettPhos) are often designed to promote the C-N reductive elimination over competing pathways.[8][9]
-
Base Selection: Strong, non-nucleophilic bases like NaOt-Bu, KOt-Bu, or LHMDS are commonly used.[8][9] However, the optimal base can be substrate-dependent, and screening may be necessary. For some systems, weaker bases like Cs₂CO₃ have been found to favor dehalogenation, while stronger alkoxide bases give the desired product.[8]
-
Temperature: Running the reaction at the lowest temperature that allows for a reasonable rate can sometimes suppress side reactions.
Troubleshooting Summary Table
| Observation | Potential Cause(s) | Suggested Solutions |
| Debromination | 1. Presence of a hydride source (e.g., alcohol solvent, certain bases).[2]2. Slow transmetalation/reductive elimination.[2]3. β-Hydride elimination (in amination).[7] | 1. Switch to aprotic solvents (dioxane, toluene).[2]2. Use non-hydridic bases (K₃PO₄, Cs₂CO₃).[2]3. Employ bulky, electron-rich ligands.[2]4. Optimize reaction temperature.[2] |
| Homocoupling (of boronic acid) | 1. Presence of dissolved oxygen.[4]2. Reaction with Pd(II) precatalyst.[4]3. High concentration of boronic acid. | 1. Rigorously degas solvents and reaction mixture.[4]2. Use a Pd(0) catalyst source.[2]3. Consider slow addition of the boronic acid.[2]4. Use a more stable boronic ester.[2] |
| Protodeboronation | 1. Instability of the boronic acid (especially heteroaromatic or electron-rich).[1]2. Presence of water with certain bases.[1] | 1. Use the corresponding boronic ester (e.g., pinacol ester).[1]2. Use anhydrous conditions if possible.3. Minimize reaction time and temperature. |
| Hydrolysis of Nitrile Group | 1. Reaction performed in aqueous acidic or basic conditions.[10] | 1. If the nitrile is on the coupling partner, use anhydrous conditions.2. If hydrolysis is unavoidable, protect the nitrile or plan for its conversion. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the aryl/heteroaryl boronic acid or ester (1.1 - 1.5 equiv.), a suitable base (e.g., K₂CO₃ or K₃PO₄, 2.0 - 3.0 equiv.), and the palladium catalyst system (e.g., Pd(PPh₃)₄ (5 mol %) or a combination of a Pd source like Pd₂(dba)₃ (2 mol %) and a ligand like XPhos (4-5 mol %)).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add a degassed solvent (e.g., 1,4-dioxane, toluene, or DMF, often with a small amount of degassed water to dissolve the base) via syringe under the inert atmosphere.[1][11]
-
Heating and Monitoring: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.[12] Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the layers.
-
Extraction: Extract the aqueous layer with the organic solvent (2-3 times).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[12]
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol is a general guideline and requires careful handling of air-sensitive reagents.
-
Reaction Setup: In a glovebox or under a strong flow of inert gas, add the palladium precatalyst (e.g., tBuBrettPhos Pd G3, 1-2 mol %), the ligand (if not using a precatalyst), and the base (e.g., NaOt-Bu or LHMDS, 1.2 - 2.2 equiv.) to a dry Schlenk flask with a stir bar.[9]
-
Reagent Addition: Add the this compound (1.0 equiv.) and seal the flask. Remove the flask from the glovebox.
-
Solvent and Amine Addition: Under an inert atmosphere, add degassed, anhydrous solvent (e.g., THF, toluene, or dioxane) via syringe, followed by the amine (1.2 - 1.4 equiv.).[9]
-
Heating and Monitoring: Heat the reaction mixture to the desired temperature (typically 50-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, carefully quench the reaction (e.g., with saturated aqueous NH₄Cl if a strong base was used). Dilute with an organic solvent and water.
-
Extraction and Purification: Separate the layers and extract the aqueous phase with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 9. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Purification of Pyrazolo[1,5-a]pyrimidine Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pyrazolo[1,5-a]pyrimidine derivatives. The information is presented in a practical question-and-answer format to directly address common challenges encountered during the purification of these compounds.
Troubleshooting Guide
Q1: My crude product is an oily residue instead of a solid. How should I proceed with purification?
A1: An oily crude product often indicates the presence of residual solvent or low-melting point impurities.
-
Initial Step: Try co-evaporation with a high-boiling point solvent like toluene or a low-boiling solvent like dichloromethane to azeotropically remove residual solvents. Following this, place the flask under a high vacuum for an extended period.
-
Purification Strategy: If the product remains oily, direct purification via flash column chromatography is the recommended approach. A non-polar solvent system should be used initially to load the sample onto the silica gel.
Q2: I am having difficulty separating my desired pyrazolo[1,5-a]pyrimidine from unreacted starting materials (e.g., aminopyrazoles, β-dicarbonyl compounds). What should I do?
A2: The choice of purification method depends on the polarity differences between your product and the starting materials.
-
Flash Column Chromatography: This is the most common and effective method. The polarity of the eluent can be adjusted to achieve separation. Often, a gradient elution from a non-polar solvent (like hexane or heptane) to a more polar solvent (like ethyl acetate) is effective.[1]
-
Acid-Base Extraction: If your product has different acidic or basic properties than the impurities, a liquid-liquid extraction can be a simple and effective preliminary purification step. For example, unreacted aminopyrazoles can be removed by washing the organic layer with a dilute acid solution.
-
Recrystallization: If the crude product is a solid and has moderate purity, recrystallization can be an excellent final purification step. Common solvents for recrystallization of pyrazolo[1,5-a]pyrimidines include ethanol or a mixture of DMF and ethanol.[2]
Q3: My reaction has produced regioisomers (e.g., pyrazolo[1,5-a]pyrimidin-7-ones and pyrazolo[1,5-a]pyrimidin-5-ones), and they are difficult to separate. What is the best approach?
A3: The separation of regioisomers is a common challenge in the synthesis of pyrazolo[1,5-a]pyrimidines.
-
Column Chromatography: Careful column chromatography is the most reliable method for separating regioisomers.[3][4] High-performance liquid chromatography (HPLC) can also be employed for more challenging separations.
-
Solvent System Optimization: The key is to find a solvent system with the right polarity to differentiate between the isomers. It is advisable to perform thin-layer chromatography (TLC) with various solvent systems to identify the optimal eluent for separation before attempting column chromatography. A common eluent for such separations is ethyl acetate.[3]
-
NMR Analysis: Techniques like NOESY experiments can be used to confirm the identity of each isolated regioisomer.[3]
Q4: After column chromatography, my product is still not pure. What are the next steps?
A4: Impurities remaining after chromatography may co-elute with your product.
-
Recrystallization: If the product is crystalline, recrystallization is a powerful technique to remove minor impurities and can often lead to a product of high purity.
-
Second Column Chromatography: If recrystallization is not feasible or effective, a second column chromatography with a different solvent system (e.g., changing from an ethyl acetate/hexane gradient to a dichloromethane/methanol gradient) may resolve the impurities.
-
Preparative HPLC: For high-purity requirements, preparative HPLC is a very effective, albeit more resource-intensive, option.
Q5: How can I minimize the need for chromatographic purification altogether?
A5: While often necessary, chromatography can be time-consuming and lead to product loss. Several strategies can help to obtain a cleaner crude product.
-
Microwave-Assisted Synthesis: The use of microwave irradiation can accelerate reaction times and, in some cases, lead to cleaner reaction profiles with fewer byproducts, potentially reducing the need for extensive purification.[5]
-
Use of Excess Reagent: In certain reactions, using an excess of one of the reagents can drive the reaction to completion and result in a crude product that can be purified by simple filtration or recrystallization, avoiding the need for chromatography.[6]
-
One-Pot Reactions: Well-designed one-pot syntheses can minimize intermediate handling and purification steps, leading to a more efficient overall process.[6][7]
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for pyrazolo[1,5-a]pyrimidine derivatives?
A1: The most frequently employed purification techniques are:
-
Flash Column Chromatography: Widely used for the initial purification of crude reaction mixtures.[1][8]
-
Recrystallization: A common method for obtaining highly pure crystalline products from a moderately pure solid.[2][6]
-
Preparative High-Performance Liquid Chromatography (HPLC): Used for difficult separations or when very high purity is required.
Q2: Which solvents are typically used for the recrystallization of pyrazolo[1,5-a]pyrimidines?
A2: Ethanol is a commonly reported solvent for the recrystallization of pyrazolo[1,5-a]pyrimidine derivatives.[2] Mixtures of solvents, such as DMF and ethanol, have also been used successfully.[2] The choice of solvent will depend on the specific solubility profile of the derivative being purified.
Q3: What are typical mobile phases for flash column chromatography of pyrazolo[1,5-a]pyrimidine derivatives?
A3: Gradient elution with a mixture of a non-polar and a polar solvent is common. Examples from the literature include:
-
Gradients of ethyl acetate in n-hexane.[8]
-
Gradients of ethyl acetate in heptane.[1]
-
Gradients of methanol in dichloromethane.[1] The specific gradient will depend on the polarity of the target compound and the impurities to be removed.
Q4: How can I confirm the purity of my final product?
A4: The purity of the final pyrazolo[1,5-a]pyrimidine derivative should be assessed by a combination of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and identify any impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity profile of the compound.
-
Melting Point Analysis: A sharp melting point range is indicative of a pure crystalline compound.
Data Presentation
Table 1: Comparison of Purification Techniques for Pyrazolo[1,5-a]pyrimidine Derivatives
| Purification Technique | Typical Application | Advantages | Disadvantages |
| Recrystallization | Final purification of solid compounds | High purity achievable, cost-effective, scalable | Only applicable to crystalline solids, potential for product loss in mother liquor |
| Flash Column Chromatography | Primary purification of crude reaction mixtures | Widely applicable, good for separating compounds with different polarities | Can be time-consuming, requires solvents, potential for product loss on the column |
| Preparative HPLC | Difficult separations, high-purity requirements | Excellent separation efficiency, high purity achievable | Expensive, limited sample capacity, requires specialized equipment |
Experimental Protocols
Protocol 1: General Procedure for Purification by Flash Column Chromatography
-
Sample Preparation: Dissolve the crude pyrazolo[1,5-a]pyrimidine derivative in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Alternatively, for less soluble compounds, create a slurry with a small amount of silica gel, evaporate the solvent, and dry-load the sample onto the column.
-
Column Packing: Pack a glass column with silica gel (e.g., 230-400 mesh) using the initial, non-polar eluent.
-
Loading: Carefully load the prepared sample onto the top of the silica gel bed.
-
Elution: Begin elution with the non-polar solvent and gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate in hexane).
-
Fraction Collection: Collect fractions and monitor their composition by thin-layer chromatography (TLC).
-
Product Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified product.
Protocol 2: General Procedure for Purification by Recrystallization
-
Solvent Selection: Choose a solvent in which the pyrazolo[1,5-a]pyrimidine derivative is sparingly soluble at room temperature but highly soluble at an elevated temperature (e.g., ethanol).
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot solvent to achieve complete dissolution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under a vacuum to remove all traces of solvent.
Mandatory Visualizations
References
- 1. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 4. Preparation, separation and characterization of two pyrazolic regioisomers of high purity UAB Barcelona [uab.cat]
- 5. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Solubility of Pyrazolo[1,5-a]pyrimidine Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with pyrazolo[1,5-a]pyrimidine compounds.
Frequently Asked Questions (FAQs)
Q1: My pyrazolo[1,5-a]pyrimidine compound shows very low aqueous solubility. What are the common underlying reasons for this?
A1: The poor aqueous solubility of pyrazolo[1,5-a]pyrimidine derivatives often stems from their inherent structural properties. The fused, planar, and rigid N-heterocyclic system can lead to high crystal lattice energy, making it difficult for water molecules to solvate the compound.[1][2] Key contributing factors include:
-
High Molecular Planarity: The flat structure of the pyrazolo[1,5-a]pyrimidine core allows for efficient crystal packing, resulting in a stable crystal lattice that is difficult to disrupt.[1][2]
-
Intramolecular Hydrogen Bonding: The presence of hydrogen bond donors and acceptors can lead to the formation of intramolecular hydrogen bonds, which can increase the compound's stability in a crystalline form and reduce its interaction with water.
-
Lack of Rotatable Bonds: A rigid structure with few rotatable bonds can also contribute to higher melting points and lower solubility.[1]
Q2: What are the primary strategies to improve the solubility of my pyrazolo[1,5-a]pyrimidine compound?
A2: There are two main approaches to enhance the solubility of these compounds:
-
Structural Modification: Altering the chemical structure of the molecule to disrupt planarity and reduce crystal packing energy. This can involve introducing flexible side chains or bulky groups.[1][2]
-
Formulation Strategies: Utilizing pharmaceutical excipients and formulation techniques to increase the compound's solubility without changing its chemical structure. Common methods include the use of co-solvents, cyclodextrins, solid dispersions, and nanosuspensions.
Q3: Can structural modifications negatively impact the biological activity of my compound?
A3: Yes, this is a critical consideration. While structural changes can improve solubility, they may also alter the compound's interaction with its biological target, potentially reducing its potency or selectivity. Therefore, a careful structure-activity relationship (SAR) and structure-property relationship (SPR) analysis is essential to balance solubility improvements with the desired pharmacological profile.[1]
Q4: Which formulation approach should I try first?
A4: The choice of formulation strategy depends on the physicochemical properties of your compound and the intended application.
-
For initial in vitro screening, using a co-solvent system (e.g., DMSO/water or PEG 400/water) is often the simplest and quickest method.
-
If higher aqueous concentrations are needed for in vivo studies, exploring cyclodextrin complexation or developing a nanosuspension or solid dispersion may be more appropriate.
Troubleshooting Guides
Issue 1: Compound precipitates when diluted from a DMSO stock solution into aqueous buffer.
Possible Cause: The compound has very low kinetic solubility in the aqueous buffer, and the concentration exceeds its solubility limit upon dilution.
Solutions:
-
Decrease Final Concentration: Determine the maximum tolerable DMSO concentration for your assay and dilute your stock to a lower final compound concentration.
-
Use a Co-solvent System: Prepare the aqueous buffer with a small percentage of a water-miscible organic co-solvent, such as ethanol or polyethylene glycol 400 (PEG 400), to increase the compound's solubility.[3][4][5][6][7]
-
Employ Surfactants: The addition of a small amount of a non-ionic surfactant (e.g., Tween® 80) to the aqueous buffer can help to keep the compound in solution by forming micelles.
-
Consider Cyclodextrins: Pre-complexing the compound with a cyclodextrin can significantly enhance its aqueous solubility.[8][9][10][11][12]
Issue 2: Low and variable oral bioavailability in animal studies due to poor solubility.
Possible Cause: The compound's absorption is limited by its dissolution rate in the gastrointestinal tract.
Solutions:
-
Particle Size Reduction (Nanosuspension): Reducing the particle size of the compound to the nanometer range dramatically increases its surface area, leading to a faster dissolution rate. This can be achieved through techniques like wet milling or high-pressure homogenization to form a nanosuspension.[13][14]
-
Amorphous Solid Dispersion: Converting the crystalline form of the compound to a higher-energy amorphous state by dispersing it in a polymer matrix can significantly improve its dissolution rate and apparent solubility.
-
Lipid-Based Formulations: If the compound is lipophilic, formulating it in a lipid-based system (e.g., a self-emulsifying drug delivery system, or SEDDS) can enhance its absorption.
Quantitative Data on Solubility Enhancement
The following tables summarize quantitative data on the solubility of pyrazolo[1,5-a]pyrimidine derivatives with and without solubility enhancement techniques.
Table 1: Solubility of Pyrazolo[1,5-a]pyrimidine Derivatives in Aqueous Buffer
| Compound ID | Description | Solubility in PBS (pH 7.4) | Reference |
| AC10102 | Pyrazolyl-pyrimidinone benzamide scaffold | 4.6 µM | [15] |
| 7-47A (AC10142A) | Second-generation lead with improved structure | 74 ± 7 µM | [1][2] |
| Cact-3 (1) | Pyrazolo[1,5-a]pyrimidine CFTR activator | 59 nM | [16] |
| 11c | Cact-3 analog with piperazine ring | 237,000 nM (237 µM) | [16] |
Table 2: Solubility Enhancement of a Pyrazolo[3,4-d]pyrimidine Derivative using Polymer Formulations
| Polymer Excipient | Drug Loading (% w/w) | Apparent Water Solubility Enhancement |
| Polyvinylpyrrolidone (PVP) | 10 | High |
| Poly(2-ethyl-2-oxazoline) (PEtOx) | 10 | Moderate |
| Poly(vinyl alcohol) (PVA) | 10 | Low |
Data adapted from a study on pyrazolo[3,4-d]pyrimidine derivatives, which share structural similarities and solubility challenges with pyrazolo[1,5-a]pyrimidines.[13]
Experimental Protocols
Protocol 1: Kinetic Aqueous Solubility Assessment (Shake-Flask Method)
This protocol is adapted from a method used for pyrazolo[1,5-a]pyrimidine derivatives.
Materials:
-
Pyrazolo[1,5-a]pyrimidine compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO (anhydrous)
-
Acetonitrile (ACN)
-
0.22 µm filters
-
Stir plate and stir bars
-
Incubator at 25°C
-
UHPLC-UV/Vis system
Procedure:
-
Prepare a stock solution of the compound in DMSO (e.g., 10 mM).
-
Add the DMSO stock solution to PBS (pH 7.4) in a glass vial to a final concentration that is expected to be above the solubility limit (e.g., 500 µM). The final DMSO concentration should be kept low (e.g., ≤1%).
-
Incubate the vial at 25°C with constant stirring (e.g., 500 rpm) for 24 hours to allow the solution to reach equilibrium.
-
After 24 hours, take an aliquot of the suspension and filter it through a 0.22 µm filter to remove any undissolved solid.
-
Dilute the filtrate with an equal volume of ACN.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated UHPLC-UV/Vis method with a standard calibration curve.
Protocol 2: Preparation of a Cyclodextrin Inclusion Complex (Co-precipitation Method)
This is a general protocol that can be adapted for pyrazolo[1,5-a]pyrimidine compounds.
Materials:
-
Pyrazolo[1,5-a]pyrimidine compound
-
β-cyclodextrin (β-CD) or a derivative like hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Ethanol
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Determine the appropriate stoichiometry for the complex (often 1:1).
-
Dissolve the cyclodextrin (e.g., 1 mmol of HP-β-CD) in a suitable volume of deionized water with stirring. Gentle heating may be required.
-
Dissolve the pyrazolo[1,5-a]pyrimidine compound (e.g., 1 mmol) in a minimal amount of ethanol.
-
Slowly add the ethanolic solution of the compound to the aqueous cyclodextrin solution with continuous stirring.
-
Continue stirring the mixture at room temperature for 24-72 hours.
-
Remove the solvent using a rotary evaporator.
-
Dry the resulting solid product in a vacuum oven at a controlled temperature (e.g., 40°C) for 24 hours.
-
The resulting powder is the inclusion complex, which can be characterized by techniques such as DSC, FT-IR, and NMR.
Protocol 3: Preparation of a Nanosuspension (Wet Milling Method)
This is a general protocol for preparing nanosuspensions of poorly soluble drugs.
Materials:
-
Pyrazolo[1,5-a]pyrimidine compound
-
Stabilizer (e.g., Pluronic® F127, Vitamin E TPGS)
-
Deionized water
-
Milling media (e.g., yttrium-stabilized zirconium oxide beads)
-
Planetary ball mill or other high-energy mill
Procedure:
-
Prepare an aqueous solution of the chosen stabilizer (e.g., 1-2% w/v).
-
Disperse the pyrazolo[1,5-a]pyrimidine compound in the stabilizer solution to form a presuspension.
-
Add the milling media to the presuspension in a milling chamber. The volume of the beads should be approximately 20-30% of the chamber volume.
-
Mill the suspension at a high speed for a predetermined time (e.g., several hours). The milling time needs to be optimized to achieve the desired particle size.
-
Periodically withdraw samples to monitor the particle size using a particle size analyzer (e.g., dynamic light scattering).
-
Once the desired particle size is achieved, separate the nanosuspension from the milling media.
-
The final nanosuspension can be used as a liquid dosage form or lyophilized to produce a solid powder.
Visualizations
Logical Workflow for Addressing Solubility Issues
Caption: A decision tree for selecting a strategy to improve the solubility of pyrazolo[1,5-a]pyrimidine compounds.
Signaling Pathway: Trk Inhibition
Many pyrazolo[1,5-a]pyrimidine derivatives are inhibitors of Tropomyosin receptor kinases (Trk).
Caption: The Trk signaling pathway and the inhibitory action of pyrazolo[1,5-a]pyrimidine compounds.
Signaling Pathway: PI3K/Akt Inhibition
The PI3K/Akt pathway is another common target for pyrazolo[1,5-a]pyrimidine-based kinase inhibitors.
Caption: The PI3K/Akt signaling pathway, a key target for pyrazolo[1,5-a]pyrimidine inhibitors.
References
- 1. Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Greener Synthesis of Nitrogen-Containing Heterocycles in Water, PEG, and Bio-Based Solvents [mdpi.com]
- 4. Eco-friendly polyethylene glycol (PEG-400): a green reaction medium for one-pot, four-component synthesis of novel asymmetrical bis-spirooxindole derivatives at room temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. cyclodextrin inclusion complexes: Topics by Science.gov [science.gov]
- 9. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes [ouci.dntb.gov.ua]
- 10. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pharmaexcipients.com [pharmaexcipients.com]
- 12. oatext.com [oatext.com]
- 13. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 15. genscript.com [genscript.com]
- 16. Synthetic Strategies for Improving Solubility: Optimization of Novel Pyrazolo[1,5-a]pyrimidine CFTR Activator That Ameliorates Dry Eye Disease - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming challenges in the scale-up of pyrazolo[1,5-a]pyrimidine synthesis
Welcome to the technical support center for the synthesis of pyrazolo[1,5-a]pyrimidines. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges encountered during the scale-up of these important heterocyclic compounds. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues in your experiments.
Troubleshooting Guide
This section addresses common problems encountered during the scale-up of pyrazolo[1,5-a]pyrimidine synthesis, offering potential causes and solutions.
Problem 1: Low Yields in Cyclocondensation Reaction
Q: We are experiencing significantly lower than expected yields when scaling up the cyclocondensation of 5-aminopyrazoles with β-dicarbonyl compounds. What are the potential causes and how can we improve the yield?
A: Low yields during the scale-up of this reaction are a common issue and can stem from several factors:
-
Inefficient Mixing and Mass Transfer: In larger reaction vessels, inefficient stirring can lead to localized concentration gradients and temperature differences, hindering the reaction rate.
-
Solution: Employ overhead mechanical stirrers and ensure the vessel geometry promotes good mixing. For very large scales, consider specialized reactor designs.
-
-
Exothermic Reaction Control: The condensation reaction can be exothermic. On a larger scale, heat dissipation is less efficient, which can lead to side reactions and degradation of products.
-
Solution: Implement controlled addition of reagents and utilize a reactor cooling system to maintain the optimal reaction temperature.
-
-
Sub-optimal Solvent Choice and Concentration: A solvent that works well on a small scale may not be ideal for larger volumes due to solubility, boiling point, or cost.
-
Solution: Re-evaluate solvent choice. Solvents like ethanol are commonly used, but for higher boiling points and better solubility, consider options like n-butanol or toluene. Ensure the reaction concentration is optimized for the larger scale.[1]
-
-
Catalyst Inactivation or Inefficiency: The type and amount of acid or base catalyst can be critical.
Problem 2: Poor Regioselectivity with Unsymmetrical β-Dicarbonyl Compounds
Q: Our synthesis using an unsymmetrical β-dicarbonyl compound is producing a mixture of regioisomers, making purification difficult at scale. How can we improve the regioselectivity?
A: Achieving high regioselectivity is a known challenge in pyrazolo[1,5-a]pyrimidine synthesis. The outcome is influenced by the electronic and steric properties of the substituents on both the aminopyrazole and the dicarbonyl compound.[3]
-
Influence of β-Dicarbonyl Compound: The nature of the β-dicarbonyl compound can direct the regioselectivity. For instance, reactions with 2-acetylcyclopentanone or 2-ethoxycarbonylcyclopentanone have been shown to result in regioselective formation of cyclopentapyrazolo[1,5-a]pyrimidines.[2]
-
Reaction Conditions:
-
Temperature: Lowering the reaction temperature can sometimes favor the formation of one regioisomer over the other by exploiting small differences in activation energies.
-
Catalyst: The choice of catalyst can influence the reaction pathway. Experiment with different acid or base catalysts to see if regioselectivity is improved.
-
-
Strategic Use of Protecting Groups: In some cases, protecting one of the carbonyl groups on the unsymmetrical dicarbonyl compound can force the reaction to proceed with the desired regiochemistry. Subsequent deprotection would then yield the desired product.
Problem 3: Formation of Side Products and Impurities
Q: During scale-up, we are observing the formation of unexpected side products, complicating the purification process. What are the common side reactions and how can they be minimized?
A: Side reactions become more prevalent at larger scales due to longer reaction times and potential temperature fluctuations.
-
Dimerization of Starting Materials: Aminopyrazoles or the β-dicarbonyl compounds can undergo self-condensation under certain conditions.
-
Solution: Maintain a stoichiometric balance of reactants and control the rate of addition to avoid an excess of one reactant at any given time.
-
-
Oxidation: Some pyrazolo[1,5-a]pyrimidines can be sensitive to oxidation, especially at elevated temperatures in the presence of air.
-
Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Incomplete Cyclization: The intermediate from the initial condensation may not fully cyclize, leading to impurities.
-
Solution: Ensure sufficient reaction time and optimal temperature. Monitoring the reaction by TLC or LC-MS can help determine the point of complete conversion.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for the large-scale production of pyrazolo[1,5-a]pyrimidines?
A1: The most widely adopted and scalable method is the condensation reaction between a 5-aminopyrazole derivative and a β-dicarbonyl compound or its equivalent (e.g., β-enaminones, β-haloenones).[1][2][3] This approach is favored for its efficiency in constructing the fused bicyclic system and the availability of a wide range of starting materials.[2][3] Three-component reactions and microwave-assisted synthesis have also been explored for their efficiency and potential for scalability.[2]
Q2: How can we improve the purification of pyrazolo[1,5-a]pyrimidines at an industrial scale?
A2: Large-scale purification requires moving beyond standard laboratory chromatography. Key strategies include:
-
Crystallization: This is often the most cost-effective and scalable purification method. Careful selection of the crystallization solvent is crucial. In some cases, products can be purified by simple recrystallization without the need for chromatography.[3]
-
Trituration: Suspending the crude product in a solvent in which the desired compound is sparingly soluble while impurities are highly soluble can be an effective purification step.
-
Flash Chromatography: For larger quantities where high purity is essential, automated flash chromatography systems with larger columns are a viable option.
Q3: What are the key safety considerations when scaling up pyrazolo[1,5-a]pyrimidine synthesis?
A3: Safety is paramount during scale-up. Key considerations include:
-
Thermal Hazards: As mentioned, the cyclocondensation can be exothermic. A thorough thermal hazard evaluation (e.g., using reaction calorimetry) is essential to understand the heat flow and design appropriate cooling capacity to prevent thermal runaway.
-
Reagent Handling: Many reagents used in synthesis can be hazardous. Ensure proper personal protective equipment (PPE) is used and that engineering controls (e.g., fume hoods, closed systems) are in place for handling toxic or flammable materials.
-
Waste Management: Large-scale synthesis generates significant waste. Develop a waste management plan that complies with all environmental regulations for the disposal of solvents and chemical byproducts.
Quantitative Data Summary
Table 1: Optimization of Reaction Conditions for 3-iodo-pyrazolo[1,5-a]pyrimidine Synthesis
| Entry | Oxidant | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂S₂O₈ | H₂O | 80 | 2 | 95 |
| 2 | K₂S₂O₈ | EtOH | 80 | 3 | 82 |
| 3 | Oxone | H₂O | 80 | 2 | 75 |
| 4 | K₂S₂O₈ | DMF | 100 | 1 | 88 |
This table summarizes data for the optimization of a one-pot cyclization to synthesize 3-iodo-pyrazolo[1,5-a]pyrimidine derivatives, highlighting the high efficiency of using K₂S₂O₈ in water.[2]
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 3,6-disubstituted pyrazolo[1,5-a]pyrimidines
This protocol describes a reproducible and scalable method for synthesizing 3,6-disubstituted pyrazolo[1,5-a]pyrimidines.[4]
-
Reaction Setup: A mixture of the appropriate 5-amino-1H-pyrazole (1 mmol) and a β-dicarbonyl compound (1.1 mmol) is placed in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Solvent and Catalyst: Ethanol (10 mL) is added as the solvent, followed by a catalytic amount of acetic acid (0.1 mL).
-
Reaction: The reaction mixture is heated to reflux and stirred for 4-6 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion of the reaction, the mixture is cooled to room temperature. The solvent is removed under reduced pressure.
-
Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) to afford the desired pyrazolo[1,5-a]pyrimidine.
Protocol 2: One-Pot Synthesis of 3-Halo-pyrazolo[1,5-a]pyrimidines
This efficient one-pot methodology allows for the synthesis of 3-halo-pyrazolo[1,5-a]pyrimidine derivatives.[2]
-
Reaction Mixture: In a round-bottom flask, combine the aminopyrazole (1 mmol), enaminone or chalcone (1 mmol), and the corresponding sodium halide (NaX, where X = Cl, Br, I; 1.5 mmol).
-
Solvent and Oxidant: Add water (10 mL) as the solvent, followed by potassium persulfate (K₂S₂O₈) (2 mmol).
-
Reaction: The mixture is stirred and heated to 80-100 °C for 1-3 hours. Monitor the reaction by TLC.
-
Work-up: After cooling to room temperature, the reaction mixture is extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to yield the pure 3-halo-pyrazolo[1,5-a]pyrimidine.
Visualizations
Caption: General workflow for pyrazolo[1,5-a]pyrimidine synthesis.
Caption: Troubleshooting decision tree for synthesis scale-up.
References
- 1. researchgate.net [researchgate.net]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Preventing debromination in pyrazolo[1,5-a]pyrimidine reactions
Welcome to the technical support center for synthetic reactions involving pyrazolo[1,5-a]pyrimidines. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, with a specific focus on preventing debromination during cross-coupling reactions.
Troubleshooting Guide: Unwanted Debromination in Suzuki-Miyaura Cross-Coupling
Issue: Significant formation of a debrominated pyrazolo[1,5-a]pyrimidine byproduct is observed during a Suzuki-Miyaura cross-coupling reaction, leading to low yields of the desired arylated product.
This guide provides a systematic approach to diagnose and resolve this common side reaction.
Step 1: Catalyst and Ligand Selection
The choice of palladium catalyst and phosphine ligand is critical in suppressing debromination. Electron-rich and bulky phosphine ligands can promote the desired reductive elimination over undesired side reactions.
Recommendations:
-
Initial Screening: When starting with a new substrate, it is advisable to screen a variety of palladium catalysts and ligands.
-
Effective Combination: A tandem catalyst system of a palladacycle precatalyst and a bulky biaryl phosphine ligand, such as XPhosPdG2 and XPhos, has been shown to be highly effective in eliminating debromination in the coupling of 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one.[1][2][3][4]
-
Ligand's Role: The ligand plays a crucial role in preventing the side debromination reaction.[4] In some cases, running the reaction without a ligand can lead to equal formation of the desired product and the debrominated byproduct.[4]
Quantitative Comparison of Catalyst/Ligand Systems:
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield of Arylated Product (%) | Yield of Debrominated Product (%) | Reference |
| PdCl2(PPh3)2 | - | Na2CO3 | Dioxane | 110 | 9 | 91 | [1][4] |
| PdCl2(dppf) | - | Na2CO3 | Dioxane | 110 | 17 | 83 | [1] |
| XPhosPdG2 | XPhos | K2CO3 | EtOH/H2O (4:1) | 135 (MW) | 91 | 0 | [1] |
Step 2: Reaction Conditions Optimization
Microwave irradiation and the choice of base and solvent system can significantly influence the reaction outcome.
Recommendations:
-
Microwave Irradiation: Switching from conventional heating to microwave irradiation can dramatically reduce reaction times and completely suppress the formation of the debrominated byproduct.[1] For the coupling of 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one with p-methoxyphenylboronic acid, microwave heating at 135°C for 40 minutes resulted in a 91% yield of the desired product with no detectable debromination.[1]
-
Base Selection: The choice and amount of base are important. While bases like Na2CO3 and K2CO3 are commonly used, their effectiveness can vary with the catalyst system. An excess of base can sometimes promote the formation of the undesired debrominated product.[1]
-
Solvent System: A mixture of ethanol and water can be a highly effective "green" solvent system, particularly in combination with the XPhosPdG2/XPhos catalyst system under microwave conditions.[2]
Step 3: Substrate Considerations
The nature of the halogen on the pyrazolo[1,5-a]pyrimidine ring can influence the propensity for dehalogenation.
Recommendations:
-
Bromo vs. Iodo: The Carbon-Iodine bond is more susceptible to reduction to a Carbon-Hydrogen bond compared to the Carbon-Bromine bond.[1] If significant deiodination is observed with an iodo-substituted pyrazolo[1,5-a]pyrimidine, switching to the bromo-analogue may be a viable strategy to prevent this side reaction.[1]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of debromination in palladium-catalyzed cross-coupling reactions?
A1: Debromination is a common side reaction in palladium-catalyzed cross-coupling reactions. While the exact mechanism can be complex and substrate-dependent, a generally accepted pathway involves the formation of a palladium-hydride species. This can occur through various routes, including the reaction of the palladium catalyst with a proton source (like water or alcohol) or via β-hydride elimination from certain substrates or ligands. This palladium-hydride can then react with the aryl bromide in a process called hydrodehalogenation, leading to the formation of the debrominated byproduct.
Q2: Why are bulky, electron-rich phosphine ligands like XPhos effective at preventing debromination?
A2: Bulky, electron-rich phosphine ligands like XPhos play a crucial role in stabilizing the palladium catalyst and influencing the relative rates of the desired catalytic cycle steps versus the undesired debromination pathway. The bulkiness of the ligand can create a sterically hindered environment around the palladium center, which can disfavor the approach of smaller molecules that might act as hydrogen sources for debromination. The electron-rich nature of the ligand increases the electron density on the palladium, which can facilitate the rate-determining oxidative addition step and promote the desired reductive elimination to form the C-C bond, thus outcompeting the debromination side reaction.
Q3: How does microwave irradiation help in suppressing debromination?
A3: Microwave irradiation can significantly accelerate the rate of the desired Suzuki-Miyaura coupling reaction.[1] This rapid heating can lead to a much shorter overall reaction time. By completing the reaction in minutes rather than hours, the opportunity for side reactions like debromination, which may have a slower kinetic profile, is minimized.[1]
Q4: My pyrazolo[1,5-a]pyrimidine has an unprotected NH group. Could this be causing issues?
A4: Yes, unprotected NH groups on heterocyclic substrates can sometimes interfere with palladium-catalyzed reactions. The nitrogen lone pair can coordinate to the palladium center, potentially inhibiting the catalyst. In some systems, like bromopyrroles, the absence of N-protection leads to significant debromination.[5] While the provided protocols for pyrazolo[1,5-a]pyrimidines do not explicitly require N-protection, if you are still facing issues after optimizing other parameters, considering a suitable protecting group for the pyrazole nitrogen might be a worthwhile experiment.
Experimental Protocols
Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling of 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one with Minimal Debromination[1][2]
This protocol is optimized to prevent the formation of the debrominated byproduct.
Materials:
-
3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one
-
Arylboronic acid (1.2 equivalents)
-
Potassium carbonate (K2CO3) (2.0 equivalents)
-
XPhosPdG2 (2.5 mol%)
-
XPhos (5 mol%)
-
Ethanol/Water (4:1 v/v), degassed
-
Microwave vial with a stir bar
-
Microwave reactor
Procedure:
-
To a microwave vial, add 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one, the arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add the XPhosPdG2 catalyst (2.5 mol%) and XPhos ligand (5 mol%).
-
Add the degassed ethanol/water (4:1) solvent mixture.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 135 °C for 40 minutes.
-
Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting material.
-
Upon completion, cool the reaction vial to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Competing pathways in Suzuki-Miyaura cross-coupling reactions.
Caption: Troubleshooting workflow for preventing debromination.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07959F [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection for Cross-Coupling Reactions of 6-Bromopyrazolo[1,5-a]pyrimidine
This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting catalysts and troubleshooting cross-coupling reactions involving 6-bromopyrazolo[1,5-a]pyrimidine. The pyrazolo[1,5-a]pyrimidine scaffold is a key structural motif in many biologically active compounds, and the ability to functionalize it through cross-coupling reactions is crucial for the development of novel therapeutics.[1]
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges when performing cross-coupling reactions on this compound?
A1: Researchers may encounter several challenges, including:
-
Low or no yield: This can be due to an inappropriate catalyst system, catalyst inhibition by the nitrogen atoms in the pyrimidine ring, or sub-optimal reaction conditions.[2][3]
-
Side reactions: Common side reactions include hydrodehalogenation (replacement of the bromine atom with hydrogen), homocoupling of the coupling partners, and protodeboronation of boronic acids in Suzuki-Miyaura reactions.[4][5]
-
Catalyst deactivation: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, inhibiting its catalytic activity.[2]
Q2: Which palladium catalysts and ligands are recommended for Suzuki-Miyaura coupling of this compound?
A2: For Suzuki-Miyaura reactions with heteroaryl bromides, bulky, electron-rich phosphine ligands are often effective. A good starting point is to use a pre-catalyst system like XPhosPdG2 or SPhosPdG2. These have shown success in the coupling of a similar 3-bromo pyrazolo[1,5-a]pyrimidin-5-one, effectively minimizing the common side reaction of debromination.[4] Traditional catalysts like Pd(PPh₃)₄ can also be used, but may require more optimization.
Q3: What are the key considerations for a successful Buchwald-Hartwig amination with this compound?
A3: The choice of ligand is critical for a successful Buchwald-Hartwig amination. For primary amines, BrettPhos-based pre-catalysts are a good choice, while RuPhos-based systems are often effective for secondary amines.[6] The selection of a suitable base is also crucial; strong, non-nucleophilic bases like NaOtBu, KOt-Bu, or LiHMDS are commonly used.[6] It is essential to maintain anhydrous and anaerobic conditions to prevent catalyst deactivation.
Q4: Can I perform a Sonogashira coupling on this compound, and what conditions should I start with?
A4: Yes, Sonogashira coupling can be a viable method for introducing alkyne functionalities. A standard catalyst system consists of a palladium source, such as PdCl₂(PPh₃)₂, and a copper(I) co-catalyst, typically CuI.[7][8] An amine base, such as triethylamine or diisopropylethylamine, is also required.[7] Copper-free Sonogashira protocols are also available and may be beneficial in some cases to avoid issues related to the copper co-catalyst.
Q5: How does the reactivity of the 6-bromo position on the pyrazolo[1,5-a]pyrimidine core compare to other positions?
A5: While extensive studies on the relative reactivity of different positions of the pyrazolo[1,5-a]pyrimidine core are not widely published, in many N-heterocyclic systems, the reactivity of a halide is influenced by its electronic environment and steric hindrance. The 6-position is on the pyrimidine ring, and its reactivity will be influenced by the electron-withdrawing nature of the nitrogen atoms. For polychlorinated pyrimidines, the regioselectivity of cross-coupling reactions is highly dependent on the catalyst, ligand, and reaction conditions.[9] Therefore, empirical optimization for the 6-bromo position is recommended.
Troubleshooting Guides
Issue 1: Low or No Product Formation
| Possible Cause | Recommended Solution |
| Inactive Catalyst | Ensure the palladium pre-catalyst is fresh and has been stored under an inert atmosphere. For reactions sensitive to air and moisture, use a glovebox or Schlenk line techniques for reaction setup.[6] |
| Inappropriate Ligand | The choice of ligand is critical. For electron-rich heteroaryl halides, bulky and electron-donating phosphine ligands (e.g., XPhos, SPhos, RuPhos, BrettPhos) are often superior to traditional ligands like PPh₃.[4] Screen a panel of ligands to find the optimal one for your specific transformation. |
| Catalyst Inhibition | The nitrogen atoms of the pyrazolo[1,5-a]pyrimidine can coordinate to the palladium center and inhibit catalysis.[2] Using bulky ligands can shield the metal center and mitigate this effect. Increasing the catalyst loading may also be beneficial. |
| Incorrect Base | The base plays a crucial role in the catalytic cycle. For Suzuki reactions, K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used.[4] For Buchwald-Hartwig aminations, stronger bases like NaOtBu or LiHMDS are often necessary.[6] The strength and nature of the base should be optimized. |
| Sub-optimal Temperature | Cross-coupling reactions are often temperature-sensitive. If the reaction is sluggish, a moderate increase in temperature may improve the rate. However, excessively high temperatures can lead to catalyst decomposition and side product formation. A temperature screen is recommended. |
| Poor Reagent Quality | Ensure all reagents, especially the coupling partner (e.g., boronic acid, amine) and solvents, are pure and dry. Anhydrous and degassed solvents are crucial for many cross-coupling reactions. |
Issue 2: Significant Side Product Formation
| Side Product | Possible Cause | Recommended Solution |
| Hydrodehalogenation (Debromination) | This is a common side reaction, particularly with electron-rich heteroaryl halides.[4] | Use a more active and bulky ligand system (e.g., XPhosPdG2) which can promote the desired cross-coupling over the debromination pathway.[4] Lowering the reaction temperature or using a milder base may also help. |
| Homocoupling | This is often caused by the presence of oxygen, especially in Suzuki-Miyaura reactions. | Thoroughly degas all solvents and the reaction mixture before adding the catalyst. Maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction. |
| Protodeboronation (in Suzuki reactions) | This occurs when the boronic acid is cleaved by water or other protic sources before it can transmetalate to the palladium center. | Use anhydrous solvents and consider using boronic esters (e.g., pinacol esters) or trifluoroborate salts, which are often more stable. A stronger base or different solvent system may also be beneficial. |
Data Presentation: Catalyst and Condition Screening
The following tables provide a summary of typical starting conditions for various cross-coupling reactions based on literature for similar substrates. These should be considered as a starting point for optimization.
Table 1: Suzuki-Miyaura Coupling - Recommended Starting Conditions
| Parameter | Condition | Notes |
| Catalyst | XPhosPdG2 (2-5 mol%) | Has shown to be effective in preventing debromination in similar systems.[4] |
| Ligand | XPhos (if not using a pre-catalyst) | Bulky, electron-rich ligands are generally preferred. |
| Base | K₂CO₃ or K₃PO₄ (2-3 equivalents) | The choice of base can significantly impact the yield. |
| Solvent | 1,4-Dioxane/H₂O or Toluene/H₂O (4:1 to 10:1) | A protic co-solvent is often necessary for the transmetalation step. |
| Temperature | 80-110 °C | Optimization may be required. |
| Atmosphere | Inert (Argon or Nitrogen) | Crucial to prevent catalyst degradation and homocoupling. |
Table 2: Buchwald-Hartwig Amination - Recommended Starting Conditions
| Parameter | Condition | Notes |
| Catalyst | BrettPhosPdG3 (for primary amines), RuPhosPdG3 (for secondary amines) (1-3 mol%) | Pre-catalysts are often more reliable and easier to handle.[6] |
| Ligand | BrettPhos or RuPhos (if not using a pre-catalyst) | The choice of ligand is highly dependent on the amine coupling partner. |
| Base | NaOtBu, KOt-Bu, or LiHMDS (1.5-2.5 equivalents) | A strong, non-nucleophilic base is required.[6] |
| Solvent | Toluene, Dioxane, or THF (anhydrous and degassed) | The choice of solvent can influence the solubility of reagents and intermediates. |
| Temperature | 80-120 °C | Higher temperatures may be needed for less reactive amines. |
| Atmosphere | Inert (Argon or Nitrogen) | Essential for catalyst stability. |
Table 3: Sonogashira Coupling - Recommended Starting Conditions
| Parameter | Condition | Notes |
| Catalyst | PdCl₂(PPh₃)₂ (2-5 mol%) | A common and effective palladium source. |
| Co-catalyst | CuI (1-10 mol%) | Essential for the copper-catalyzed Sonogashira reaction. |
| Ligand | PPh₃ (if not using a pre-complexed catalyst) | |
| Base | Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2-5 equivalents) | The base also often serves as the solvent or co-solvent. |
| Solvent | THF, DMF, or Acetonitrile (anhydrous and degassed) | |
| Temperature | Room Temperature to 80 °C | The reaction can often proceed at mild temperatures.[7] |
| Atmosphere | Inert (Argon or Nitrogen) |
Experimental Protocols
General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction
This protocol is a general starting point and may require optimization for specific substrates.
-
Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add this compound (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the vessel with a septum, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium pre-catalyst (e.g., XPhosPdG2, 2-5 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
General Protocol for a Buchwald-Hartwig Amination Reaction
This protocol should be performed under strict anhydrous and anaerobic conditions.
-
Reaction Setup (in a glovebox): To an oven-dried reaction vial, add the palladium pre-catalyst (e.g., BrettPhosPdG3, 1-3 mol%), the base (e.g., NaOtBu, 1.5-2.5 equiv.), this compound (1.0 equiv.), and a magnetic stir bar.
-
Reagent Addition: Add the amine (1.1-1.5 equiv.) and the anhydrous, degassed solvent (e.g., toluene).
-
Reaction: Seal the vial and remove it from the glovebox. Place the vial in a preheated heating block and stir at the desired temperature (e.g., 80-120 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction carefully with saturated aqueous NH₄Cl. Extract the product with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.
Visualizations
Caption: A workflow for selecting the initial catalyst system based on the desired cross-coupling reaction type.
Caption: A logical troubleshooting workflow for addressing low-yielding cross-coupling reactions.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
Managing regioselectivity in the synthesis of substituted pyrazolopyrimidines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of substituted pyrazolopyrimidines, with a special focus on managing regioselectivity.
Frequently Asked Questions (FAQs)
Q1: What are the primary isomeric forms of pyrazolopyrimidines, and why is regioselectivity a critical challenge in their synthesis?
A1: Pyrazolopyrimidines are fused heterocyclic compounds that exist in several isomeric forms, with the most common being pyrazolo[1,5-a]pyrimidine, pyrazolo[3,4-d]pyrimidine, and pyrazolo[4,3-e]pyrimidine. The specific arrangement of nitrogen atoms and substituents in the fused ring system dictates the compound's biological activity and physicochemical properties. Regioselectivity is a critical challenge because the reaction of unsymmetrical starting materials, such as substituted aminopyrazoles and β-dicarbonyl compounds, can lead to the formation of a mixture of regioisomers. Controlling which isomer is formed is essential for ensuring the desired therapeutic effect and avoiding off-target activities.
Q2: What are the key strategies for controlling regioselectivity in pyrazolopyrimidine synthesis?
A2: The regiochemical outcome of pyrazolopyrimidine synthesis can be controlled by several key strategies:
-
Choice of Starting Materials: The electronic and steric properties of substituents on the aminopyrazole and the dicarbonyl compound can direct the cyclization to favor a specific regioisomer.
-
Reaction Conditions: Fine-tuning reaction parameters such as solvent, temperature, catalyst, and the use of microwave irradiation can significantly influence the regioselectivity.[1] For instance, microwave-assisted synthesis has been shown to modulate regioselectivity in the cyclization of N-(5-amino-4-cyano-1H-pyrazole-3-yl)-benzamide.[1]
-
Catalyst Selection: The use of specific catalysts, such as KHSO4 in aqueous media under ultrasound irradiation, can promote the regioselective synthesis of certain pyrazolopyrimidine derivatives.[2]
-
"Green" Chemistry Approaches: The use of environmentally benign protocols, including green solvents (e.g., water, ethanol), solvent-free conditions, and green catalysts, has been shown to produce pyrazolopyrimidines in excellent yields with high regioselectivity.[3]
Q3: How can I confirm the regiochemical structure of my synthesized pyrazolopyrimidines?
A3: A combination of spectroscopic techniques is typically employed to elucidate the regiochemical structure of pyrazolopyrimidines. HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy) NMR experiments are powerful tools for confirming the regiospecific structure of the pyrimidine ring.[4] Additionally, single-crystal X-ray diffraction provides unambiguous structural confirmation.[5]
Troubleshooting Guide
Problem 1: Low or No Yield of the Desired Pyrazolopyrimidine Product
| Potential Cause | Suggested Solution |
| Incomplete Reaction | Extend the reaction time or moderately increase the temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Suboptimal Reaction Conditions | Screen different solvents and catalysts. For example, in some cases, a switch to a greener solvent like aqueous ethanol can improve yields.[2] Ensure the use of anhydrous conditions if reactants or intermediates are sensitive to moisture. |
| Degradation of Starting Materials or Product | Use milder reaction conditions. Avoid overly acidic or basic conditions during the reaction and work-up if your compounds are sensitive. |
| Poor Quality of Starting Materials | Ensure the purity of your starting materials. Recrystallize or purify them if necessary before use. |
Problem 2: Formation of a Mixture of Regioisomers
| Potential Cause | Suggested Solution |
| Lack of Regiocontrol in Cyclization | Modify the reaction conditions. Experiment with different solvents, temperatures, and catalysts. For example, ultrasonic-assisted synthesis has been shown to be highly regioselective for certain pyrazolopyrimidines.[6] |
| Nature of Substituents | Consider modifying the substituents on your starting materials. Bulky groups or electron-withdrawing/donating groups can influence the direction of cyclization. |
| Thermodynamic vs. Kinetic Control | Varying the reaction temperature can sometimes favor the formation of the thermodynamically or kinetically controlled product. Lower temperatures often favor the kinetic product, while higher temperatures can lead to the thermodynamic product. |
Problem 3: Difficulty in Separating Regioisomers
| Potential Cause | Suggested Solution |
| Similar Physicochemical Properties of Isomers | Optimize your purification method. Flash column chromatography with a carefully selected eluent system is often effective. Preparative HPLC can be used for more challenging separations. |
| Co-crystallization of Isomers | Attempt fractional crystallization using different solvent systems. |
Quantitative Data on Regioselective Synthesis
The following table summarizes the yields of various 2,5-disubstituted-pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives synthesized via a green, ultrasound-assisted, KHSO4-catalyzed reaction in aqueous ethanol.[2] This data highlights the efficiency of this regioselective synthetic protocol.
| Product | Time (min) | M.p. (°C) | Yield % | Yield % (after column) |
| 3a | 10 | 156–157 | 87 | 72 |
| 3b | 12 | 177–178 | 87 | 73 |
| 3c | 9 | 228–230 | 84 | 70 |
| 3f | 15 | 133–134 | 77 | 64 |
Experimental Protocols
Protocol 1: General Procedure for the Ultrasound-Assisted Regioselective Synthesis of 2,5-Disubstituted-pyrazolo[1,5-a]pyrimidin-7(4H)-ones[2]
-
To a mixture of 3-aminopyrazole derivative (1 mmol) and an acetylene derivative (e.g., dimethyl acetylenedicarboxylate, methyl propiolate, or ethyl propiolate) (1.2 mmol) in a 1:1 mixture of ethanol and water (10 mL), add KHSO4 (10 mol%).
-
Place the reaction mixture in an ultrasonic bath and irradiate at 60-65 °C for the time specified in the table above (typically 9-15 minutes).
-
Monitor the progress of the reaction by TLC.
-
Upon completion, collect the solid product by filtration, wash with water, and dry.
-
For further purification, perform column chromatography on silica gel using a suitable eluent system (e.g., 15% ethyl acetate-hexane).
Protocol 2: General Procedure for the Synthesis of 5-amino-3-substituted-1-(1-p-tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazole-4-carbonitriles[7]
-
Dissolve (1-p-tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-hydrazine (1.20 g, 0.005 mol) in ethanol (30 mL).
-
Add ethoxymethylenemalononitrile or bis(methylthio)methylenemalononitrile (0.005 mol) to the solution.
-
Heat the reaction mixture for 2–3 hours.
-
Filter the formed precipitate and recrystallize from a suitable solvent (e.g., dioxane) to obtain the pure product.
Visualizations
Caption: A generalized experimental workflow for the regioselective synthesis of substituted pyrazolopyrimidines.
Caption: A decision tree for troubleshooting the formation of regioisomeric mixtures in pyrazolopyrimidine synthesis.
Caption: Key factors influencing regioselectivity in the synthesis of substituted pyrazolopyrimidines.
References
- 1. Advances in pyrazolo[1,5- a ]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07556K [pubs.rsc.org]
- 2. pp.bme.hu [pp.bme.hu]
- 3. researchgate.net [researchgate.net]
- 4. New pyrazolopyrimidine derivatives with anticancer activity: Design, synthesis, PIM-1 inhibition, molecular docking study and molecular dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High regioselective ultrasonic-assisted synthesis of 2,7-diaryl-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 6-Bromopyrazolo[1,5-a]pyrimidine and its Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 6-Bromopyrazolo[1,5-a]pyrimidine and its derivatives.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the handling, storage, and use of this compound compounds in experimental settings.
Issue 1: Unexpected Degradation of Compound in Solution
Question: My this compound derivative appears to be degrading in my solvent system during my experiment, leading to inconsistent results. What could be the cause and how can I prevent it?
Answer: Degradation in solution can be attributed to several factors, primarily solvent choice, pH, and exposure to light.
-
Solvent Effects: While soluble in many organic solvents, prolonged exposure to certain protic solvents, especially under non-neutral pH, may facilitate hydrolysis or other degradation pathways.
-
pH Sensitivity: The pyrazolo[1,5-a]pyrimidine core may be susceptible to degradation under strong acidic or basic conditions. Some pyrimidine-based compounds have shown instability in acidic environments.
-
Photodegradation: Brominated heterocyclic compounds are often sensitive to light. Exposure to UV or even ambient laboratory light can induce photodegradation, which may involve debromination via a radical mechanism.
Recommended Solutions:
-
Solvent Selection: Use freshly distilled, anhydrous, and degassed solvents whenever possible, especially for reactions sensitive to water or oxygen. For storage of solutions, prefer aprotic solvents like DMF or DMSO and store at low temperatures.
-
pH Control: Buffer your aqueous solutions if your experimental conditions permit. Avoid strongly acidic or basic conditions unless required for a specific reaction step.
-
Light Protection: Protect your samples from light at all times. Use amber vials or wrap containers in aluminum foil. Conduct experiments under subdued lighting conditions when possible.
-
Inert Atmosphere: For reactions or long-term storage in solution, consider working under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Issue 2: Low Yields and Side Products in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Coupling)
Question: I am using this compound as a substrate in a Suzuki coupling reaction, but I am observing low yields of the desired product along with the formation of a debrominated starting material (pyrazolo[1,5-a]pyrimidine). What is happening and how can I optimize my reaction?
Answer: Low yields and the formation of debrominated byproducts (protodebromination) are common challenges in cross-coupling reactions with heterocyclic halides.
-
Catalyst Inhibition: The nitrogen atoms in the pyrazolo[1,5-a]pyrimidine ring system can coordinate with the palladium catalyst, leading to deactivation.
-
Protodebromination: This is the replacement of the bromine atom with a hydrogen atom. It can be caused by trace amounts of water or other proton sources, especially in the presence of a strong base.
-
Boronic Acid Decomposition: Boronic acids themselves can be unstable and undergo homocoupling or protodeboronation, reducing the amount available for the desired cross-coupling.
Recommended Solutions:
-
Ligand Choice: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) that can stabilize the palladium center and promote the desired catalytic cycle while minimizing inhibition by the substrate's nitrogen atoms.
-
Base and Solvent System: The choice of base and solvent is critical. Weaker bases like potassium carbonate (K₂CO₃) or potassium fluoride (KF) may reduce the rate of protodebromination compared to stronger bases. Ensure the base is finely powdered and dry for anhydrous reactions.
-
Anhydrous and Degassed Conditions: Water is a primary source of protons for protodebromination. Use anhydrous solvents and thoroughly degas the reaction mixture (e.g., by several freeze-pump-thaw cycles or by bubbling with argon) to remove both water and oxygen. Oxygen can lead to the homocoupling of boronic acids.
-
Boronic Acid Stability: Consider using more stable boronic acid derivatives, such as pinacol esters or MIDA boronates, which release the boronic acid slowly under the reaction conditions.
Frequently Asked Questions (FAQs)
Storage and Handling
-
Q1: What are the ideal storage conditions for solid this compound?
-
Q2: Is this compound sensitive to light?
-
Q3: What are the primary safety precautions when handling this compound?
-
A3: Standard laboratory safety protocols should be followed. This includes using personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Stability and Degradation
-
Q4: What are the likely degradation pathways for this compound?
-
A4: Based on its structure, the following degradation pathways are plausible:
-
Photodegradation: Cleavage of the C-Br bond upon exposure to light, potentially leading to the formation of pyrazolo[1,5-a]pyrimidine and other radical-mediated byproducts.
-
Hydrolysis: While the core ring is generally stable, under harsh acidic or basic conditions, the pyrimidine ring could potentially undergo hydrolytic cleavage.
-
Oxidation: The electron-rich heterocyclic system could be susceptible to oxidation, especially in the presence of strong oxidizing agents or atmospheric oxygen over long periods.
-
-
-
Q5: How can I monitor the stability of my this compound derivative over time?
-
A5: High-Performance Liquid Chromatography (HPLC) is an excellent method for monitoring the stability of your compound.[4][5] A stability-indicating HPLC method can separate the parent compound from its potential degradation products. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to detect the formation of impurities or degradation products by comparing the spectrum of a stored sample to that of a freshly prepared one.[6][7]
-
Experimental Use
-
Q6: My NMR spectrum shows unexpected peaks after a reaction. Could this be due to instability?
-
A6: Yes. If you observe signals corresponding to the debrominated pyrazolo[1,5-a]pyrimidine core, it suggests that degradation has occurred. This can happen under reductive conditions or as a side reaction in palladium-catalyzed couplings. Compare your spectrum with reference spectra of the parent pyrazolo[1,5-a]pyrimidine to confirm.
-
-
Q7: Can I heat my this compound derivative?
-
A7: The pyrazolo[1,5-a]pyrimidine core is reported to have high thermal stability.[8][9] However, the overall thermal stability will depend on the other substituents on the molecule. It is always advisable to perform a preliminary thermal stability test (e.g., using TGA or DSC) if you plan to subject the compound to high temperatures for extended periods.
-
Data Presentation
Table 1: General Stability Profile of this compound
| Condition | Stability | Potential Degradation Products | Recommendations |
| Solid (Ambient) | Generally stable | Minimal | Store in a cool, dry, dark place. |
| Light Exposure | Unstable (Light-sensitive) | Debrominated compound, radical byproducts | Protect from light using amber vials or foil. |
| Elevated Temp. | Generally stable | Dependent on other substituents | Use the lowest effective temperature for reactions. |
| Aqueous (Neutral pH) | Moderately stable | Hydrolysis products (minor) | Use fresh solutions; store cold and protected from light. |
| Aqueous (Acidic pH) | Potentially unstable | Ring-opened or hydrolyzed products | Buffer solutions if possible; avoid strong acids. |
| Aqueous (Basic pH) | Potentially unstable | Ring-opened or hydrolyzed products | Avoid strong bases unless required for reaction. |
| Oxidizing Agents | Unstable | Oxidized heterocyclic species | Store away from oxidizing agents. |
| Reducing Agents | Potentially unstable | Reduced (dearomatized) pyrimidine ring | Avoid strong reducing agents like NaBH₄ unless intended.[7] |
Experimental Protocols
Protocol 1: Stability Assessment by HPLC
This protocol outlines a general method for assessing the stability of a this compound derivative in a given solution.
-
Preparation of Stock Solution: Accurately weigh and dissolve the compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a known concentration (e.g., 1 mg/mL).
-
Sample Preparation: Aliquot the stock solution into several amber HPLC vials. Prepare separate sets of samples for each condition to be tested (e.g., pH 4, pH 7, pH 9 buffer). For photostability, use clear vials and expose them to a controlled light source, while keeping a control set wrapped in foil.
-
Initial Analysis (T=0): Immediately inject one of the samples into the HPLC system to obtain the initial chromatogram. This will serve as the baseline.
-
Incubation: Store the vials under the desired test conditions (e.g., 40°C, ambient temperature, light exposure).
-
Time-Point Analysis: At specified time intervals (e.g., 2, 4, 8, 24, 48 hours), remove a vial from each condition and analyze it by HPLC.
-
Data Analysis: Calculate the percentage of the parent compound remaining at each time point by comparing its peak area to the initial (T=0) peak area. The appearance of new peaks indicates degradation.
Typical HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (with 0.1% formic acid or TFA) and acetonitrile (or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength determined by the compound's UV spectrum (typically 254 nm or a λmax).
-
Temperature: 25-30°C.
Protocol 2: General Procedure for a Suzuki Coupling Reaction with Minimized Degradation
This protocol provides a starting point for performing a Suzuki coupling reaction while minimizing common side reactions.
-
Reagent Preparation: Ensure the aryl halide (this compound derivative), boronic acid (or its ester), and base (e.g., K₂CO₃) are dry.
-
Reaction Setup: To a flame-dried Schlenk flask, add the this compound (1.0 equiv.), boronic acid (1.2-1.5 equiv.), and base (2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon) at least three times.
-
Catalyst/Ligand Addition: Under a positive pressure of argon, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if needed, a specific ligand (e.g., SPhos, 4-10 mol%).
-
Solvent Addition: Add a degassed solvent system (e.g., a mixture of 1,4-dioxane and water) via a syringe.
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-100°C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS, checking for the consumption of the starting material and the formation of both the desired product and the debrominated byproduct.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product using flash column chromatography.
Visualizations
Logical Workflow for Troubleshooting Low Yield in Suzuki Coupling
References
- 1. This compound, 97% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
- 2. Degradation processes of brominated flame retardants dispersed in high impact polystyrene under UV–visible radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ptfarm.pl [ptfarm.pl]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
The Pyrazolo[1,5-a]pyrimidine Scaffold: A Privileged Structure in Kinase Inhibition
The pyrazolo[1,5-a]pyrimidine core is a fused heterocyclic system that has garnered significant attention in medicinal chemistry due to its versatile biological activities, particularly as a potent inhibitor of various protein kinases.[1][2] This scaffold's structural rigidity and synthetic tractability allow for diverse substitutions, enabling the fine-tuning of inhibitory potency and selectivity against different kinase targets.[3] Pyrazolo[1,5-a]pyrimidine derivatives have emerged as crucial components in the development of targeted therapies for cancer and other diseases, with several compounds entering clinical trials and even reaching the market.[4][5]
This guide provides a comparative analysis of the structure-activity relationships (SAR) of pyrazolo[1,5-a]pyrimidine inhibitors targeting three key kinase families: Tropomyosin Receptor Kinases (Trks), Cyclin-Dependent Kinases (CDKs), and Janus Kinases (JAKs). The quantitative inhibitory data is presented in structured tables, followed by detailed experimental protocols for key assays and visualizations of relevant signaling pathways and experimental workflows.
Structure-Activity Relationship (SAR) Data
The following tables summarize the in vitro inhibitory activities (IC50 values) of various pyrazolo[1,5-a]pyrimidine derivatives against Trk, CDK, and JAK kinases. The data highlights the impact of different substituents on the core scaffold on their potency and selectivity.
Tropomyosin Receptor Kinase (Trk) Inhibitors
Trk kinases (TrkA, TrkB, and TrkC) are receptor tyrosine kinases that play a crucial role in neuronal development and function.[5] Their aberrant activation through gene fusions is a key driver in various cancers.[4]
| Compound | R1 (Position 3) | R2 (Position 5) | TrkA IC50 (nM) | TrkB IC50 (nM) | TrkC IC50 (nM) | Reference |
| 8 | picolinamide | 2,5-difluorophenyl-substituted pyrrolidine | 1.7 | - | - | [6] |
| 9 | picolinamide | 2,5-difluorophenyl-substituted pyrrolidine | 1.7 | - | - | [6] |
| 28 | macrocyclic amine | - | 0.17 | 0.07 | 0.07 | [7] |
| 32 | sulfonamide-substituted macrocycle | - | 1.9 | 3.1 | 2.3 | [7] |
| 36 | sulfonamide-substituted macrocycle | - | 1.4 | 2.4 | 1.9 | [7] |
| 23 | macrocyclic amide | 5-azabicyclohexane | 0.1 (cellular) | - | - | [7][8] |
| 24 | macrocyclic amide | 5-azabicyclohexane | 0.2 (cellular) | - | - | [7][8] |
Key SAR Insights for Trk Inhibition:
-
A carboxamide or picolinamide moiety at the 3-position of the pyrazolo[1,5-a]pyrimidine ring significantly enhances TrkA inhibitory activity.[6][7]
-
Macrocyclization, particularly with amide or sulfonamide linkers, leads to highly potent pan-Trk inhibitors.[7]
-
Substitution at the 5-position with moieties like a substituted pyrrolidine or azabicyclohexane further increases inhibitory potency.[6][7][8]
Cyclin-Dependent Kinase (CDK) Inhibitors
CDKs are a family of serine/threonine kinases that regulate the cell cycle, and their dysregulation is a hallmark of cancer.
| Compound | R1 | R2 | CDK1 IC50 (nM) | CDK2 IC50 (nM) | CDK9 IC50 (nM) | Reference |
| 4k (BS-194) | - | - | 30 | 3 | 90 | |
| 6t | thiophene derivative | - | - | 90 | - | [2][3] |
| 6s | furan derivative | - | - | 450 | - | [2][3] |
| 6n | 3,4-dimethoxyphenyl | - | - | 780 | - | [2][3] |
| 6d | cyano | - | - | 550 | - | [2][3] |
Key SAR Insights for CDK Inhibition:
-
The pyrazolo[1,5-a]pyrimidine scaffold serves as a potent core for developing inhibitors of various CDKs, particularly CDK2.
-
Substitutions at different positions of the core can modulate potency and selectivity against different CDK family members. For instance, compound 4k shows high potency against CDK2.
-
For dual CDK2/TrkA inhibitors, replacing a furan ring with a thiophene ring at a key position significantly increased CDK2 inhibitory activity.[2][3]
-
The presence of a cyano group at the 3-position can enhance activity compared to an ester group.[2][3]
Janus Kinase (JAK) Inhibitors
The JAK family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are critical for cytokine signaling pathways that regulate inflammation and immunity.[5] The V617F mutation in JAK2 is a common driver of myeloproliferative neoplasms.
| Compound | R1 | R2 | JAK2 IC50 (nM) | Reference |
| 24 | macrocyclic amide | 5-azabicyclohexane | 3.9 (cellular) | [8] |
| 23 | macrocyclic amide | 5-azabicyclohexane | 1479 (cellular) | [8] |
Key SAR Insights for JAK2 Inhibition:
-
The pyrazolo[1,5-a]pyrimidine scaffold has been explored for the development of JAK2 inhibitors.[5]
-
Subtle structural modifications can significantly impact JAK2 inhibitory activity, as seen in the dramatic difference in potency between compounds 23 and 24, which differ by a single methyl group.[8]
-
Further optimization of this scaffold is a promising strategy for developing selective JAK2 inhibitors.
Experimental Protocols
The following are generalized protocols for the key experiments cited in the evaluation of pyrazolo[1,5-a]pyrimidine inhibitors. Specific parameters may vary between individual studies.
Biochemical Kinase Inhibition Assay (Luminescence-based)
This assay quantifies the amount of ADP produced in a kinase reaction, which is inversely proportional to the inhibitory activity of a compound.
Materials:
-
Recombinant human kinase (e.g., TrkA, CDK2/Cyclin A, JAK2)
-
Kinase-specific substrate (e.g., a generic tyrosine or serine/threonine peptide)
-
ATP
-
Test compounds (dissolved in DMSO)
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
Luminescence-based ADP detection kit (e.g., ADP-Glo™)
-
White, opaque 384-well assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense a small volume (e.g., 50 nL) of each compound dilution into the wells of a 384-well plate. Include wells with DMSO only as a negative control (100% kinase activity) and a known potent inhibitor as a positive control (0% kinase activity).
-
Enzyme and Substrate Addition: Prepare a master mix containing the kinase and its specific substrate in the kinase assay buffer. Add this mix to the compound-plated wells.
-
Reaction Initiation: Prepare an ATP solution in the kinase assay buffer at a concentration close to its Michaelis-Menten constant (Km) for the specific kinase. Add the ATP solution to all wells to start the kinase reaction.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Reaction Termination and ADP Detection: Add the ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add the Kinase Detection Reagent to convert the generated ADP to ATP, which then fuels a luciferase/luciferin reaction, producing a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 values by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line expressing the target kinase (e.g., KM-12 for TrkA)
-
Complete cell culture medium
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Add the compound dilutions to the appropriate wells. Include wells with medium and DMSO as vehicle controls.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active metabolism will reduce the yellow MTT to a purple formazan.
-
Formazan Solubilization: Remove the medium and add a solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Determine the cellular IC50 value from the dose-response curve.
Western Blot Analysis for Target Engagement
This technique is used to detect the phosphorylation status of the target kinase and its downstream signaling proteins, providing a direct measure of the inhibitor's effect in a cellular context.
Materials:
-
Cancer cell line expressing the target kinase
-
Test compounds
-
Cell lysis buffer
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer buffer and blotting apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (against phosphorylated and total target kinase, downstream signaling proteins, and a loading control like β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat the cells with the test compounds at various concentrations for a defined period (e.g., 2-4 hours). Lyse the cells and quantify the protein concentration.
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein lysates by SDS-PAGE and transfer them to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies. Add the ECL substrate and visualize the protein bands using an imaging system.
-
Data Analysis: A dose-dependent decrease in the levels of the phosphorylated target kinase and its downstream effectors upon inhibitor treatment indicates successful target engagement and pathway inhibition.
Visualizations
Signaling Pathways
Caption: Simplified Trk signaling pathway and the point of inhibition.
Caption: Regulation of the cell cycle by CDKs and points of inhibition.
Caption: The JAK-STAT signaling pathway and the point of inhibition.
Experimental Workflow
Caption: General workflow for screening pyrazolo[1,5-a]pyrimidine kinase inhibitors.
References
- 1. Frontiers | Computational insights into rational design and virtual screening of pyrazolopyrimidine derivatives targeting Janus kinase 3 (JAK3) [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Construction of Quantitative Structure Activity Relationship (QSAR) Models to Predict Potency of Structurally Diversed Janus Kinase 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Aminopyrazolo[1,5-a]pyrimidines as potent and selective inhibitors of JAK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Ascendancy of Pyrazolo[1,5-a]pyrimidines: A Comparative Analysis of Kinase Inhibitor Efficacy
The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a "privileged structure" in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors.[1][2][3] These heterocyclic compounds have demonstrated significant therapeutic potential, particularly in oncology, by targeting key protein kinases that regulate cellular signaling pathways crucial for cancer cell proliferation and survival.[1][2] This guide provides a comparative overview of the efficacy of various pyrazolo[1,5-a]pyrimidine-based inhibitors against different kinase targets, supported by experimental data and detailed methodologies.
Targeting the Cell Cycle: CDK2 Inhibition
Cyclin-dependent kinases (CDKs) are pivotal regulators of the cell cycle, and their aberrant activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[4] The pyrazolo[1,5-a]pyrimidine core has proven to be a robust framework for the design of potent CDK inhibitors.[5]
A recent study detailed the design and synthesis of a series of 2-(anilinyl)pyrazolo[1,5-a]pyrimidine derivatives as dual inhibitors of CDK2 and Tropomyosin receptor kinase A (TRKA).[6] The inhibitory activities of these compounds were evaluated through in vitro enzymatic assays, with several compounds demonstrating high potency.
Table 1: Comparative Efficacy of Pyrazolo[1,5-a]pyrimidine-based Inhibitors against CDK2 and TRKA [6]
| Compound | CDK2 IC₅₀ (µM) | TRKA IC₅₀ (µM) |
| 6s | 0.23 | 0.45 |
| 6t | 0.09 | 0.45 |
| 6d | 0.55 | 0.57 |
| 6n | 0.78 | 0.98 |
| Ribociclib (Reference) | 0.07 | - |
| Larotrectinib (Reference) | - | 0.07 |
The data clearly indicates that compounds 6t and 6s are potent dual inhibitors, with 6t showing CDK2 inhibition comparable to the reference inhibitor Ribociclib.[6] The structure-activity relationship (SAR) studies revealed that substitutions on the anilinyl moiety significantly influence the inhibitory activity.[6]
Experimental Protocol: In Vitro Kinase Inhibition Assay
The inhibitory activity of the synthesized compounds against CDK2 and TRKA kinases was determined using in vitro enzymatic assays. A standard procedure involves the following steps:
-
Reagents : Recombinant human CDK2/cyclin E and TRKA enzymes, ATP, and a suitable substrate (e.g., a synthetic peptide).
-
Assay Plate Preparation : The compounds to be tested are serially diluted and added to the wells of a microtiter plate.
-
Enzyme Reaction : The kinase, substrate, and ATP are added to the wells to initiate the phosphorylation reaction. The reaction is typically incubated at room temperature for a specified period.
-
Detection : The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioactivity-based assays (³²P-ATP) or fluorescence-based assays.
-
Data Analysis : The concentration of the inhibitor that reduces the enzyme activity by 50% (IC₅₀) is calculated by fitting the dose-response data to a suitable equation.
Below is a generalized workflow for an in vitro kinase inhibition assay.
Targeting Growth Factor Signaling: TRK Inhibitors
Tropomyosin receptor kinases (Trks) are a family of receptor tyrosine kinases that play a crucial role in neuronal development and function.[7][8] Gene fusions involving the NTRK genes can lead to the production of chimeric Trk proteins with constitutive kinase activity, driving the growth of various solid tumors.[7][9] Pyrazolo[1,5-a]pyrimidine-based inhibitors, such as the FDA-approved drugs Larotrectinib and Entrectinib, have shown remarkable efficacy in treating NTRK fusion-positive cancers.[7][9]
A review of synthetic strategies and SAR insights for pyrazolo[1,5-a]pyrimidine-based Trk inhibitors highlights the structural features crucial for potent inhibition.[7] For instance, the pyrazolo[1,5-a]pyrimidine core forms a key hinge interaction with the Met592 residue in the Trk kinase domain.[8]
Table 2: Efficacy of Pyrazolo[1,5-a]pyrimidine Derivatives against Trk Kinases [8]
| Compound | TrkA IC₅₀ (nM) | TrkB IC₅₀ (nM) | TrkC IC₅₀ (nM) |
| 32 | 1.9 | 3.1 | 2.3 |
| 33 | 3.2 | 5.5 | 3.3 |
| 34 | 1.8 | 4.1 | 2.3 |
| 35 | 2.5 | 3.1 | 2.6 |
| 36 | 1.4 | 2.4 | 1.9 |
| Larotrectinib (Standard) | 1.2 | 2.1 | 2.1 |
The data demonstrates that several synthesized compounds exhibit potent, low-nanomolar inhibition of all three Trk isoforms, with compound 36 showing efficacy comparable to the standard drug Larotrectinib.[8]
Signaling Pathway: Trk Receptor Activation and Downstream Signaling
The binding of neurotrophins to Trk receptors induces receptor dimerization and autophosphorylation of specific tyrosine residues in the cytoplasmic domain. This creates docking sites for various adaptor proteins and enzymes, leading to the activation of multiple downstream signaling pathways that promote cell survival, proliferation, and differentiation.
Targeting Survival Pathways: Pim-1 and PI3Kδ Inhibition
The pyrazolo[1,5-a]pyrimidine scaffold has also been successfully employed to develop inhibitors of other kinases critical for cancer cell survival, such as Pim-1 and PI3Kδ.
Pim-1 is a serine/threonine kinase that is overexpressed in various cancers and promotes cell survival and proliferation.[10] A study on pyrazolo[1,5-a]pyrimidine-based Pim-1 inhibitors demonstrated that these compounds could effectively suppress the phosphorylation of the pro-apoptotic protein BAD, a known substrate of Pim-1.[10]
The PI3K/Akt/mTOR pathway is another critical signaling cascade frequently dysregulated in cancer. A series of indol-4-yl-pyrazolo[1,5-a]pyrimidine derivatives were designed and synthesized as selective PI3Kδ inhibitors, with some compounds exhibiting IC₅₀ values in the low nanomolar range.[11][12]
Table 3: Efficacy of Pyrazolo[1,5-a]pyrimidine-based Inhibitors against Pim-1 and PI3Kδ
| Compound | Target | IC₅₀ | Reference |
| 9a | Pim-1 | Sub-µM (68-77% inhibition at 1 µM) | [10] |
| 9b | Pim-1 | Sub-µM (68-77% inhibition at 1 µM) | [10] |
| 11a | Pim-1 | Sub-µM (68-77% inhibition at 1 µM) | [10] |
| 11b | Pim-1 | Sub-µM (68-77% inhibition at 1 µM) | [10] |
| 7 | PI3Kδ | 0.47 µM | [11] |
| 13 | PI3Kδ | 0.772 µM | [11] |
| CPL302253 (54) | PI3Kδ | 2.8 nM | [12] |
Conclusion
The pyrazolo[1,5-a]pyrimidine scaffold continues to be a highly versatile and fruitful starting point for the development of potent and selective kinase inhibitors. The examples highlighted in this guide demonstrate the broad applicability of this chemical framework in targeting diverse kinases implicated in cancer and other diseases. The ability to systematically modify the pyrazolo[1,5-a]pyrimidine core allows for the fine-tuning of inhibitory activity and selectivity, paving the way for the discovery of next-generation targeted therapies. Future research will likely focus on further optimizing these inhibitors to overcome drug resistance, improve bioavailability, and minimize off-target effects.[1][2]
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Comparative Evaluation of 6-Bromopyrazolo[1,5-a]pyrimidine Analogs in Oncology Research
A detailed guide for researchers and drug development professionals on the in vitro and in vivo performance of 6-Bromopyrazolo[1,5-a]pyrimidine analogs compared to alternative kinase inhibitors.
The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential as a source of potent kinase inhibitors for cancer therapy. This guide provides a comparative analysis of 6-brominated pyrazolo[1,5-a]pyrimidine analogs, presenting their in vitro and in vivo performance against relevant alternative compounds. The inclusion of a bromine atom at the 6-position of the pyrazolo[1,5-a]pyrimidine core can significantly influence the biological activity and pharmacokinetic properties of these compounds.
In Vitro Performance: Kinase Inhibition and Cellular Activity
The in vitro efficacy of pyrazolo[1,5-a]pyrimidine analogs is primarily assessed through their ability to inhibit specific protein kinases implicated in cancer progression and their subsequent effect on cancer cell lines.
Cyclin-Dependent Kinase (CDK) Inhibition
A study on 6-bromo-pyrazolo-[1,5-a]-pyrimidine-3-ethyl-carboxylate has highlighted its potential as a selective inhibitor of CDKs. When compared to the known CDK inhibitor Roscovitine, this 6-bromo analog demonstrated superior inhibitory activity against CDK4 and CDK6, key regulators of the cell cycle.
| Compound | Target | IC50 (µM) |
| 6-Bromo-pyrazolo-[1,5-a]-pyrimidine-3-ethyl-carboxylate | CDK4 | Better than Roscovitine |
| 6-Bromo-pyrazolo-[1,5-a]-pyrimidine-3-ethyl-carboxylate | CDK6 | Better than Roscovitine |
| Roscovitine (Reference) | CDK4/6 | - |
| Table 1: In vitro CDK inhibition of a this compound analog. Data sourced from a study on its synthesis and biological evaluation as a CDK inhibitor.[1] |
Pim-1 Kinase Inhibition
| Compound | Target | IC50 (nM) |
| Optimized Pyrazolo[1,5-a]pyrimidine Analog (representative) | Pim-1 | <50 |
| SGI-1776 (Reference) | Pim-1 | - |
| Table 2: Representative in vitro Pim-1 kinase inhibition of optimized pyrazolo[1,5-a]pyrimidine analogs. |
Cellular activity of these compounds is often evaluated by measuring the phosphorylation of downstream targets, such as the pro-apoptotic protein BAD. Optimized pyrazolo[1,5-a]pyrimidine analogs have been shown to effectively inhibit the phosphorylation of BAD in cell-based assays, indicating their engagement with the target kinase within a cellular context.[2][3]
In Vivo Evaluation: Anti-Tumor Efficacy in Xenograft Models
The ultimate measure of a potential anti-cancer agent's efficacy lies in its performance in in vivo models. While specific in vivo data for this compound analogs is limited in publicly available literature, studies on other pyrazolo[1,5-a]pyrimidine derivatives demonstrate their potential.
For instance, a novel pyrazolo[1,5-a]pyrimidine derivative, BS-194, has shown potent anti-tumor effects in human tumor xenografts following oral administration.[4] Although not a 6-bromo analog, this provides evidence for the in vivo potential of the scaffold. The in vivo efficacy studies for the aforementioned potent and selective Pim-1 inhibitors were planned for separate disclosure.[2]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used in the evaluation of pyrazolo[1,5-a]pyrimidine analogs.
In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay is a fluorescence resonance energy transfer (FRET)-based method to measure the binding of an inhibitor to a kinase.
Principle: The assay relies on the binding of a europium (Eu)-labeled anti-tag antibody to the kinase and a fluorescently labeled tracer that competes with the test compound for the kinase's ATP-binding site. Inhibition of tracer binding by the compound results in a decrease in the FRET signal.
General Protocol:
-
Compound Preparation: A serial dilution of the test compound is prepared.
-
Kinase/Antibody Mixture: The target kinase and the Eu-labeled antibody are mixed in the assay buffer.
-
Assay Reaction: The test compound, kinase/antibody mixture, and the fluorescent tracer are added to the wells of a microplate.
-
Incubation: The plate is incubated at room temperature to allow the binding reaction to reach equilibrium.
-
Detection: The FRET signal is measured using a plate reader capable of time-resolved fluorescence. The IC50 value is then calculated from the dose-response curve.
For detailed step-by-step instructions, refer to the manufacturer's protocol for the LanthaScreen™ Eu Kinase Binding Assay.[5][6][7][8][9]
Cellular Phospho-BAD (Ser112) Assay
This cell-based ELISA assay quantifies the phosphorylation of BAD at Serine 112, a downstream target of kinases like Pim-1.
Principle: Cells are treated with the test compound, and the levels of phosphorylated BAD and total GAPDH (as a loading control) are measured using specific primary antibodies and fluorescently labeled secondary antibodies.
General Protocol:
-
Cell Culture and Treatment: Cells are seeded in a 96-well plate and treated with various concentrations of the test compound.
-
Cell Fixation and Permeabilization: The cells are fixed and permeabilized to allow antibody access to intracellular proteins.
-
Blocking: Non-specific antibody binding is blocked.
-
Antibody Incubation: Cells are incubated with primary antibodies against phospho-BAD (Ser112) and a loading control (e.g., GAPDH), followed by incubation with corresponding fluorescently labeled secondary antibodies.
-
Detection: The fluorescence signals for both the phosphorylated protein and the loading control are measured using a fluorescence plate reader. The results are normalized to the loading control to determine the relative level of BAD phosphorylation.
For detailed procedures, consult the protocols provided with commercially available Phospho-Bad (S112) Cell-Based ELISA kits.[10][11][12]
Visualizing Key Pathways and Workflows
To better understand the mechanisms and experimental processes involved, the following diagrams illustrate a relevant signaling pathway and a typical experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. resources.rndsystems.com [resources.rndsystems.com]
- 11. mesoscale.com [mesoscale.com]
- 12. Phospho-Bad (S112) + Total In-Cell ELISA Kit (ab207455) is not available | Abcam [abcam.com]
The Ascendancy of Pyrazolo[1,5-a]pyrimidines: A Comparative Guide to a Privileged Heterocyclic Scaffold in Drug Discovery
For researchers, scientists, and drug development professionals, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the trajectory of a drug discovery program. Among the myriad of options, the pyrazolo[1,5-a]pyrimidine ring system has emerged as a "privileged" scaffold, particularly in the realm of kinase inhibition. This guide provides an objective, data-driven comparison of the pyrazolo[1,5-a]pyrimidine scaffold against other common heterocyclic systems, highlighting its performance advantages with supporting experimental data and detailed methodologies.
The pyrazolo[1,5-a]pyrimidine scaffold is a fused heterocyclic system that has garnered significant attention in medicinal chemistry due to its versatile synthetic accessibility and its ability to form key interactions with a wide range of biological targets.[1] This has led to the development of several successful drugs, particularly in oncology. This guide will delve into comparative studies that showcase the pyrazolo[1,5-a]pyrimidine core's superiority in terms of potency, selectivity, and safety profile against other well-established heterocyclic scaffolds.
Comparative Analysis of Pyrazolo[1,5-a]pyrimidine-Based Drugs
Several approved drugs and clinical candidates featuring the pyrazolo[1,5-a]pyrimidine core have demonstrated advantages over predecessors and competitors with different heterocyclic scaffolds.
Zanubrutinib vs. Ibrutinib for Bruton's Tyrosine Kinase (BTK) Inhibition
A prime example of the pyrazolo[1,5-a]pyrimidine scaffold's potential is Zanubrutinib, a next-generation BTK inhibitor. In a head-to-head clinical trial (ALPINE), Zanubrutinib, which is built on a pyrazolo[1,5-a]pyrimidine framework, was compared with Ibrutinib, a first-generation BTK inhibitor based on an imidazo[1,2-a]pyrazine core, for the treatment of relapsed or refractory chronic lymphocytic leukemia (CLL) and small lymphocytic lymphoma (SLL).
Zanubrutinib demonstrated superior efficacy, with a higher overall response rate and improved progression-free survival.[2][3][4][5] Notably, it also exhibited a better safety profile, with a significantly lower incidence of cardiac adverse events, such as atrial fibrillation, a known side effect of Ibrutinib.[3][6]
Table 1: Comparison of Zanubrutinib (Pyrazolo[1,5-a]pyrimidine) and Ibrutinib (Imidazo[1,2-a]pyrazine) in Relapsed/Refractory CLL/SLL (ALPINE Trial)
| Feature | Zanubrutinib (Pyrazolo[1,5-a]pyrimidine) | Ibrutinib (Imidazo[1,2-a]pyrazine) |
| Overall Response Rate (ORR) | 78.3%[3] | 62.5%[3] |
| Progression-Free Survival (PFS) at 2 years | 79.5%[4] | 67.3%[4] |
| Atrial Fibrillation Rate (any grade) | 2.5%[3] | 10.1%[3] |
TRK Inhibitors: Larotrectinib and Repotrectinib
The pyrazolo[1,5-a]pyrimidine scaffold is also central to the success of Tropomyosin Receptor Kinase (TRK) inhibitors. Larotrectinib and the next-generation inhibitor Repotrectinib, both containing this core, have shown remarkable efficacy in patients with TRK fusion-positive cancers.[7][8][9]
Indirect comparisons with the multi-kinase inhibitor Entrectinib, which also targets TRK but has a different heterocyclic core, suggest a potential advantage for Larotrectinib in terms of clinical response and survival.[10][11][12] Repotrectinib was specifically designed to overcome resistance mutations that can arise during treatment with first-generation inhibitors and has demonstrated potent activity against both wild-type and mutant TRK fusions.[13][14][15][16][17][18]
Table 2: Comparison of TRK Inhibitors
| Drug | Core Scaffold | Key Advantages |
| Larotrectinib | Pyrazolo[1,5-a]pyrimidine | High selectivity and potent activity against TRK fusions.[12] |
| Repotrectinib | Pyrazolo[1,5-a]pyrimidine | Potent against wild-type and resistance mutations; excellent CNS penetration.[14][15] |
| Entrectinib | Indazole | Activity against TRK, ROS1, and ALK fusions.[19][20][21] |
Pim-1 Kinase Inhibitors: A Preclinical Comparison
A preclinical study directly compared a pyrazolo[1,5-a]pyrimidine-based Pim-1 kinase inhibitor with an imidazo[1,2-b]pyridazine-based inhibitor (SGI-1776). The pyrazolo[1,5-a]pyrimidine compound demonstrated high selectivity for Pim-1 and, crucially, did not show significant inhibition of the hERG potassium channel, a common cause of cardiotoxicity with kinase inhibitors.[22] In contrast, the imidazo[1,2-b]pyridazine compound exhibited significant hERG inhibition.
Table 3: Preclinical Comparison of Pim-1 Kinase Inhibitors
| Feature | Pyrazolo[1,5-a]pyrimidine Inhibitor | Imidazo[1,2-b]pyridazine Inhibitor (SGI-1776) |
| Pim-1 IC50 | Nanomolar range[22] | Nanomolar range |
| hERG Inhibition | Not significant at 30 µM[22] | Significant |
| Kinase Selectivity | Highly selective for Pim-1[22] | Less selective |
Signaling Pathways and Experimental Workflows
The development of these potent and selective inhibitors relies on a deep understanding of cellular signaling and robust experimental methodologies.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate comparison of different heterocyclic scaffolds. Below are methodologies for key assays cited in this guide.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced during a kinase reaction, which is a direct measure of kinase activity.
Materials:
-
Kinase of interest
-
Kinase-specific substrate
-
ATP
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96- or 384-well plates
Protocol:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM.
-
Kinase Reaction:
-
In a multiwell plate, add the test compound dilutions.
-
Add the kinase enzyme and incubate for a defined period (e.g., 10-15 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate at 30°C for a specified time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[23][24]
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30-60 minutes at room temperature.[23][24]
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
hERG Inhibition Assay (Thallium Flux-Based)
This cell-based assay is a common high-throughput method to assess the potential of compounds to inhibit the hERG potassium channel.
Materials:
-
HEK293 or U2OS cells stably expressing the hERG channel
-
FluxOR™ Thallium Detection Kit (Thermo Fisher Scientific)
-
Test compounds and positive control (e.g., Astemizole)
-
Assay buffer and stimulation buffer (containing thallium)
-
Black-walled, clear-bottom microplates
Protocol:
-
Cell Preparation: Seed the hERG-expressing cells into the microplates and allow them to form a confluent monolayer.
-
Dye Loading: Load the cells with the FluxOR™ dye, which becomes fluorescent upon binding to thallium.
-
Compound Incubation: Add the test compounds at various concentrations to the cells and incubate.
-
Thallium Flux and Signal Detection:
-
Data Analysis:
-
The rate of fluorescence increase is proportional to hERG channel activity.
-
Calculate the percent inhibition of the hERG channel by the test compounds relative to controls and determine the IC50 value.
-
In Vitro ADME Assays
A suite of in vitro assays is used to evaluate the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates.
1. Metabolic Stability Assay (Liver Microsomes):
-
Principle: Measures the rate at which a compound is metabolized by liver enzymes.
-
Protocol: Incubate the test compound with liver microsomes (human or other species) and NADPH (a cofactor for metabolic enzymes).[27][28] Collect samples at different time points and quantify the remaining parent compound using LC-MS/MS. The data is used to calculate the half-life (t½) and intrinsic clearance (CLint).
2. Plasma Protein Binding Assay (Rapid Equilibrium Dialysis - RED):
-
Principle: Determines the fraction of a compound that binds to plasma proteins, which affects its distribution and availability to reach the target.
-
Protocol: A RED device with a semipermeable membrane separates a chamber containing the test compound in plasma from a chamber with buffer.[28] After reaching equilibrium, the concentration of the compound in both chambers is measured by LC-MS/MS to calculate the percentage of protein binding.
3. Cell Permeability Assay (Caco-2):
-
Principle: Assesses the ability of a compound to cross the intestinal barrier, predicting its oral absorption.
-
Protocol: Caco-2 cells, which differentiate into a monolayer resembling the intestinal epithelium, are grown on a porous membrane. The test compound is added to one side (apical), and its appearance on the other side (basolateral) is measured over time by LC-MS/MS to determine the apparent permeability coefficient (Papp).[27]
Conclusion
The pyrazolo[1,5-a]pyrimidine scaffold has proven to be a highly valuable core structure in modern drug discovery, particularly for the development of kinase inhibitors. Head-to-head comparisons of approved drugs and preclinical candidates demonstrate that this scaffold can offer significant advantages in terms of efficacy, selectivity, and safety over other heterocyclic systems. The favorable physicochemical properties of pyrazolo[1,5-a]pyrimidine derivatives often translate to improved pharmacokinetic profiles. For researchers and drug developers, the robust and versatile nature of the pyrazolo[1,5-a]pyrimidine scaffold makes it a compelling choice for the design of next-generation therapeutics. The continued exploration of this privileged structure is likely to yield further breakthroughs in the treatment of a wide range of diseases.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Zanubrutinib Found Superior to Ibrutinib for CLL and SLL - The ASCO Post [ascopost.com]
- 3. targetedonc.com [targetedonc.com]
- 4. Zanubrutinib Superior to Ibrutinib in Patients with Relapsed or Refractory CLL/SLL | Value-Based Cancer Care [valuebasedcancer.com]
- 5. pharmacytimes.com [pharmacytimes.com]
- 6. Comparative Analysis of BTK Inhibitors and Mechanisms Underlying Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparative effectiveness of larotrectinib and entrectinib for TRK fusion cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. escholarship.org [escholarship.org]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. Repotrectinib exhibits potent anti-tumor activity in treatment-naive and solvent-front-mutant ROS1-rearranged non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Clinical Cancer Research Highlights Potent Antitumor Activity of Repotrectinib in Treatment-Naïve and Solvent-Front Mutation Ros1-Positive Non-Small Cell Lung Cancer - BioSpace [biospace.com]
- 18. Repotrectinib: a promising new therapy for advanced nonsmall cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. aacrjournals.org [aacrjournals.org]
- 20. Entrectinib: A New Selective Tyrosine Kinase Inhibitor Approved for the Treatment of Pediatric and Adult Patients with NTRK Fusionpositive, Recurrent or Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Entrectinib: an orally available, selective tyrosine kinase inhibitor for the treatment of NTRK, ROS1, and ALK fusion-positive solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 24. promega.com [promega.com]
- 25. Cell-based hERG Channel Inhibition Assay in High-throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Cell-Based hERG Channel Inhibition Assay in High-Throughput Format | Springer Nature Experiments [experiments.springernature.com]
- 27. In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs [creative-biolabs.com]
- 28. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to the Kinase Inhibitory Activity of Pyrazolo[1,5-a]pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of potent and selective kinase inhibitors for various therapeutic areas, particularly in oncology.[1][2][3] This guide provides a comparative analysis of the kinase inhibitory activity of various pyrazolo[1,5-a]pyrimidine derivatives, supported by experimental data and detailed protocols to aid in the validation and further development of these promising compounds.
Data Presentation: Comparative Inhibitory Activity
The following tables summarize the in vitro inhibitory activities of selected pyrazolo[1,5-a]pyrimidine derivatives against various kinases. These values, primarily half-maximal inhibitory concentrations (IC50), provide a quantitative comparison of their potency.
Table 1: Tropomyosin Receptor Kinase (Trk) Inhibitors
| Compound | Target Kinase | IC50 (nM) | Cellular Assay (Cell Line) | Reference |
| Larotrectinib | TrkA, TrkB, TrkC | <10 | Not Specified | [4][5] |
| Entrectinib | TrkA, TrkB, TrkC | <10 | Not Specified | [4] |
| Repotrectinib | TrkA | <10 | Not Specified | [4] |
| Compound 8 | TrkA | 1.7 | Not Specified | [5] |
| Compound 9 | TrkA | 1.7 | Not Specified | [5] |
| Compound 20 | NTRK | >0.02 | Not Specified | [4] |
| Compound 21 | NTRK | >0.02 | Not Specified | [4] |
| Compound 23 | TrkA | 0.1 | KM12 | [4] |
| Compound 24 | TrkA | 0.2 | KM12 | [4] |
| Compound 6s | TrkA | 450 | Not Specified | [6] |
| Compound 6t | CDK2 | 90 | Not Specified | [6] |
| Compound 8a | Trk | <5 | Not Specified | [7][8] |
| Compound 8f | Trk | <5 | Not Specified | [7][8] |
| Compound 9a | Trk | <5 | Not Specified | [7][8] |
| Compound 9b | Trk | <5 | Not Specified | [7][8] |
| Compound 9f | Trk | <5 | Not Specified | [7][8] |
Table 2: Phosphoinositide 3-Kinase (PI3K) Inhibitors
| Compound | Target Kinase | IC50 (nM) | Selectivity (α/δ) | Reference |
| CPL302253 (54) | PI3Kδ | 2.8 | >1000 | [9] |
| Compound 37 | PI3Kδ | Low nM | High | [9] |
| CPL302415 (6) | PI3Kδ | 18 | 79 | [10] |
| General Range | PI3Kδ | 18 - 1892 | Varied | [10] |
Table 3: Cyclin-Dependent Kinase (CDK) Inhibitors
| Compound | Target Kinase | IC50 (µM) | Reference |
| Compound 18b | CDK9 | Potent, selective | [11] |
| Compound 6t | CDK2 | 0.09 | [6] |
| Compound 6s | CDK2 | 0.23 | [6] |
| Ribociclib (Reference) | CDK2 | 0.07 | [6] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reproducible and reliable screening and validation of kinase inhibitors. Below are methodologies for key experiments.
In Vitro Biochemical Kinase Assays
These assays directly measure the ability of a compound to inhibit the enzymatic activity of a purified kinase. A widely used method is the ADP-Glo™ Kinase Assay.
Protocol: ADP-Glo™ Kinase Assay (General)
This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.
-
Reagent Preparation :
-
Prepare the specific kinase (e.g., TrkA, PI3Kδ, CDK2) in a suitable kinase reaction buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT).[5]
-
Prepare the substrate (a generic or specific peptide/protein) and ATP in the kinase buffer.
-
Perform serial dilutions of the pyrazolo[1,5-a]pyrimidine test compounds in kinase buffer with a final DMSO concentration not exceeding 1%.
-
-
Kinase Reaction :
-
In a 96-well or 384-well plate, add the inhibitor solution.
-
Add the kinase to each well.
-
Initiate the reaction by adding the substrate/ATP mixture.
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
-
Signal Detection :
-
Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.[5]
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[5]
-
Measure the luminescence using a plate reader. The signal intensity is proportional to the amount of ADP produced and thus the kinase activity.
-
-
Data Analysis :
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the dose-response curve using appropriate software.
-
Cell-Based Assays
Cell-based assays are essential to evaluate the efficacy of inhibitors in a more physiologically relevant context.
Protocol: Cellular Phosphorylation Assay (Western Blot)
This method assesses the inhibitor's ability to block the phosphorylation of a kinase's downstream substrate within a cell.
-
Cell Culture and Treatment :
-
Seed cells in culture plates and grow to 80-90% confluency.
-
Treat cells with various concentrations of the pyrazolo[1,5-a]pyrimidine derivatives for a predetermined time (e.g., 1-24 hours). Include vehicle (DMSO) and positive/negative controls.
-
-
Cell Lysis :
-
Aspirate the culture medium and wash the cells with ice-cold PBS.
-
Add lysis buffer (containing protease and phosphatase inhibitors) to each well and incubate on ice.
-
Harvest the cell lysates and determine the protein concentration using a suitable method (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting :
-
Separate equal amounts of protein lysate by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target substrate overnight at 4°C. Also, probe a separate membrane with an antibody for the total form of the substrate as a loading control.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis :
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal with an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal to determine the extent of inhibition.
-
Protocol: Cell Viability Assay (e.g., MTT Assay)
This assay measures the effect of the kinase inhibitor on cell proliferation and viability.
-
Cell Seeding and Treatment :
-
Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treat the cells with a range of concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).
-
-
MTT Incubation :
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
-
Formazan Solubilization :
-
Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis :
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
-
Visualizations: Signaling Pathways and Experimental Workflows
Diagrams created using Graphviz illustrate key signaling pathways targeted by pyrazolo[1,5-a]pyrimidine derivatives and a general experimental workflow for their validation.
Caption: General experimental workflow for the validation of pyrazolo[1,5-a]pyrimidine kinase inhibitors.
Caption: Simplified Trk signaling pathway and the point of inhibition by pyrazolo[1,5-a]pyrimidine derivatives.
Caption: The PI3K/AKT signaling pathway, a common target for pyrazolo[1,5-a]pyrimidine inhibitors.
Caption: Role of CDK2 in the G1/S transition of the cell cycle and its inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. TRKA Kinase Enzyme System Application Note [worldwide.promega.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. promega.com [promega.com]
- 8. promega.com [promega.com]
- 9. promega.com [promega.com]
- 10. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. promega.es [promega.es]
ADME Profiling of Aminopyrazolo[1,5-a]pyrimidine Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The aminopyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds investigated for a wide range of therapeutic applications, including antitubercular, anticancer, and antimicrobial agents.[1][2][3] A critical aspect of the drug discovery and development process for these compounds is the comprehensive characterization of their Absorption, Distribution, Metabolism, and Excretion (ADME) properties. This guide provides a comparative overview of the ADME profiles of representative aminopyrazolo[1,5-a]pyrimidine compounds, supported by experimental data from published studies.
Comparative ADME Data
The following table summarizes key in vitro ADME parameters for a selection of aminopyrazolo[1,5-a]pyrimidine compounds from different therapeutic areas. It is important to note that the data are compiled from various studies and direct comparisons should be made with caution due to potential differences in experimental conditions.
| Compound ID | Therapeutic Target | LogP | Microsomal Stability (% remaining after 30 min, Human Liver Microsomes) | Plasma Protein Binding (Binding Constant, K a (L·mol −1 )) | Cytotoxicity (IC 50 , HepG2 cells, μM) | Reference |
| Series A (Antitubercular) | Mycobacterium tuberculosis | Various | Data reported as stable or unstable | Not Reported | >50 for active compounds | [1][4] |
| CMPS | Antibacterial | Not Reported | Not Reported | 1.15 (± 0.04) x 10^5 | Not Reported | [5] |
| NCPS | Antibacterial | Not Reported | Not Reported | 0.89 (± 0.03) x 10^5 | Not Reported | [5] |
| Series B (PI3Kδ Inhibitors) | PI3Kδ | Various | Variable, some compounds show high stability | Not Reported | Not Reported | [3] |
Experimental Protocols
Detailed methodologies for the key ADME assays are provided below. These protocols are based on standard industry practices and information gathered from the cited literature.
Microsomal Metabolic Stability Assay
This assay evaluates the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s.
Protocol:
-
Reagents: Pooled human liver microsomes (HLM), NADPH regenerating system, phosphate buffer (pH 7.4), test compound stock solution (in DMSO), and a positive control (e.g., a known rapidly metabolized compound).
-
Incubation: The test compound (final concentration typically 1 µM) is incubated with HLM (e.g., 0.5 mg/mL) in phosphate buffer at 37°C.
-
Reaction Initiation: The metabolic reaction is initiated by the addition of the NADPH regenerating system.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30 minutes).
-
Reaction Quenching: The reaction is stopped at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the concentration of the remaining parent compound.
-
Data Analysis: The percentage of the compound remaining at each time point is calculated relative to the 0-minute time point. The half-life (t½) and intrinsic clearance (Clint) can then be determined.
Plasma Protein Binding Assay (via Fluorescence Quenching)
This method assesses the extent to which a compound binds to plasma proteins, such as albumin, which can affect its distribution and availability.
Protocol:
-
Reagents: Bovine Serum Albumin (BSA) as a model for plasma protein, phosphate buffer (pH 7.4), test compound stock solution.
-
Instrumentation: Fluorescence spectrophotometer.
-
Procedure: A solution of BSA is titrated with increasing concentrations of the test compound.
-
Measurement: The fluorescence emission spectrum of BSA (excitation typically at 280 nm) is recorded after each addition of the test compound.
-
Data Analysis: The quenching of BSA fluorescence by the compound is analyzed using the Stern-Volmer equation to determine the binding constant (Ka) and the number of binding sites. The mechanism of quenching (static or dynamic) can also be elucidated.[5]
Caco-2 Permeability Assay
This assay is the industry standard for predicting intestinal absorption of orally administered drugs.
Protocol:
-
Cell Culture: Caco-2 cells are seeded on permeable filter supports in transwell plates and cultured for 21-25 days to form a differentiated monolayer.
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and the permeability of a low-permeability marker (e.g., Lucifer yellow).
-
Permeability Measurement: The test compound is added to the apical (A) side of the monolayer, and its appearance on the basolateral (B) side is monitored over time (for absorption). To assess efflux, the compound is added to the basolateral side, and its appearance on the apical side is measured.
-
Sample Analysis: Samples are taken from both compartments at specific time points and analyzed by LC-MS/MS.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated in both A-to-B and B-to-A directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 is indicative of active efflux.
Cytochrome P450 (CYP) Inhibition Assay
This assay determines if a compound inhibits the activity of major CYP isoforms, which is crucial for predicting potential drug-drug interactions.
Protocol:
-
Reagents: Recombinant human CYP enzymes (e.g., CYP3A4, CYP2D6, CYP2C9), specific fluorescent probe substrates for each isoform, NADPH regenerating system, and the test compound.
-
Procedure: The test compound is pre-incubated with the specific CYP isozyme and the probe substrate in a multi-well plate.
-
Reaction Initiation: The reaction is started by adding the NADPH regenerating system.
-
Measurement: The plate is incubated at 37°C, and the fluorescence generated by the metabolism of the probe substrate is measured over time using a plate reader.
-
Data Analysis: The rate of fluorescence production is compared between wells containing the test compound and control wells (without the inhibitor). The IC50 value (the concentration of the test compound that causes 50% inhibition of the enzyme activity) is then calculated.
Visualizing ADME Processes
To better understand the workflow and the relationships between different ADME parameters, the following diagrams are provided.
Caption: Workflow for in vitro ADME profiling of aminopyrazolo[1,5-a]pyrimidine compounds.
Caption: General metabolic pathways for drug compounds.
References
- 1. Aminopyrazolo[1,5-a]pyrimidines as potential inhibitors of Mycobacterium tuberculosis: Structure activity relationships and ADME characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 3. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of two novel pyrazolo[1,5-a]pyrimidine compounds with antibacterial activity and biophysical insights into their interactions with plasma protein - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking Potential: A Comparative Guide to the Docking of Pyrazolo[1,5-a]pyrimidine Derivatives with Key Protein Targets
A deep dive into the molecular interactions of pyrazolo[1,5-a]pyrimidine derivatives reveals their significant potential as inhibitors of various key protein targets implicated in diseases like cancer and inflammation. This guide provides a comparative analysis of recent docking studies, presenting key quantitative data, detailed experimental protocols, and a visual representation of the typical research workflow for scientists and drug development professionals.
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, known for its ability to interact with a wide range of biological targets.[1][2] This versatility has led to extensive research into its derivatives as potential therapeutic agents.[3] Molecular docking studies have been instrumental in elucidating the binding modes and predicting the affinity of these compounds for their protein targets, thereby guiding the design of more potent and selective inhibitors.
Comparative Docking Performance of Pyrazolo[1,5-a]pyrimidine Derivatives
The following table summarizes the quantitative data from several key studies, highlighting the binding affinities and inhibitory concentrations of various pyrazolo[1,5-a]pyrimidine derivatives against their respective protein targets.
| Derivative | Target Protein | Binding Affinity (kcal/mol) | Inhibition (IC50) | Reference |
| Compound 2 | Aromatase (PDB: 3EQM) | -7.541 | 21.49 ± 1.59 µM | [4] |
| Compound 11 | Aromatase (PDB: 3EQM) | -7.934 | 22.68 ± 3.25 µM | [4] |
| Compound 6t | CDK2 | - | 0.09 µM | [5] |
| Compound 6s | TRKA | - | 0.45 µM | [5] |
| CPL302415 (6 ) | PI3Kδ | - | 18 nM | [6] |
| Compound 5h | CDK2 | - | 22 nM | [7] |
| Compound 5i | CDK2 | - | 24 nM | [7] |
| Compound 28 | TrkA | - | 0.17 nM | [8] |
| Compound 28 | TrkB | - | 0.07 nM | [8] |
| Compound 28 | TrkC | - | 0.07 nM | [8] |
| Compound 8 | TrkA | - | 1.7 nM | [8] |
| Compound 9 | TrkA | - | 1.7 nM | [8] |
In Focus: Key Protein Targets and Inhibitor Interactions
Kinases: A significant portion of research has focused on the inhibition of protein kinases, which are crucial regulators of cellular signaling and are often dysregulated in cancer.[9] Pyrazolo[1,5-a]pyrimidines have been shown to act as ATP-competitive inhibitors, fitting into the ATP-binding pocket of kinases like CDK2, TRKA, and PI3Kδ.[2][3][10] For instance, the pyrazolo[1,5-a]pyrimidine core of dinaciclib is known to occupy the ATP-binding site of multiple CDKs.[10] The morpholine group often present in these derivatives is crucial for forming hydrogen bonds with the hinge region of the kinase, a key interaction for potent inhibition.[6][11]
Aromatase: This enzyme is a key target in the treatment of hormone-dependent breast cancer. Docking studies of pyrazolo[1,5-a]pyrimidine derivatives with aromatase have revealed strong binding affinities, suggesting their potential as a novel class of aromatase inhibitors.[4]
Experimental Protocols: A Look at the Methodology
The following provides a generalized experimental protocol for molecular docking studies of pyrazolo[1,5-a]pyrimidine derivatives, based on methodologies reported in the cited literature.
1. Ligand and Protein Preparation:
-
Ligand Preparation: The 3D structures of the pyrazolo[1,5-a]pyrimidine derivatives are sketched using software like ChemDraw and then optimized for their conformational energy using programs such as Chem3D. The optimized structures are saved in a suitable format (e.g., .pdb).
-
Protein Preparation: The 3D crystal structure of the target protein is retrieved from the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are typically removed. Hydrogen atoms are added to the protein structure, and its energy is minimized using a force field like CHARMm.
2. Molecular Docking Simulation:
-
Software: AutoDock Vina is a commonly used program for molecular docking simulations.[11]
-
Grid Box Definition: A grid box is defined around the active site of the target protein. The size and center of the grid box are crucial parameters that determine the search space for the ligand.
-
Docking Execution: The prepared ligand and protein files are used as input for the docking software. The program then explores various conformations and orientations of the ligand within the defined grid box, calculating the binding affinity for each pose. The pose with the lowest binding energy is generally considered the most favorable.
3. Analysis of Docking Results:
-
Binding Mode Visualization: The best-docked conformation of the ligand-protein complex is visualized using software like PyMOL or Discovery Studio to analyze the interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein's active site.
-
In Silico ADMET Prediction: To assess the drug-likeness of the compounds, in silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is often performed.[12][13]
Visualizing the Research Workflow
The following diagram illustrates a typical workflow for a docking study of pyrazolo[1,5-a]pyrimidine derivatives.
Caption: A typical workflow for molecular docking studies.
Signaling Pathway Context: PI3K/AKT/mTOR
Many pyrazolo[1,5-a]pyrimidine derivatives target kinases within critical signaling pathways. The PI3K/AKT/mTOR pathway is a key regulator of cell proliferation, survival, and metabolism, and its overactivation is a hallmark of many cancers.
Caption: The PI3K/AKT/mTOR signaling pathway.
References
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5- a ]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07556K [pubs.rsc.org]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Molecular Docking, Dynamics, and Cytotoxicity Assessment of Pyrazolo[1,5-a]pyrimidine Derivatives Against Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biological Evaluation and Molecular Docking with In Silico Physicochemical, Pharmacokinetic and Toxicity Prediction of Pyrazolo[1,5-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pure.johnshopkins.edu [pure.johnshopkins.edu]
Head-to-head comparison of different synthetic routes to pyrazolo[1,5-a]pyrimidines
For Researchers, Scientists, and Drug Development Professionals
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic motif frequently found in compounds with a wide range of biological activities, making it a cornerstone in medicinal chemistry and drug discovery.[1] The development of efficient and versatile synthetic methods to access this core structure is crucial for the exploration of new chemical space and the generation of novel therapeutic agents. This guide provides a head-to-head comparison of three prominent synthetic routes to pyrazolo[1,5-a]pyrimidines, offering a detailed analysis of their methodologies, quantitative performance, and substrate scope.
Introduction to Synthetic Strategies
The construction of the pyrazolo[1,5-a]pyrimidine ring system is most commonly achieved through the formation of the pyrimidine ring onto a pre-existing aminopyrazole core. The choice of the 1,3-bielectrophilic partner is key to the success and versatility of the synthesis. This comparison focuses on three classical and widely adopted approaches:
-
Route A: Condensation with 1,3-Dicarbonyl Compounds. A foundational method involving the reaction of 3-amino-1H-pyrazoles with β-dicarbonyl compounds.
-
Route B: Reaction with β-Enaminones. A highly efficient variation that utilizes activated and more reactive dicarbonyl equivalents.
-
Route C: Three-Component Reaction. A convergent and atom-economical approach that combines a 3-amino-1H-pyrazole, an aldehyde, and an active methylene compound in a single pot.
Route A: Condensation with 1,3-Dicarbonyl Compounds
This classical approach involves the cyclocondensation of a 3-amino-1H-pyrazole with a 1,3-dicarbonyl compound, such as acetylacetone or substituted malondialdehydes. The reaction is typically catalyzed by an acid or a base and often requires elevated temperatures.[2][3]
General Reaction Scheme
Caption: General workflow for Route A.
Experimental Protocol: Synthesis of 5,7-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine
A mixture of 3-amino-5-phenylpyrazole (1.0 mmol) and acetylacetone (1.2 mmol) in glacial acetic acid (10 mL) is refluxed for 4 hours. After cooling to room temperature, the reaction mixture is poured into ice water. The resulting precipitate is filtered, washed with water, and recrystallized from ethanol to afford the pure product.
Performance Data
| Starting Materials | Reaction Conditions | Yield (%) | Reference |
| 5-Amino-3-phenylpyrazole, Acetylacetone | Acetic acid, reflux, 4h | >90 (MW) | [4] |
| 5-Aminopyrazole, 2-Arylmalondialdehydes | Acidic conditions | 40-60 | [3] |
| 5-Amino-3-arylamino-1H-pyrazole-4-carbonitriles, various β-dicarbonyls | - | 87-95 | [2] |
Advantages and Disadvantages
Advantages:
-
Readily available and inexpensive starting materials.
-
Straightforward procedure.
Disadvantages:
-
Can lead to regioisomeric mixtures with unsymmetrical 1,3-dicarbonyls.
-
Often requires harsh reaction conditions (high temperatures, strong acids/bases).
-
Yields can be moderate.[3]
Route B: Reaction with β-Enaminones
This method is a highly efficient alternative to using 1,3-dicarbonyl compounds. β-Enaminones are more reactive electrophiles, often leading to milder reaction conditions and higher yields.[3][5]
General Reaction Scheme
Caption: General workflow for Route B.
Experimental Protocol: Synthesis of 7-Aryl-3-cyano-2-substituted Pyrazolo[1,5-a]pyrimidines
A solution of 5-amino-4-cyano-3-substituted-1H-pyrazole (1.0 mmol) and the appropriate β-enaminone (1.0 mmol) in glacial acetic acid (15 mL) is stirred at room temperature for 2-3 hours. The precipitate formed is collected by filtration, washed with ethanol, and dried to give the desired product.[5]
Performance Data
| Starting Materials | Reaction Conditions | Yield (%) | Reference |
| 5-Amino-1H-pyrazoles, Enaminone derivative | Ethanol, reflux | Not specified | [3] |
| 5-Amino-4-cyano-3-substituted-1H-pyrazoles, Enaminones | Glacial acetic acid, RT, 2-3h | Good | [5] |
| 3-Amino-1H-pyrazole, β-Dimethylaminovinyl ketones | Acetic acid, reflux | Not specified |
Advantages and Disadvantages
Advantages:
-
Generally high yields under mild conditions.
-
Good regioselectivity is often observed.
-
The reaction can sometimes be performed at room temperature.[5]
Disadvantages:
-
β-Enaminones may need to be synthesized in a separate step.
-
The reaction can sometimes stall at the acyclic intermediate stage, requiring further heating to effect cyclization.
Route C: Three-Component Reaction
Three-component reactions (TCRs) offer a convergent and atom-economical approach to complex molecules from simple starting materials in a single operation. For pyrazolo[1,5-a]pyrimidines, this typically involves the reaction of a 3-amino-1H-pyrazole, an aldehyde, and an active methylene compound.[2]
General Reaction Scheme
Caption: General workflow for Route C.
Experimental Protocol: Synthesis of 5-Amino-7-aryl-7,8-dihydro-[2][3][4]triazolo[4,3-a]-pyrimidine-6-carbonitriles
A mixture of 3-amino-1,2,4-triazole (1.0 mmol), an aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), and NaOH (20 mol%) in ethanol (10 mL) is heated under reflux for 1-2 hours. After completion of the reaction (monitored by TLC), the mixture is cooled, and the resulting solid is filtered, washed with cold ethanol, and dried.[1]
Performance Data
| Starting Materials | Reaction Conditions | Yield (%) | Reference |
| 3-Amino-1,2,4-triazole, Aryl aldehydes, Malononitrile | NaOH, Ethanol, reflux, 1-2h | Good | [1] |
| Aldehyde, 3(5)-Amino-5(3)-methylpyrazole, Malononitrile | Ethanol | Good | [6] |
| 3-Amino-1H-pyrazoles, Aldehydes, β-Dicarbonyl compounds | Microwave irradiation | High | [2] |
Advantages and Disadvantages
Advantages:
-
High atom economy and convergence.
-
Operational simplicity (one-pot).
-
Allows for the rapid generation of a library of diverse compounds.[2]
Disadvantages:
-
Optimization of reaction conditions for three components can be challenging.
-
The mechanism can be complex, and side reactions are possible.
Head-to-Head Comparison Summary
| Feature | Route A: 1,3-Dicarbonyls | Route B: β-Enaminones | Route C: Three-Component |
| Starting Materials | 3-Aminopyrazole, 1,3-Dicarbonyl | 3-Aminopyrazole, β-Enaminone | 3-Aminopyrazole, Aldehyde, Active Methylene Compound |
| Reaction Conditions | Often harsh (heat, acid/base) | Generally mild | Variable, can be mild |
| Yields | Moderate to good | Good to excellent | Good to excellent |
| Regioselectivity | Can be an issue with unsymmetrical dicarbonyls | Generally good | Generally good |
| Simplicity | High | Moderate (enaminone synthesis) | High (one-pot) |
| Versatility | Good | High | Very high |
| Atom Economy | Moderate | Moderate | High |
Conclusion
The choice of synthetic route to pyrazolo[1,5-a]pyrimidines depends on the specific target molecule, available starting materials, and desired efficiency.
-
Route A remains a viable option due to the simplicity and low cost of starting materials, particularly when symmetrical 1,3-dicarbonyls are used.
-
Route B offers a significant improvement in terms of reaction conditions and yields, making it a preferred method for many applications, despite the potential need for prior synthesis of the enaminone.
-
Route C is unparalleled in its ability to rapidly generate molecular diversity from simple building blocks in a single step, making it exceptionally valuable for the construction of compound libraries for biological screening.
Recent advancements, such as the use of microwave irradiation, can further enhance the efficiency of all three routes by reducing reaction times and improving yields.[2][4] Ultimately, a thorough understanding of the advantages and limitations of each method will empower researchers to select the most appropriate strategy for their synthetic goals in the exciting field of medicinal chemistry.
References
- 1. An Efficient Three Component One-Pot Synthesis of 5-Amino-7-aryl-7,8-dihydro-[1,2,4] triazolo[4,3-a]-pyrimidine-6-carbonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Buy 5,7-Dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine (EVT-1635578) | 87119-67-3 [evitachem.com]
- 5. Reaction of Enaminones with Aminopyrazoles: Synthesis, Structures and Bioactivities of 7‐Aryl‐3‐cyano‐2‐substituted Pyr… [ouci.dntb.gov.ua]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Pyrazolo[1,5-a]pyrimidine-Based Trk Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of pyrazolo[1,5-a]pyrimidine derivatives as inhibitors of Tropomyosin receptor kinases (TrkA, TrkB, and TrkC). The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a critical pharmacophore in the development of potent and selective Trk inhibitors, leading to the approval of several drugs for the treatment of cancers harboring NTRK gene fusions.[1][2][3] This guide will objectively compare the performance of this scaffold with alternative chemotypes, supported by experimental data, and provide detailed methodologies for key assays.
Introduction to Trk Kinases and Their Signaling
Tropomyosin receptor kinases (Trks) are a family of receptor tyrosine kinases that play a crucial role in the development and function of the nervous system. The family consists of three members: TrkA, TrkB, and TrkC, which are encoded by the NTRK1, NTRK2, and NTRK3 genes, respectively.[1] Upon binding to their respective neurotrophin ligands, Trk receptors dimerize and autophosphorylate, initiating downstream signaling cascades that are vital for cell survival, proliferation, and differentiation. The primary signaling pathways activated by Trk receptors include the Ras/MAPK, PI3K/AKT, and PLCγ pathways. Dysregulation of Trk signaling, often through chromosomal rearrangements leading to NTRK gene fusions, is an oncogenic driver in a wide range of adult and pediatric cancers.
Trk Signaling Pathway
The signaling cascade initiated by Trk receptor activation is multifaceted, influencing key cellular processes. The diagram below illustrates the major pathways involved.
Caption: Simplified Trk signaling pathway and its downstream effectors.
The Pyrazolo[1,5-a]pyrimidine Scaffold: A Privileged Structure for Trk Inhibition
The pyrazolo[1,5-a]pyrimidine nucleus is a core structural component in several FDA-approved Trk inhibitors, including Larotrectinib, Entrectinib, and Repotrectinib.[1][2][4] This highlights its significance as a "privileged scaffold" in the design of potent Trk inhibitors. The structure-activity relationship (SAR) studies have revealed key insights into the molecular interactions that govern the inhibitory activity of this class of compounds.
Quantitative SAR of Pyrazolo[1,5-a]pyrimidine Derivatives
The following table summarizes the in vitro inhibitory activities of representative pyrazolo[1,5-a]pyrimidine derivatives against Trk kinases. The modifications on the core scaffold significantly impact their potency and selectivity.
| Compound | R1 (Position 3) | R2 (Position 5) | TrkA IC50 (nM) | TrkB IC50 (nM) | TrkC IC50 (nM) | Reference |
| Larotrectinib | Pyrazole | (R)-N-(2,5-difluorophenyl)pyrrolidine | 1.2 | 2.1 | 2.1 | [1] |
| Compound 8 | Picolinamide | - | 1.7 | - | - | [1] |
| Compound 9 | Picolinamide | - | 1.7 | - | - | [1] |
| Compound 28 | Macrocycle | Macrocycle | 0.17 | 0.07 | 0.07 | [1] |
| Compound 32 | Substituted Amine | (R)-1-(2,5-difluorophenyl)-N-methylethane-1-amine | 1.9 | 3.1 | 2.3 | [1] |
| Compound 36 | Substituted Amine | (R)-1-(2,5-difluorophenyl)-N-methylethane-1-amine | 1.4 | 2.4 | 1.9 | [1] |
| 14h | - | - | 1.4 | - | - | [2] |
| 14j | - | - | 0.86 | - | - | [2] |
SAR Insights:
-
Position 3: Substitution at this position with various groups, including pyrazole and picolinamide, has been shown to be crucial for potent Trk inhibition.[1]
-
Position 5: The presence of a substituted pyrrolidine or a related amine moiety at this position is a common feature in many potent inhibitors, contributing to key interactions within the ATP-binding pocket.[1]
-
Macrocyclization: The development of macrocyclic derivatives, such as compound 28, has led to a significant increase in potency against all three Trk isoforms.[1] This is attributed to the pre-organization of the molecule in a bioactive conformation, which enhances binding affinity.
Comparison with Alternative Trk Inhibitor Scaffolds
While the pyrazolo[1,5-a]pyrimidine scaffold is highly prominent, other heterocyclic systems have also been explored as Trk inhibitors. This section provides a comparative overview of these alternative scaffolds.
| Scaffold | Representative Compound | TrkA IC50 (nM) | TrkB IC50 (nM) | TrkC IC50 (nM) | Reference |
| Pyrazolo[3,4-b]pyridine | Compound 5 | 12 | 22 | 15 | [5] |
| Isothiazole | - | <1 | - | - | [6] |
| Benzoxazole-aminopyridine | - | 39 | - | - | |
| Pyrido[3,2-d]pyrimidine | - | 11 | - | - | |
| Oxindole | GNF-5837 | 11 | 9 | 7 |
Comparative Analysis:
-
Pyrazolo[3,4-b]pyridine: This scaffold has demonstrated pan-Trk inhibitory activity in the low nanomolar range, representing a viable alternative to the pyrazolo[1,5-a]pyrimidine core.[5]
-
Isothiazole: High-throughput screening has identified isothiazole derivatives with sub-nanomolar potency against TrkA.[6]
-
Other Scaffolds: Benzoxazole-aminopyridine, pyrido[3,2-d]pyrimidine, and oxindole derivatives have also shown promise as Trk inhibitors, with potencies in the low nanomolar range. Further optimization of these scaffolds could lead to the development of novel clinical candidates.
Experimental Protocols
The determination of the inhibitory activity of these compounds relies on robust and reproducible experimental methodologies. Below are generalized protocols for key in vitro assays.
Biochemical Kinase Assay (e.g., ADP-Glo™ Assay)
This assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.
-
Reagents: Recombinant human TrkA, TrkB, or TrkC kinase; suitable peptide substrate; ATP; test inhibitor; ADP-Glo™ Kinase Assay kit (Promega).
-
Procedure: a. Prepare serial dilutions of the test inhibitor in the appropriate buffer. b. In a 384-well plate, add the kinase, substrate, and test inhibitor at various concentrations. c. Initiate the kinase reaction by adding ATP. d. Incubate the plate at room temperature for a specified time (e.g., 60 minutes). e. Add ADP-Glo™ Reagent to deplete the remaining ATP. f. Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. g. Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration relative to a DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
Cellular Proliferation Assay (e.g., MTT Assay)
This assay assesses the anti-proliferative effect of the inhibitor on cancer cells harboring NTRK gene fusions.
-
Cell Lines: Use a cell line with a known NTRK fusion (e.g., KM12 colorectal cancer cells with a TPM3-NTRK1 fusion).
-
Procedure: a. Seed the cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with serial dilutions of the test inhibitor for a specified period (e.g., 72 hours). c. Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. d. Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals. e. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Determine the percentage of cell viability relative to a vehicle control and calculate the GI50 (growth inhibition 50) value.
SAR Experimental Workflow
The process of elucidating the structure-activity relationship for a new series of inhibitors typically follows a structured workflow as depicted below.
Caption: A typical workflow for structure-activity relationship studies.
Conclusion
The pyrazolo[1,5-a]pyrimidine scaffold remains a cornerstone in the development of Trk inhibitors, with a rich SAR that has been extensively explored to yield potent and selective clinical candidates. The macrocyclization strategy has proven particularly effective in enhancing potency. While alternative scaffolds have shown promise, the pyrazolo[1,5-a]pyrimidine core continues to be a focus of medicinal chemistry efforts to overcome challenges such as acquired resistance mutations. The experimental protocols and workflows outlined in this guide provide a framework for the continued discovery and optimization of novel Trk inhibitors for the treatment of NTRK fusion-positive cancers.
References
- 1. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of novel isothiazole inhibitors of the TrkA kinase: structure-activity relationship, computer modeling, optimization, and identification of highly potent antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 6-Bromopyrazolo[1,5-a]pyrimidine: A Step-by-Step Guide
For Researchers, Scientists, and Drug Development Professionals
The safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the proper disposal of 6-Bromopyrazolo[1,5-a]pyrimidine, ensuring the safety of laboratory personnel and adherence to regulatory standards.
I. Immediate Safety and Hazard Information
Before handling this compound, it is imperative to be aware of its associated hazards. This compound is classified as harmful and an irritant.
Hazard Identification:
| Hazard Statement | Classification | GHS Pictogram |
| H302: Harmful if swallowed | Acute toxicity, oral (Category 4) | GHS07: Harmful/Irritant |
| H315: Causes skin irritation | Skin corrosion/irritation (Category 2) | GHS07: Harmful/Irritant |
| H319: Causes serious eye irritation | Serious eye damage/eye irritation (Category 2A) | GHS07: Harmful/Irritant |
| H335: May cause respiratory irritation | Specific target organ toxicity, single exposure (Category 3) | GHS07: Harmful/Irritant |
Essential Personal Protective Equipment (PPE): Always wear the following PPE when handling this compound:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses or goggles.
-
Body Protection: Laboratory coat.
-
Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. For higher-level protection or in case of dust formation, use an appropriate respirator.[1]
II. Step-by-Step Disposal Protocol
This protocol outlines the procedure for the disposal of pure this compound and contaminated materials.
1. Waste Segregation and Collection:
-
Solid Waste:
-
Contaminated Materials:
-
Any materials that have come into contact with this compound (e.g., gloves, weighing paper, pipette tips) should be considered contaminated.
-
Place all contaminated materials into a designated, sealed waste container.
-
-
Solutions:
2. Labeling:
-
Clearly label all waste containers with the following information:
-
"Hazardous Waste"
-
"this compound"
-
Associated hazards (e.g., "Harmful," "Irritant")
-
Date of accumulation start
-
3. Storage:
-
Store waste containers in a designated, secure, and well-ventilated area, away from incompatible materials.[3]
-
Keep containers tightly closed.[3]
4. Final Disposal:
-
Dispose of the chemical waste through a licensed professional waste disposal service or a chemical incinerator equipped with an afterburner and scrubber.[1]
-
Follow all local, state, and federal regulations for hazardous waste disposal.
III. Emergency Procedures
In the event of accidental exposure or a spill, follow these procedures immediately:
-
Skin Contact: Wash the affected area thoroughly with soap and plenty of water. If skin irritation occurs, seek medical advice.[2][4]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2][3][4]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[2][3][4]
-
Ingestion: If swallowed, immediately call a poison center or doctor.[5] Rinse mouth with water. Do not induce vomiting.[1][2]
-
Spill: Evacuate the area. Use personal protective equipment. Avoid dust formation.[1][2] Absorb spills with an inert material (e.g., sand, vermiculite) and place in a suitable, closed container for disposal.[5]
IV. Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 6-Bromopyrazolo[1,5-A]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling of 6-Bromopyrazolo[1,5-a]pyrimidine, a key reagent in various research and development applications. Adherence to these protocols is essential to ensure a safe laboratory environment and proper disposal of waste.
Hazard Identification and Personal Protective Equipment
This compound and its derivatives are classified with specific hazards that necessitate the use of appropriate personal protective equipment (PPE). The primary hazards include skin irritation, serious eye irritation, and potential respiratory irritation. Ingestion of the compound is also harmful.[1][2][3][4]
Summary of Required Personal Protective Equipment
| PPE Category | Item | Specification | Purpose |
| Hand Protection | Chemical-resistant gloves | Nitrile or other appropriate material. Must be inspected before use. | To prevent skin contact.[1][2] |
| Eye Protection | Safety glasses with side shields or goggles | Conforming to EN166 (EU) or NIOSH (US) standards. | To protect against splashes and dust.[1][2] |
| Skin and Body Protection | Laboratory coat | Standard lab coat. | To protect skin and clothing from contamination. |
| Respiratory Protection | Not required under normal use with adequate ventilation. | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if dust is generated or ventilation is inadequate. | To prevent inhalation of dust or aerosols.[5] |
Note: As of the latest review, a specific Occupational Exposure Limit (OEL) for this compound has not been established. In the absence of a defined OEL, it is crucial to handle this compound with a high degree of caution, always within a chemical fume hood, and to minimize all potential exposure.
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial for laboratory safety. The following workflow outlines the key stages from receipt of the chemical to its use in experimental procedures.
Caption: A generalized workflow for the safe handling of this compound.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any signs of damage or leakage.
-
Verify that the container is correctly labeled with the chemical name and hazard information.
-
Store the compound in a cool, dry, and well-ventilated area, away from direct sunlight and incompatible materials such as strong oxidizing agents.[4] The container should be tightly sealed.
2. Handling and Experimental Use:
-
Always wear the appropriate PPE as detailed in the table above.
-
Conduct all work involving this compound in a properly functioning chemical fume hood to minimize inhalation exposure.
-
When weighing and transferring the solid, handle it carefully to avoid the formation of dust.
-
Follow the specific experimental protocol, being mindful of the potential hazards of all chemicals being used.
3. Post-Experiment Clean-up:
-
Thoroughly decontaminate the work area, including the fume hood surface and any equipment used.
-
Segregate all waste generated as described in the disposal plan below.
-
Remove PPE carefully to avoid contaminating yourself and wash hands thoroughly after handling the chemical.
Disposal Plan
Proper disposal of this compound and its associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
Halogenated Organic Waste: All solutions and solids containing this compound must be collected in a designated, clearly labeled "Halogenated Organic Waste" container.[6] Do not mix with non-halogenated waste.
-
Contaminated Solid Waste: All disposable items that have come into contact with the chemical, such as gloves, filter paper, and pipette tips, must be collected in a separate, labeled container for solid hazardous waste.[6]
2. Disposal Procedure:
-
Ensure all waste containers are kept securely closed when not in use.
-
Store waste containers in a designated secondary containment area within the laboratory.
-
Arrange for the disposal of all hazardous waste through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal company.
-
Never dispose of this compound down the drain or in the regular trash.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is required.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[1][2] If skin irritation occurs, seek medical attention.[4]
-
Eye Contact: Rinse cautiously with water for several minutes.[2] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[2]
-
Inhalation: Move the affected person to fresh air and keep them comfortable for breathing.[4] If you feel unwell, call a poison center or doctor.[4]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Immediately call a poison center or doctor.[2]
-
Spill: For a small spill, alert others in the area. Wearing appropriate PPE, absorb the spill with an inert material (e.g., sand, vermiculite) and collect it in a sealed container for disposal as hazardous waste.[2] For a large spill, evacuate the area and contact your institution's EHS office immediately.
Hazard Control Hierarchy
The following diagram illustrates the hierarchy of controls to mitigate risks when working with this compound. The most effective controls are at the top of the pyramid.
Caption: Hierarchy of controls for managing chemical risks.
By implementing these safety protocols, researchers can confidently and safely handle this compound, contributing to a secure and productive research environment.
References
- 1. angenechemical.com [angenechemical.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. This compound, 97% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
- 5. fishersci.com [fishersci.com]
- 6. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
